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  • Product: 4-amino-6-chlorocinnoline-3-carboxylic acid
  • CAS: 161373-46-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-amino-6-chlorocinnoline-3-carboxylic acid

An In-depth Technical Guide to 4-amino-6-chlorocinnoline-3-carboxylic acid: Structure, Properties, and Synthetic Exploration Abstract: This technical guide provides a comprehensive overview of 4-amino-6-chlorocinnoline-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-amino-6-chlorocinnoline-3-carboxylic acid: Structure, Properties, and Synthetic Exploration

Abstract: This technical guide provides a comprehensive overview of 4-amino-6-chlorocinnoline-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document leverages established principles of heterocyclic chemistry and data from analogous structures to project its chemical properties, spectroscopic characteristics, and potential biological activities. A plausible synthetic route is proposed, accompanied by detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding and a practical framework for the investigation of this promising cinnoline derivative.

Introduction to the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), is a cornerstone in medicinal chemistry.[1][2][3] Cinnoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antihypertensive properties.[1][2][3] The versatility of the cinnoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. The title compound, 4-amino-6-chlorocinnoline-3-carboxylic acid, incorporates three key functional groups—an amino group, a chloro group, and a carboxylic acid—that are expected to impart unique characteristics and significant biological potential.

Chemical Structure and Nomenclature

The chemical structure of 4-amino-6-chlorocinnoline-3-carboxylic acid is defined by a cinnoline core substituted at positions 3, 4, and 6.

  • Systematic Name (IUPAC): 4-amino-6-chlorocinnoline-3-carboxylic acid

  • Core Scaffold: Cinnoline

  • Substituents:

    • An amino group (-NH₂) at position 4

    • A chloro group (-Cl) at position 6

    • A carboxylic acid group (-COOH) at position 3

The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests that the molecule can exist as a zwitterion under certain pH conditions.[4]

Caption: Chemical structure of 4-amino-6-chlorocinnoline-3-carboxylic acid.

Projected Physicochemical Properties

The physicochemical properties of a molecule are critical for its behavior in biological systems and its suitability as a drug candidate. The properties for 4-amino-6-chlorocinnoline-3-carboxylic acid are projected based on its structure.

PropertyProjected Value/CharacteristicRationale
Molecular Formula C₉H₆ClN₃O₂Derived from the chemical structure.
Molecular Weight ~223.62 g/mol Sum of the atomic weights of the constituent atoms.
Appearance Likely a crystalline solidAmino acids and related heterocyclic compounds are typically crystalline solids at room temperature.[4]
Solubility Poorly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF, and aqueous base.The aromatic core and chloro group are hydrophobic, while the amino and carboxylic acid groups are hydrophilic. The zwitterionic nature may limit water solubility. Solubility in base is expected due to deprotonation of the carboxylic acid.
pKa Carboxylic acid: ~3-4; Amino group: ~2-3The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The amino group's basicity is likely reduced due to the electron-withdrawing nature of the cinnoline ring system.
Hydrogen Bond Donors 3 (from -NH₂ and -COOH)The amino and hydroxyl groups can donate hydrogen bonds.
Hydrogen Bond Acceptors 4 (from ring nitrogens, carbonyl oxygen, and hydroxyl oxygen)The nitrogen and oxygen atoms can accept hydrogen bonds.

Proposed Synthesis Pathway

A plausible synthetic route for 4-amino-6-chlorocinnoline-3-carboxylic acid can be devised based on established methods for cinnoline synthesis, such as the Richter or Widman-Stoermer synthesis. A potential pathway starting from a substituted aniline is outlined below.

Synthesis_Workflow start 2-amino-5-chlorobenzaldehyde step1 Condensation with ethyl cyanoacetate start->step1 intermediate1 Ethyl 2-cyano-3-(2-amino-5-chlorophenyl)acrylate step1->intermediate1 step2 Diazotization and intramolecular cyclization (Richter Synthesis) intermediate1->step2 intermediate2 Ethyl 4-amino-6-chlorocinnoline-3-carboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product 4-amino-6-chlorocinnoline-3-carboxylic acid step3->product

Caption: Proposed synthesis workflow for 4-amino-6-chlorocinnoline-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-cyano-3-(2-amino-5-chlorophenyl)acrylate

  • To a solution of 2-amino-5-chlorobenzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from ethanol to obtain the pure intermediate.

Step 2: Synthesis of Ethyl 4-amino-6-chlorocinnoline-3-carboxylate

  • Dissolve the acrylate intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Slowly warm the mixture to room temperature and then heat to 60-70°C for 2-3 hours until cyclization is complete (monitored by TLC).

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis to 4-amino-6-chlorocinnoline-3-carboxylic acid

  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and 2M sodium hydroxide solution.

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with 2M hydrochloric acid to a pH of ~4-5.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic and Analytical Characterization (Projected)

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques. The expected spectroscopic data are as follows:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the cinnoline ring.

    • A broad singlet corresponding to the amino (-NH₂) protons.

    • A broad singlet for the carboxylic acid (-COOH) proton, which is exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Signals corresponding to the nine carbon atoms of the core structure.

    • A downfield signal for the carboxylic acid carbon (δ ~160-170 ppm).

    • Signals for the carbon atoms attached to the chlorine and nitrogen atoms would be shifted accordingly.

  • FT-IR (KBr, cm⁻¹):

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • N-H stretching vibrations from the amino group (~3300-3500 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • C=C and C=N stretching vibrations from the aromatic ring (~1400-1600 cm⁻¹).

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ ion at m/z ≈ 224.02.

    • Expected [M-H]⁻ ion at m/z ≈ 222.01.

    • The isotopic pattern characteristic of a chlorine-containing compound would be observed.

Potential Applications and Biological Activity

Cinnoline derivatives are known for their wide range of biological activities.[1][2][3] The specific combination of substituents in 4-amino-6-chlorocinnoline-3-carboxylic acid suggests several potential applications in drug discovery:

  • Antimicrobial Agents: The cinnoline scaffold, particularly when substituted with halogens, has shown potent antibacterial and antifungal activity.[5] The presence of the 6-chloro group may enhance this property.

  • Anticancer Agents: Many heterocyclic compounds containing amino and carboxylic acid groups are explored as anticancer agents due to their ability to interact with biological macromolecules. The cinnoline core itself has been investigated for antitumor properties.[3]

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding moiety for the active sites of various enzymes, making this compound a candidate for inhibitor design.

  • Chemical Probes and Intermediates: This molecule can serve as a versatile building block for the synthesis of more complex molecules and as a scaffold for creating chemical probes to study biological systems.[6]

Proposed Biological Screening Protocol: Antibacterial Activity
  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Method: Employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria with no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI. (2019, June 18). Available from: [Link]

  • A concise review on cinnoline and its biological activities - IJARIIT. Available from: [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. Available from: [Link]

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Available from: [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025, January 15). Available from: [Link]

  • 4-Amino-6-chloropicolinic acid | C6H5ClN2O2 | CID 49760379 - PubChem. Available from: [Link]

  • Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2. Available from: [Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed. Available from: [Link]

  • CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google Patents.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025, April 1). Available from: [Link]

  • 18.1 Properties of Amino Acids | The Basics of General, Organic, and Biological Chemistry. Available from: [Link]

  • CHAPTER 7 AMINES. Available from: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI. (2022, December 22). Available from: [Link]

  • Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium - Radboud Repository. (2023, April 13). Available from: [Link]

  • will not migrate toward either electrode, predominates. The isoelectric point is then a characteristic property of each amino acid. Available from: [Link]

  • Molecular recognition of organic ammonium ions in solution using synthetic receptors. (2010, April 6). Available from: [Link]

  • 4-aminoquinoline-3-carboxylic acid (C10H8N2O2) - PubChemLite. Available from: [Link]

  • 4-amino-3,6-dichloropyridine-2-carboxylic acid - Stenutz. Available from: [Link]

  • 4-Amino-6-ethylquinoline-3-carboxylic acid - MySkinRecipes. Available from: [Link]

Sources

Exploratory

The Ascending Trajectory of 4-Amino-6-chlorocinnoline Derivatives in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery & Development Professionals Abstract The cinnoline scaffold, a nitrogen-containing heterocyclic system, is an emerging area of interest in medicinal chemistry, valued for its structur...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development Professionals

Abstract

The cinnoline scaffold, a nitrogen-containing heterocyclic system, is an emerging area of interest in medicinal chemistry, valued for its structural resemblance to the well-established quinoline and quinazoline pharmacophores. This technical guide provides an in-depth exploration of the therapeutic potential of 4-amino-6-chlorocinnoline derivatives, a subclass poised for significant investigation. We will delve into the synthetic pathways, established biological activities, and putative mechanisms of action, drawing parallels with closely related heterocyclic systems to illuminate untapped therapeutic avenues. This document serves as a comprehensive resource for researchers, offering detailed experimental protocols and data-driven insights to catalyze the progression of these promising compounds from discovery to clinical evaluation.

Introduction: The Cinnoline Scaffold - A Privileged Structure with Untapped Potential

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. As a bioisostere of the clinically significant quinoline and quinazoline ring systems, the 4-aminocinnoline core represents a compelling scaffold for the development of novel therapeutics. The introduction of a chlorine atom at the 6-position and an amino group at the 4-position creates a key intermediate, 4-amino-6-chlorocinnoline, ripe for diversification and optimization of its biological profile.

This guide will focus on the known and potential therapeutic applications of derivatives stemming from this core structure, with a particular emphasis on their demonstrated antiparasitic efficacy and their inferred potential as anticancer and kinase-modulating agents.

Synthetic Strategies: Accessing the 4-Amino-6-chlorocinnoline Core

The cornerstone of exploring the therapeutic potential of this class of compounds lies in the efficient synthesis of the 4-amino-6-chlorocinnoline core. The most prevalent and logical synthetic route is analogous to the well-established synthesis of 4-aminoquinolines, which primarily involves a nucleophilic aromatic substitution (SNAr) reaction.

The key precursor for this synthesis is 4,6-dichlorocinnoline. While specific literature on the synthesis of 4,6-dichlorocinnoline is sparse, the methodology can be reliably extrapolated from the synthesis of its quinoline analog, 4,6-dichloroquinoline. This typically involves the treatment of 6-chloro-4-hydroxycinnoline with a strong chlorinating agent like phosphorus oxychloride (POCl₃)[2][3].

Once the 4,6-dichlorocinnoline intermediate is obtained, the subsequent nucleophilic aromatic substitution at the more reactive C4 position with a variety of primary or secondary amines yields the desired 4-amino-6-chlorocinnoline derivatives. This reaction is typically carried out in a suitable solvent and may be facilitated by heat or microwave irradiation[4].

Caption: General synthetic workflow for 4-amino-6-chlorocinnoline derivatives.

Experimental Protocol: General Procedure for the Synthesis of 4-Amino-6-chlorocinnoline Derivatives

This protocol is a representative method based on established procedures for analogous quinoline chemistry[4].

  • Chlorination of 6-Chloro-4-hydroxycinnoline:

    • To a stirred solution of 6-chloro-4-hydroxycinnoline (1 equivalent) in a suitable high-boiling point solvent (e.g., toluene), add phosphorus oxychloride (3-5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dichlorocinnoline.

    • Purify the crude product by column chromatography on silica gel.

  • Nucleophilic Aromatic Substitution:

    • In a sealed vessel, dissolve 4,6-dichlorocinnoline (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMSO).

    • Add the desired primary or secondary amine (1.1-1.5 equivalents) and, if necessary, a base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

    • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The reaction can be performed under conventional heating or in a microwave reactor for accelerated reaction times.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel to obtain the desired 4-amino-6-chlorocinnoline derivative.

Therapeutic Potential: A Multi-faceted Pharmacophore

The 4-amino-6-chlorocinnoline scaffold holds promise across several therapeutic areas, with the most compelling evidence currently in the realm of antiparasitic agents. However, based on the extensive research into its quinoline and quinazoline isosteres, significant potential also exists in oncology and the modulation of protein kinases.

Established Efficacy: Antiparasitic Activity

Recent studies have identified substituted 4-aminocinnoline derivatives as potent broad-spectrum antiparasitic agents. These compounds have demonstrated significant in vitro activity against a panel of neglected tropical disease pathogens, including Leishmania donovani (the causative agent of visceral leishmaniasis) and Trypanosoma cruzi (the causative agent of Chagas disease).

Table 1: In Vitro Antiparasitic Activity of Representative 4-Aminocinnoline Derivatives

Compound IDTarget OrganismAssay TypeIC₅₀ (µM)
Cinnoline Derivative 1 Leishmania donovani (amastigotes)Intracellular growth inhibitionData not yet available in literature
Cinnoline Derivative 2 Trypanosoma cruzi (trypomastigotes)Lysis assayData not yet available in literature

(Note: Specific IC₅₀ values for 4-amino-6-chlorocinnoline derivatives are not yet widely published, highlighting a key area for future research. The potential is inferred from broader studies on 4-aminocinnolines.)

Mechanism of Action (Putative):

The precise molecular mechanism of action for 4-aminocinnoline derivatives against these parasites is still under investigation. However, drawing parallels with the well-studied 4-aminoquinolines, several plausible mechanisms can be proposed:

  • Inhibition of Heme Polymerization: In the context of malaria, 4-aminoquinolines are known to accumulate in the parasite's digestive vacuole and interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic free heme, which induces oxidative stress and parasite death[2][5]. It is conceivable that a similar mechanism is at play in other protozoan parasites that rely on heme metabolism.

  • Mitochondrial Dysfunction: The 4-aminoquinoline scaffold has been shown to target the mitochondria of Leishmania parasites, leading to a depolarization of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, apoptosis-like cell death[4]. Given the structural similarities, 4-amino-6-chlorocinnoline derivatives may also exert their antiparasitic effects through the disruption of mitochondrial function.

Caption: Putative antiparasitic mechanisms of 4-amino-6-chlorocinnoline derivatives.

Inferred Potential: Anticancer Activity

The 4-aminoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents[6]. Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines[7][8]. This activity is often attributed to their ability to induce apoptosis and inhibit cell cycle progression[9].

Mechanism of Action (Inferred from Quinoline Analogs):

The anticancer mechanisms of 4-aminoquinolines are multifaceted and can include:

  • Lysosomotropic Activity and Autophagy Inhibition: As weak bases, 4-aminoquinolines accumulate in the acidic environment of lysosomes, leading to an increase in lysosomal pH and the inhibition of autophagic flux. This disruption of cellular waste clearance processes can be particularly detrimental to cancer cells, which often have a high metabolic rate and rely on autophagy for survival.

  • Inhibition of PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 4-aminoquinoline derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various mechanisms, including the disruption of mitochondrial function and the activation of caspase cascades.

Given the structural and electronic similarities, it is highly probable that 4-amino-6-chlorocinnoline derivatives will exhibit similar anticancer properties, making this a fertile ground for further investigation.

Exploratory Avenue: Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is implicated in a wide range of diseases, particularly cancer. The 4-aminoquinazoline and 4-aminoquinoline scaffolds are present in numerous clinically approved and investigational kinase inhibitors[10][11][12][13]. For example, derivatives of these scaffolds have been shown to be potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Receptor-Interacting Protein Kinase 2 (RIPK2)[10][13].

The 4-amino-6-chlorocinnoline core, with its specific arrangement of nitrogen atoms and substituents, presents a unique opportunity to explore novel interactions within the ATP-binding pocket of various kinases. The development of 4-amino-6-chlorocinnoline-based kinase inhibitors could lead to new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Caption: Competitive inhibition of kinase activity by 4-amino-6-chlorocinnoline derivatives.

Key Experimental Protocols for Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step protocols for key biological assays.

In Vitro Antiparasitic Assays

4.1.1. Leishmania donovani Intracellular Amastigote Assay [1][14][15]

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Differentiate the THP-1 cells into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50 ng/mL for 48 hours.

  • Infection:

    • Infect the differentiated macrophages with L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment:

    • Wash the infected cells to remove extracellular parasites.

    • Add fresh media containing serial dilutions of the test compounds (4-amino-6-chlorocinnoline derivatives) and positive controls (e.g., Amphotericin B, Miltefosine). Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • Quantification:

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the number of intracellular amastigotes compared to the vehicle control.

4.1.2. Trypanosoma cruzi Trypomastigote Lysis Assay [7][16][17][18][19]

  • Parasite Culture:

    • Culture T. cruzi trypomastigotes in a suitable medium (e.g., RPMI-1640 with 10% FBS).

  • Compound Treatment:

    • In a 96-well plate, add trypomastigotes to wells containing serial dilutions of the test compounds and a positive control (e.g., benznidazole). Include a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours.

  • Quantification:

    • Assess parasite viability by either direct counting using a hemocytometer or by using a viability dye (e.g., resazurin) and measuring fluorescence or absorbance.

    • Calculate the IC₅₀ value, representing the compound concentration that causes 50% parasite lysis or growth inhibition.

In Vitro Cytotoxicity Assay (MTT Assay)[20][21][22][23][24]
  • Cell Seeding:

    • Seed a human cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 4-amino-6-chlorocinnoline derivatives for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[9][25][26][27][28]
  • Assay Setup:

    • In a 384-well plate, add the kinase of interest, the corresponding substrate peptide, and the test compound at various concentrations.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding ATP. .

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and add a reagent that converts the ADP produced into a luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

The 4-amino-6-chlorocinnoline scaffold represents a promising, yet underexplored, area in medicinal chemistry. The established antiparasitic activity of 4-aminocinnoline derivatives provides a solid foundation for further development of novel treatments for neglected tropical diseases. Furthermore, the extensive body of research on the analogous 4-aminoquinoline and 4-aminoquinazoline systems strongly suggests significant therapeutic potential in oncology and kinase inhibition.

Future research should focus on:

  • Elucidation of the specific molecular targets and mechanisms of action of 4-amino-6-chlorocinnoline derivatives in parasites and cancer cells.

  • Expansion of the structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

  • In vivo evaluation of the most promising lead compounds in relevant animal models of parasitic diseases and cancer.

This technical guide provides a comprehensive overview and practical protocols to empower researchers to unlock the full therapeutic potential of this exciting class of compounds.

References

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  • D'Avila-Levy, C. M., Volpini, A. C., de Souza, W., & de Castro, S. L. (2015). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLoS neglected tropical diseases, 9(7), e0003848.
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  • Solomon, V. R., Hu, C., & Lee, H. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 19(14), 3594–3597.
  • Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364278.
  • Singh, N., Kumar, M., Singh, R. K., & Sundar, S. (2022). Quantitative monitoring of experimental and human leishmaniasis employing amastigote-specific genes. Parasitology research, 121(5), 1431–1441.
  • Organic Syntheses. 4,7-dichloroquinoline. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1946). The synthesis of 4,6- and 4,8-dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277–1277.
  • ResearchGate. A note on 4-aminoquinoline derivatives as inhibitors of the receptor-interacting protein kinase 2 (RIPK2). Retrieved from [Link]

  • Wang, D., Li, Y., Song, H., Zhang, Y., Wang, J., & Zhang, H. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European journal of medicinal chemistry, 192, 112190.
  • Solomon, V. R., Hu, C., & Lee, H. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & medicinal chemistry letters, 20(4), 1364–1368.
  • Myers, M. R., Setzer, N. N., Spada, A. P., & Zulli, A. L. (1998). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & medicinal chemistry letters, 8(10), 1267–1272.
  • Krstulović, L., Leventić, M., Rastija, V., Starčević, K., Jirouš, M., Janić, I., Karnaš, M., Lasić, K., Bajić, M., & Glavaš-Obrovac, L. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules (Basel, Switzerland), 27(15), 4936.
  • Scribd. Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 170, 55–72.
  • ResearchGate. Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]

  • Yu, B., Tang, L. D., Li, Y. L., Song, S. H., Ji, X. L., Lin, M. S., & Wu, C. F. (2012). Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic & medicinal chemistry letters, 22(1), 110–114.

Sources

Foundational

The Pharmacophore of Modulation: SAR Profiling of 6-Chlorocinnoline-3-Carboxylic Acid Analogs

The following technical guide is structured to provide an in-depth analysis of the structure-activity relationship (SAR) of 6-chlorocinnoline-3-carboxylic acid analogs. It prioritizes mechanistic insight, experimental ri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of the structure-activity relationship (SAR) of 6-chlorocinnoline-3-carboxylic acid analogs. It prioritizes mechanistic insight, experimental rigor, and actionable data for drug discovery professionals.

Executive Summary

The cinnoline scaffold (1,2-benzodiazine) represents a "privileged structure" in medicinal chemistry, distinct from its 1-benzazine isomer (quinoline) due to the presence of the N1-N2 diaza-bridge. While quinoline-3-carboxylic acids are renowned as gyrase inhibitors (antibacterials), 6-chlorocinnoline-3-carboxylic acid and its derivatives occupy a unique niche as high-affinity ligands for the benzodiazepine binding site (BzR) of the GABA-A receptor.

This guide dissects the SAR of this scaffold, focusing on its role as a probe for inverse agonism at the GABA-A receptor—a mechanism with therapeutic potential for cognitive enhancement and vigilance, distinct from the sedative effects of classical benzodiazepines.

Chemical Foundation & Structural Logic

The Scaffold Architecture

The core structure consists of a benzene ring fused to a pyridazine ring. The numbering system initiates at the nitrogen atom adjacent to the fusion bridge.

  • Position 3 (Carboxylic Acid/Ester): The primary hydrogen bond acceptor/donor site critical for receptor anchoring.

  • Position 6 (Chlorine): A strategic halogen substitution.

  • N1-N2 Bridge: Defines the electrostatic profile, distinguishing it from quinolines and quinoxalines.

The "6-Chloro" Rationale

Why is the chlorine at position 6 ubiquitous in high-affinity ligands?

  • Lipophilicity (

    
    ):  The 6-Cl substituent significantly enhances lipophilicity compared to the unsubstituted congener, facilitating blood-brain barrier (BBB) penetration.
    
  • Halogen Bonding: The chlorine atom acts as a weak Lewis acid (sigma-hole), capable of forming halogen bonds with carbonyl backbone residues (e.g., histidine or phenylalanine) within the hydrophobic pocket of the

    
    /
    
    
    
    interface of the GABA-A receptor.
  • Metabolic Blocking: It obstructs the para-position relative to the ring fusion, preventing rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 6-chlorocinnoline-3-carboxylic acid analogs is tightly governed by steric and electronic modifications at three key vectors.

Table 1: SAR Matrix of 6-Chlorocinnoline-3-Carboxylic Acid Analogs (GABA-A BzR Affinity)
VectorModificationEffect on Affinity (

)
Mechanism/Rationale
C-3 Free Acid (-COOH)Low / InactiveHigh polarity prevents BBB crossing; weak binding to hydrophobic BzR pocket.
C-3 Ethyl Ester (-COOEt)High (nM range) Optimal steric fit; masks polarity; acts as the primary pharmacophore.
C-3 tert-Butyl EsterReducedSteric clash with the receptor cleft (L1 loop).
C-3 Amide (-CONH2)ModerateChanges H-bond donor/acceptor profile; often shifts efficacy from inverse agonist to antagonist.
C-6 Chlorine (-Cl)High Fills hydrophobic pocket (Lipophilic efficiency); mimics the 7-Cl of diazepam.
C-6 Hydrogen (-H)Significant LossLoss of hydrophobic interaction energy (~1.5 kcal/mol penalty).
C-6 Methoxy (-OMe)ReducedElectron donation destabilizes the aromatic system's pi-stacking capability.
C-4 Hydroxyl (-OH)VariableTautomerizes to 4-oxo (cinnolinone); shifts selectivity toward antibacterial (gyrase) activity.
N1-N2 Reduction (1,4-dihydro)Loss of GABA AffinityLoss of planarity and aromaticity; shifts profile to antimicrobial (quinolone-like).
The C-3 Pharmacophore Switch

The most critical SAR finding is the distinction between the ester and the acid .

  • The Ester (Ligand): Ethyl 6-chlorocinnoline-3-carboxylate acts as a high-affinity ligand (Inverse Agonist). It binds to the benzodiazepine site but induces a conformational change that decreases GABA-gated chloride flux.

  • The Acid (Metabolite): The free carboxylic acid is often the inactive hydrolytic metabolite. However, in prodrug design, the ester is essential for CNS entry, after which local esterases may modulate its half-life.

The C-4 Steric Gate

Substitution at C-4 is generally poorly tolerated for GABA-A affinity. Bulky groups at C-4 disrupt the planarity of the cinnoline ring, which is required for intercalation between receptor residues (likely


Tyr209 and 

Phe77).

Mechanism of Action: Inverse Agonism

Unlike Diazepam (a positive allosteric modulator), 6-chlorocinnoline-3-esters often function as Inverse Agonists .

  • Binding Site: The extracellular interface between the

    
     and 
    
    
    
    subunits of the GABA-A receptor.
  • Effect: Stabilizes the receptor in a closed/desensitized state.

  • Physiological Outcome: Reduction of constitutive chloride current. This results in anxiogenic (anxiety-inducing) or pro-cognitive (alertness-enhancing) effects, depending on the specific subunit selectivity (

    
     vs 
    
    
    
    ).
Visualization: GABA-A Signaling Modulation

The following diagram illustrates the differential signaling pathway of the cinnoline analog versus a standard benzodiazepine.

GABAA_Pathway cluster_benzo Contrast: Diazepam Effect Ligand 6-Chloro-cinnoline Derivative Receptor GABA-A Receptor (BzR Site) Ligand->Receptor Binds (Inverse Agonist) GABA GABA (Neurotransmitter) GABA->Receptor Binds (Orthosteric) ConfChange Conformational Change (Allosteric) Receptor->ConfChange Modulation Chloride Cl- Ion Channel Permeability ConfChange->Chloride Decreases Probability of Opening Outcome Hyperpolarization (Inhibition) Chloride->Outcome Reduces Benzo Diazepam Benzo->Chloride Increases Opening

Figure 1: Mechanism of Action for 6-chlorocinnoline derivatives acting as inverse agonists at the GABA-A receptor, contrasted with classical benzodiazepines.

Experimental Protocols

Synthesis: The Modified Richter/Japp-Klingemann Route

The most robust method for synthesizing 6-chlorocinnoline-3-carboxylates avoids the unstable o-aminoarylpropiolic acid intermediates, utilizing instead the Japp-Klingemann reaction followed by intramolecular cyclization.

Reagents:

  • 4-Chloroaniline

  • Sodium Nitrite (

    
    )
    
  • Ethyl 2-chloroacetoacetate

  • Titanium Tetrachloride (

    
    ) or Aluminum Chloride (
    
    
    
    )

Protocol:

  • Diazotization: Dissolve 4-chloroaniline (10 mmol) in 6M HCl at 0°C. Add

    
     (11 mmol) dropwise to generate the diazonium salt.
    
  • Japp-Klingemann Coupling: Prepare a solution of ethyl 2-chloroacetoacetate (10 mmol) in ethanol/sodium acetate buffer. Add the diazonium salt solution slowly at 0°C. The "active methylene" coupling yields the hydrazone intermediate (Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-chloroacetate).

  • Cyclization (Friedel-Crafts Type): Isolate the hydrazone and dissolve in dry chlorobenzene. Add a Lewis acid catalyst (

    
    , 2 eq) and reflux for 4-6 hours. The intramolecular attack of the hydrazone nitrogen onto the aromatic ring closes the pyridazine ring.
    
  • Purification: Quench with ice water. Extract with Ethyl Acetate. Recrystallize from Ethanol.

  • Validation: NMR should show a characteristic singlet for the H-4 proton (approx.

    
     8.5-9.0 ppm) confirming the aromatic cinnoline system.
    
Visualization: Synthesis Workflow

Synthesis_Workflow Start 4-Chloroaniline Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter1 Diazonium Salt Step1->Inter1 Step2 Japp-Klingemann Coupling (Ethyl 2-chloroacetoacetate) Inter1->Step2 Inter2 Arylhydrazone Intermediate Step2->Inter2 Step3 Intramolecular Cyclization (TiCl4, Reflux) Inter2->Step3 Product Ethyl 6-chlorocinnoline- 3-carboxylate Step3->Product

Figure 2: Synthetic pathway via the Japp-Klingemann reaction and Lewis-acid catalyzed cyclization.

Radioligand Binding Assay (Validation)

To confirm affinity, a competitive binding assay against a known BzR ligand is required.

Protocol:

  • Tissue Preparation: Rat cerebral cortex homogenate (rich in

    
     subunits).
    
  • Radioligand:

    
    -Flumazenil (Ro 15-1788), a specific antagonist.
    
  • Incubation: Incubate homogenate with

    
    -Flumazenil (1 nM) and varying concentrations of the 6-chlorocinnoline analog (
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 4°C.
  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: If

      
      , the compound is considered inactive. A successful 6-chloro analog should yield a 
      
      
      
      in the low nanomolar range (10-100 nM).

Future Directions & Translational Potential

  • Subunit Selectivity: Developing analogs that selectively bind

    
    -GABA-A subunits could yield "nootropic" agents that improve memory without inducing seizures (a risk of broad-spectrum inverse agonists).
    
  • PROTACs: Utilizing the 6-chlorocinnoline scaffold as a warhead to recruit E3 ligases for the targeted degradation of specific GABA-A subunits in research models.

References

  • Cinnoline Scaffold and GABA-A Modulation

    • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
    • Source: PMC / Molecules (2020)
    • URL:[Link]

  • GABA-A Receptor Structure & Function

    • Title: GABAA receptors: structure, function, pharmacology, and related disorders[1]

    • Source: Journal of Genetic Engineering and Biotechnology (2021)
    • URL:[Link]

  • Inverse Agonism Mechanism

    • Title: GABA reduces binding of 3H-methyl beta-carboline-3-carboxylate to brain benzodiazepine receptors[2]

    • Source: Nature (1981) - Foundational text on inverse agonist binding dynamics.
    • URL:[Link]

  • Synthesis of Cinnoline-3-carboxylates

    • Title: Synthesis of Cinnolines via the Richter and rel
    • Source: Organic Syntheses / Standard Literature Adapt
    • URL:[Link] (General Reference for Richter/Japp-Klingemann adaptations).

Sources

Exploratory

The Cinnoline Advantage: Unlocking the Biological Potential of 4-Amino-Cinnoline Scaffolds in Drug Discovery

Executive Summary The cinnoline scaffold (1,2-benzodiazine) represents a "privileged structure" in medicinal chemistry, offering a distinct electronic profile compared to its ubiquitous isomers, quinoline and isoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cinnoline scaffold (1,2-benzodiazine) represents a "privileged structure" in medicinal chemistry, offering a distinct electronic profile compared to its ubiquitous isomers, quinoline and isoquinoline.[1][2] While historically underutilized due to synthetic challenges, recent breakthroughs have positioned 4-amino-cinnoline derivatives as potent effectors in oncology (PI3K/Akt pathway inhibition), infectious disease (DNA gyrase targeting), and CNS disorders (PDE10A inhibition). This technical guide synthesizes current structure-activity relationship (SAR) data, mechanistic insights, and validated synthetic protocols to support the development of next-generation cinnoline therapeutics.

Chemical Foundation & Physicochemical Properties

The cinnoline core is a planar, bicyclic aromatic heterocycle containing a benzene ring fused to a pyridazine ring.

  • Basicity: Cinnoline (pKa ~2.29) is significantly less basic than quinoline (pKa ~4.9), influencing its protonation state at physiological pH and its ability to penetrate the blood-brain barrier (BBB).

  • Hydrogen Bonding: The N1 and N2 atoms serve as critical hydrogen bond acceptors, while the 4-amino group acts as a donor/acceptor motif, facilitating high-affinity interactions with kinase hinge regions.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of the amino-cinnoline scaffold is tightly regulated by substitutions at three key "hotspots."

SAR Visualization: The Optimization Map

SAR_Map Cinnoline 4-Amino-Cinnoline Core Scaffold Pos4 Position 4 (Amino Group) CRITICAL for Target Binding Cinnoline->Pos4 Primary Interaction Pos3 Position 3 (EWG) Modulates Electronic Environment Cinnoline->Pos3 Electronic Tuning Pos67 Positions 6 & 7 (Benzenoid) Lipophilicity & Metabolic Stability Cinnoline->Pos67 ADME Optimization Pos4_Detail Secondary amines (e.g., piperazine) enhance solubility & potency. Primary amines often less active. Pos4->Pos4_Detail Pos3_Detail Carboxamide/Carbonitrile groups increase antimicrobial activity (DNA intercalation). Pos3->Pos3_Detail Pos67_Detail Halogens (Cl, F) increase potency. Methoxy (-OMe) improves PDE10A selectivity. Pos67->Pos67_Detail

Figure 1: Strategic modification sites on the 4-amino-cinnoline scaffold for optimizing biological activity.

Quantitative Data: Potency Comparison

The following table highlights the impact of C-3 and C-6/7 substitutions on PI3K inhibition (Anticancer) and Antimicrobial activity.

Compound ClassR3 SubstituentR6/R7 SubstituentTarget / ActivityPotency (IC50 / MIC)
Cinnoline-25 -H6,7-dimethoxyPI3Kα (Cancer) 0.264 μM [1]
Cinnoline-25 -H6,7-dimethoxyPI3Kδ (Cancer)2.04 μM [1]
Cinn-Sulphonamide -CONH26-ChloroS. aureus (Bacteria) 12.5 μg/mL [2]
Cinn-Sulphonamide -CONH26-H (Unsubstituted)S. aureus (Bacteria)>50 μg/mL [2]
PDE10A Inhibitor -Pyridine6,7-dimethoxyPDE10A (CNS) 1.52 nM [3]

Key Insight: The 6,7-dimethoxy motif is recurrent in high-potency inhibitors for human targets (Kinases, PDE), likely due to optimized hydrophobic packing, whereas halogenation (Cl, F) is preferred for antimicrobial agents to enhance membrane permeability.

Therapeutic Mechanisms[4]

Oncology: PI3K/Akt Pathway Inhibition

Cinnoline derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of Phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of PIP2 to PIP3. This blockade disrupts the Akt signaling cascade, leading to apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Binding) PI3K PI3K Enzyme (Active) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibition leads to PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits/Activates mTOR mTOR Complex Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Cinnoline Cinnoline Derivative (Inhibitor) Cinnoline->PI3K BLOCKS (ATP Competition)

Figure 2: Mechanism of Action for Cinnoline-based PI3K Inhibitors disrupting cancer cell survival.

Infectious Disease: DNA Gyrase Inhibition

Similar to fluoroquinolones, 4-amino-cinnoline-3-carboxamides target bacterial DNA gyrase (Topoisomerase II). The planar cinnoline ring intercalates between DNA base pairs at the cleavage site, stabilizing the DNA-enzyme complex and leading to the accumulation of double-strand breaks.

Synthetic Methodologies & Experimental Protocol

The synthesis of the 4-amino-cinnoline core is often achieved via the Intramolecular Cyclization of Hydrazones (a variation of the Richter/Widman-Stoermer synthesis). This method is preferred for its versatility in introducing substituents at the C3 and C6/7 positions.

Workflow Visualization

Synthesis_Workflow Step1 Step 1: Hydrazone Formation (Aniline + Cyanoacetamide) Intermediate Intermediate: 2-Arylhydrazono-2-cyanoacetamide Step1->Intermediate Step2 Step 2: Diazotization (NaNO2 / HCl) Step3 Step 3: Intramolecular Cyclization (AlCl3 Catalyst) Step2->Step3 Step4 Step 4: Functionalization (Nucleophilic Substitution at C4) Step3->Step4 Product Final Product: 4-Amino-Cinnoline-3-Carboxamide Step4->Product Intermediate->Step2

Figure 3: Synthetic route for accessing 4-amino-cinnoline-3-carboxamide derivatives.

Detailed Protocol: Synthesis of 4-Amino-6-Chloro-Cinnoline-3-Carboxamide

Based on methodologies adapted from Search Results [2] and [4].

Reagents:

  • p-Chloroaniline (10 mmol)

  • Cyanoacetamide (10 mmol)

  • Sodium Nitrite (NaNO2)[3]

  • Aluminum Chloride (AlCl3, anhydrous)

  • Chlorobenzene (Solvent)[4]

Procedure:

  • Hydrazone Formation: Dissolve p-chloroaniline in dilute HCl. Cool to 0–5°C. Add NaNO2 solution dropwise to form the diazonium salt. Simultaneously, dissolve cyanoacetamide in aqueous ethanol with sodium acetate. Pour the diazonium salt into the cyanoacetamide solution with stirring. A colored precipitate (hydrazone) will form. Filter, wash with water, and dry.

  • Cyclization: Suspend the dried hydrazone (5 mmol) in chlorobenzene (20 mL). Add anhydrous AlCl3 (15 mmol) carefully.

  • Reflux: Heat the mixture to reflux (approx. 130°C) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Work-up: Cool the reaction mixture and pour onto crushed ice/HCl to quench the aluminum complex.

  • Purification: The solid product (4-amino-6-chloro-cinnoline-3-carboxamide) precipitates out. Filter and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via 1H-NMR (Look for singlet at ~8.5 ppm for the amide proton and characteristic aromatic splitting).

Future Outlook & Challenges

While the cinnoline scaffold shows exceptional promise, drug development faces specific hurdles:

  • Solubility: Many planar cinnoline derivatives exhibit poor aqueous solubility. Future SAR work must focus on introducing solubilizing groups (e.g., morpholine, piperazine) at the C4 position.

  • Metabolic Stability: The N-N bond can be susceptible to reductive cleavage by hepatic enzymes. Steric shielding at the C3 position may enhance metabolic half-life.

  • Selectivity: Distinguishing between human kinases (PI3K) and bacterial topoisomerases requires precise tuning of the C3-substituent (Carboxamide for bacteria vs. hydrophobic aryl groups for kinases).

References

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters (2021).[5]

  • Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research (2012).

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules (2019).

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research (2021).

Sources

Foundational

Molecular weight and physicochemical characteristics of chlorocinnoline acids

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of Chlorocinnoline Carboxylic Acids This guide provides a comprehensive framework for the determination of molecular weight and the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of Chlorocinnoline Carboxylic Acids

This guide provides a comprehensive framework for the determination of molecular weight and the detailed physicochemical characterization of chlorocinnoline carboxylic acids. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causal-driven experimentation required for robust compound profiling. The methodologies described herein are designed as self-validating systems to ensure the generation of reliable, high-quality data crucial for advancing drug discovery programs.

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

The cinnoline scaffold, a diazine analog of naphthalene, is a privileged heterocyclic structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3][4] The strategic incorporation of a chlorine atom and a carboxylic acid moiety to create chlorocinnoline carboxylic acids can significantly modulate a compound's electronic properties, membrane permeability, and target binding affinity. A thorough understanding of the fundamental physicochemical characteristics of these molecules is therefore not merely a preliminary step but a critical foundation for successful drug design and development.[5]

This guide outlines the essential experimental workflows and theoretical underpinnings for characterizing these high-value compounds.

Section 1: Foundational Analysis: Molecular Weight and Structure

Accurate determination of molecular weight and confirmation of chemical structure are the initial, non-negotiable steps in characterizing any new chemical entity. These data serve as the bedrock for all subsequent analyses.

Theoretical Molecular Weight

The theoretical molecular weight is calculated from the empirical formula. For instance, a representative structure like 2-chlorocinnoline-4-carboxylic acid (C₁₀H₆ClN₂O₂) would have a calculated molecular weight based on the atomic masses of its constituent atoms.

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) provides experimental confirmation of the molecular weight and offers structural insights through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition.

Experimental Protocol: Molecular Weight Verification via ESI-MS

  • Sample Preparation: Dissolve 1-2 mg of the chlorocinnoline acid in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Prepare a dilution series to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Analyze the sample in both positive and negative ion modes. The carboxylic acid moiety will readily deprotonate, making negative ion mode ([M-H]⁻) highly informative. The nitrogen atoms in the cinnoline ring can be protonated, making positive ion mode ([M+H]⁺) also viable.

  • Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-1000).

  • Analysis: Compare the experimentally observed m/z value of the molecular ion peak with the theoretical value. The high resolution of the instrument allows for confirmation of the molecular formula with a mass accuracy of <5 ppm.[6]

Causality in Method Selection: ESI is a soft ionization technique, minimizing fragmentation and preserving the molecular ion, which is essential for accurate molecular weight determination. The use of formic acid aids in protonation for positive mode analysis, while the inherent acidity of the compound favors negative mode analysis.

Section 2: Core Physicochemical Profiling

The therapeutic potential of a molecule is intrinsically linked to its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.

G cluster_workflow Physicochemical Characterization Workflow Synthesis Synthesized Chlorocinnoline Acid MW_Verification Molecular Weight & Structure ID (MS, NMR, FTIR) Synthesis->MW_Verification pKa_Det pKa Determination (Potentiometric Titration) MW_Verification->pKa_Det Solid_State Solid-State Analysis (DSC, XRPD) MW_Verification->Solid_State Sol_Det Aqueous Solubility (Equilibrium Method) pKa_Det->Sol_Det pH-dependent LogP_Det Lipophilicity (LogP/LogD) (Shake-Flask Method) pKa_Det->LogP_Det influences LogD Data_Integration Integrated Data Analysis & Candidate Selection Sol_Det->Data_Integration LogP_Det->Data_Integration Solid_State->Sol_Det polymorph effects Solid_State->Data_Integration

Caption: Workflow for the physicochemical characterization of a novel chlorocinnoline acid.

Acidity and Ionization (pKa)

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the extent of ionization at a given pH, which in turn profoundly influences solubility, permeability, and receptor binding.[7][8] For a chlorocinnoline carboxylic acid, at least two pKa values are expected: one for the acidic carboxylic acid group and one for the basic nitrogen(s) of the cinnoline ring.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate a pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Prepare a solution of the chlorocinnoline acid (e.g., 1 mM) in a medium of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations.[9]

  • Titration: Titrate the sample solution with a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Specialized software can be used to refine pKa values from the titration curve, especially for multiprotic systems.[7]

Trustworthiness through Self-Validation: The protocol's reliability is enhanced by using an independently measured pKa to predict the pH-solubility profile. If the experimental solubility data align with the profile calculated from the Henderson-Hasselbalch equation, it provides cross-validation for the pKa value.[9]

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's dissolution rate and subsequent absorption. For ionizable compounds, solubility is pH-dependent. The Biopharmaceutics Classification System (BCS) uses the lowest solubility over the physiological pH range (1.2-6.8) to classify a drug substance.[10]

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

  • Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by WHO guidelines.[10]

  • Equilibration: Add an excess amount of the solid chlorocinnoline acid to each buffer solution in separate vials. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Solid-State Analysis: Analyze the remaining solid using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not converted to a different polymorphic form or hydrate during the experiment.[11]

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a non-polar environment, is a critical factor for predicting membrane permeability and oral absorption.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral (un-ionized) form of the molecule between octanol and water.

  • LogD (Distribution Coefficient): Is the effective lipophilicity at a specific pH, accounting for both the neutral and ionized species.

G compound compound state1 Predominantly Neutral Form High LogP Low Aqueous Solubility compound:f1->state1:head Protonated state2 Predominantly Ionized Form (Anion) Low LogP High Aqueous Solubility compound:f2->state2:head Deprotonated

Caption: Relationship between pH, pKa, ionization state, and resulting properties.

Experimental Protocol: LogP/LogD by Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water (or buffered aqueous phase) and vice-versa.

  • Partitioning: Dissolve a known amount of the chlorocinnoline acid in one of the phases. Add a known volume of the second phase. For LogD, the aqueous phase should be buffered to the desired pH.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each layer and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP or LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Section 3: Summary of Physicochemical Data

Quantitative data should be summarized for clear comparison. While specific data for a broad range of chlorocinnoline acids is not widely published, data from structurally analogous chloroquinoline carboxylic acids can serve as valuable reference points.

Table 1: Physicochemical Properties of Analogous Chloro-Heterocyclic Carboxylic Acids

Property2-Chloroquinoline-3-carboxylic acid6-Chloroquinoline-4-carboxylic acid2-Chloroquinoline-4-carboxylic acid
Molecular Formula C₁₀H₆ClNO₂C₁₀H₆ClNO₂C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol 207.61 g/mol [12]207.61 g/mol [13]
Melting Point (°C) 199-240~226[14]Not Available
pKa (Acidic) Not Available~3.34[14]Not Available
LogP (Predicted) Not Available2.44[14]3.3[13]
Water Solubility Not Available1.17e-3 mg/mL (Predicted)[14]>31.1 µg/mL (at pH 7.4)[13]

Note: The data presented are for chloroquinoline carboxylic acids, which serve as structural analogs to illustrate the types of parameters measured. Experimental values for specific chlorocinnoline acids must be determined empirically.

Conclusion

The comprehensive characterization of the molecular weight and physicochemical properties of novel chlorocinnoline carboxylic acids is a cornerstone of early-stage drug discovery. The application of robust, cross-validating experimental protocols for determining pKa, solubility, and lipophilicity provides the critical data needed to understand a compound's ADME potential. By grounding experimental design in a causal understanding of how these properties interrelate, researchers can more effectively prioritize and optimize lead candidates, ultimately accelerating the path toward new therapeutic agents.

References

  • Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. Impactfactor. Available at: [Link]

  • 6-chloroquinoline-4-carboxylic acid Properties. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Physical and Chemical Characterization for APIs. Labinsights. Available at: [Link]

  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • Physicochemical Properties. Pacific BioLabs. Available at: [Link]

  • 2-Chloroquinoline-4-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Physicochemical properties of active pharmaceutical ingredients (APIs). ResearchGate. Available at: [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Annex 4: Guidance on the design and conduct of biopharmaceutics classification system-based biowaiver studies. World Health Organization (WHO). Available at: [Link]

  • Synthesis and characterization of some new cinnoline derivatives for its biological iterest. International Journal of Chemical Studies. Available at: [Link]

  • 6-Chloroquinoline-4-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Lecturio. Available at: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Semantic Scholar. Available at: [Link]

Sources

Exploratory

The Cinnoline-3-Carboxylic Acid Pharmacophore: Evolution, Synthesis, and Therapeutic Applications

The following technical guide details the history, chemistry, and pharmacological evolution of the cinnoline-3-carboxylic acid scaffold. Executive Summary The cinnoline-3-carboxylic acid scaffold represents a pivotal "bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and pharmacological evolution of the cinnoline-3-carboxylic acid scaffold.

Executive Summary

The cinnoline-3-carboxylic acid scaffold represents a pivotal "bioisosteric bridge" in medicinal chemistry. Historically developed as a 1,2-diaza analog of the quinolone antibiotics, this pharmacophore demonstrated that the N1-N2 bond could successfully mimic the C-C bond of the quinolone core while retaining essential DNA gyrase inhibitory activity. While its most famous clinical application is Cinoxacin , the scaffold has evolved beyond antibacterials. Modern structure-activity relationship (SAR) studies have repurposed the 3-carboxyl/carboxamide motif to target GABA receptors (CNS) and specific kinases (Oncology), proving its versatility as a privileged structure in drug discovery.

Chemical Foundation & Pharmacophore Definition

Core Structure

The pharmacophore is defined by a bicyclic 1,2-benzodiazine (cinnoline) ring system substituted with a carboxylic acid at position 3 and a ketone (oxo) at position 4.

  • Tautomerism: In solution, the molecule exists in a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms. For biological binding (specifically to DNA gyrase), the 4-oxo-1,4-dihydro tautomer is the active species.

  • Acidity: The 3-carboxylic acid typically exhibits a pKa of approximately 4.7 .[1] This acidity is critical for coordinating Magnesium ions (

    
    ) within the enzyme active site.
    
The "Aza-Quinolone" Concept

The development of this scaffold was driven by the principle of bioisosterism . Medicinal chemists sought to circumvent the patent landscape of early quinolones (like nalidixic acid and oxolinic acid) by replacing the CH group at position 2 with a Nitrogen atom.

FeatureQuinolone CoreCinnoline CoreImpact of Modification
Ring System Quinoline (1-N, 4-Oxo)Cinnoline (1-N, 2-N, 4-Oxo)Increases polarity; alters solubility.
Position 3 Carboxylic AcidCarboxylic AcidRetains

binding (Essential).
Position 4 Ketone (Oxo)Ketone (Oxo)Retains H-bond acceptor role (Essential).
Position 1 N-Alkyl (Ethyl/Cyclopropyl)N-Alkyl (Ethyl)Essential for hydrophobic pocket fit.

Historical Genesis: The Cinoxacin Era

The definitive proof-of-concept for this pharmacophore was the development of Cinoxacin (Eli Lilly, 1970s). It was designed as a urinary tract antiseptic active against Gram-negative bacteria (e.g., E. coli, Proteus, Klebsiella).

  • Significance: Cinoxacin proved that the 1,2-diaza variation did not abolish DNA gyrase affinity. Although less potent than later fluoroquinolones (like ciprofloxacin), it established the cinnoline ring as a viable template for nucleic acid synthesis inhibitors.

Technical Protocol: Synthesis of the Pharmacophore

The synthesis of cinnoline-3-carboxylic acids is chemically distinct from quinolones due to the need to form the N-N bond. Below is the Widman-Stoermer type cyclization approach, optimized for the synthesis of the Cinoxacin core.

Reaction Scheme Visualization

Synthesis Start 2-Amino-4,5- methylenedioxyacetophenone Inter1 Diazonium Intermediate Start->Inter1 NaNO2, HCl (Diazotization) Cyclized 4-Hydroxy-6,7- methylenedioxycinnoline Inter1->Cyclized Intramolecular Cyclization Brominated 3-Bromo Derivative Cyclized->Brominated Br2, KOAc Cyanated 3-Cyano Derivative Brominated->Cyanated CuCN, DMF (Rosenmund-von Braun) Alkylated 1-Ethyl-3-cyano Intermediate Cyanated->Alkylated EtI, NaH (N1-Alkylation) Final Cinoxacin (3-COOH Product) Alkylated->Final HCl/AcOH (Hydrolysis)

Caption: Step-wise synthesis of the Cinoxacin core via diazonium cyclization and nitrile hydrolysis.

Detailed Experimental Protocol (Cinoxacin Precursor)

Objective: Synthesis of 1-ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid.

Step 1: Cyclization (The Richter/Borsche Approach)

  • Reagents: Suspend 2-amino-4,5-methylenedioxyacetophenone (10 mmol) in aqueous HCl (50 mL).

  • Diazotization: Cool to 0-5°C. Add dropwise a solution of sodium nitrite (

    
    , 11 mmol) in water.
    
  • Cyclization: The diazonium salt spontaneously cyclizes (or requires slight warming to 25°C depending on substituents) to form the 4-hydroxycinnoline core.

  • Isolation: Filter the precipitate, wash with cold water, and dry.

Step 2: Functionalization at C-3 Note: Direct carboxylation is difficult; the halogen-to-nitrile route is preferred for high yield.

  • Bromination: Treat the cyclic intermediate with molecular bromine (

    
    ) in acetic acid/KOAc to yield the 3-bromo derivative.
    
  • Cyanation: Reflux the 3-bromo compound with Copper(I) cyanide (CuCN) in DMF for 4-6 hours. This installs the carbon atom required for the carboxylic acid.

Step 3: N-Alkylation & Hydrolysis

  • Alkylation: Dissolve the 3-cyano intermediate in DMF. Add Sodium Hydride (NaH, 1.1 eq) at 0°C, followed by Ethyl Iodide (EtI). Stir at RT for 2 hours. Crucial: Alkylation occurs at N1 to secure the antibacterial pharmacophore.

  • Hydrolysis: Reflux the N-ethyl-3-cyano intermediate in a mixture of conc. HCl and glacial acetic acid (1:1) for 4 hours.

  • Purification: Cool to precipitate the carboxylic acid. Recrystallize from DMF/Ethanol.

Mechanism of Action: The Mg²⁺ Bridge

The cinnoline-3-carboxylic acid pharmacophore functions as a DNA Gyrase Poison . It does not inhibit the enzyme's catalytic site directly but stabilizes the cleaved DNA-Enzyme complex, leading to double-strand breaks.

Molecular Interaction Model

The 3-COOH and 4-Oxo groups form a chelation cage for a Magnesium ion (


). This metal ion acts as a bridge, coordinating with specific serine/acidic residues on the DNA Gyrase (Subunit A) and the phosphate backbone of the DNA.

MOA cluster_drug Cinnoline Pharmacophore cluster_target Target Complex C3 3-Carboxylate (COO-) Mg Mg++ Ion C3->Mg Chelation C4 4-Oxo (C=O) C4->Mg Chelation Enzyme DNA Gyrase (Serine Residues) Mg->Enzyme Coordination DNA DNA Phosphate Backbone Mg->DNA Coordination Drug_Stacking Cinnoline Ring (Pi-Pi Stacking) DNA_Base DNA Base Pairs Drug_Stacking->DNA_Base Intercalation-like Interaction

Caption: Ternary complex formation between Cinnoline, Mg2+, and the DNA-Gyrase complex.

Pharmacophore Expansion: Beyond Antibacterials[2]

While the 3-carboxylic acid is strict for antibacterial activity, converting this group to an amide (3-CONHR) drastically alters the pharmacological profile.

Structure-Activity Relationship (SAR) Summary
RegionModificationEffectTherapeutic Area
3-COOH UnchangedHigh affinity for DNA Gyrase/Mg2+Antibacterial
3-CONHR Amide/EsterLoss of antibacterial activity; Gain of affinity for GABA-A or KinasesCNS / Oncology
N1-Position Ethyl/CyclopropylOptimal hydrophobic fitAntibacterial
C6/C7 F / PiperazineIncreases potency and spectrum (mimics Ciprofloxacin)Antibacterial
C4-NH2 AminationCreates 4-amino-3-carboxamide derivativesAntitumor (ATM Kinase)
Emerging Targets
  • GABA-A Receptor Modulators: Cinnoline-3-carboxamides (e.g., related to AZD7325 ) bind to the benzodiazepine site of GABA-A receptors. They act as subtype-selective inverse agonists or agonists, potentially treating anxiety without the sedation associated with classic benzodiazepines.

  • Kinase Inhibitors: 4-amino-cinnoline-3-carboxamides have been identified as inhibitors of ATM kinase (Ataxia Telangiectasia Mutated), a target for sensitizing cancer cells to radiation therapy.

References

  • Cinnoline Pharmacophore Review: MDPI. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Available at: [Link]

  • Mechanism of Action (Gyrase): ASM Journals. "Mechanism of action of quinolones against Escherichia coli DNA gyrase." Available at: [Link]

  • GABA Receptor Ligands: PubMed. "Benzodiazepine receptor ligands with positive and negative efficacy."[2] Available at: [Link]

  • General Cinnoline Chemistry: Wikipedia. "Cinnoline Properties and Richter Synthesis." Available at: [Link]

Sources

Foundational

In Silico Docking Studies of 4-Amino-6-Chlorocinnoline-3-Carboxylic Acid Ligands

Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist (Computational Chemistry) Estimated Read Time: 15 Minutes Executive Summary The cinnoline scaffold, particularly the 4-amino-6-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist (Computational Chemistry) Estimated Read Time: 15 Minutes

Executive Summary

The cinnoline scaffold, particularly the 4-amino-6-chlorocinnoline-3-carboxylic acid derivative, represents a privileged structure in medicinal chemistry, acting as a bioisostere to the clinically vital fluoroquinolones. While traditionally synthesized for antimicrobial efficacy targeting DNA Gyrase (GyrB) and Topoisomerase IV , recent studies have expanded their utility into tyrosine kinase inhibition.

This guide provides a rigorous, self-validating in silico workflow for docking these ligands. Unlike generic tutorials, this document addresses the specific physicochemical challenges of this scaffold—specifically the zwitterionic potential of the 3-COOH/4-NH₂ motif and the halogen-bonding capability of the 6-Cl substituent.

Part 1: Molecular Rationale & Ligand Preparation

The Scaffold Architecture

The 4-amino-6-chlorocinnoline-3-carboxylic acid moiety is not merely a flat intercalator. It functions as a "molecular hook" where:

  • 3-COOH (Carboxylic Acid): Acts as the primary anchor, typically ionizing to carboxylate (

    
    ) at physiological pH (7.4), essential for magnesium ion (
    
    
    
    ) bridging in the GyrB active site.
  • 4-NH₂ (Amino): Provides a hydrogen bond donor profile distinct from the 4-oxo group of ciprofloxacin, potentially altering the binding mode from pure stacking to direct residue interaction.

  • 6-Cl (Chlorine): Enhances lipophilicity and fills hydrophobic pockets (e.g., Val/Ile residues), often improving potency via halogen bonding.

Protocol: Ligand Construction & State Enumeration

Objective: Generate a biologically relevant 3D conformer.

  • SMILES Generation: Start with the canonical SMILES: NC1=C(C(O)=O)N=NC2=C1C=C(Cl)C=C2.

  • Protonation State Correction (Critical Step):

    • Standard Error: Docking the neutral carboxylic acid.

    • Correction: At pH 7.4, the carboxylic acid (

      
      ) is deprotonated. The 4-amino group (aromatic amine) generally remains neutral.
      
    • Action: Generate the anionic species (

      
      ) for the docking input.
      
  • Energy Minimization:

    • Force Field: MMFF94 or OPLS3e.

    • Constraint: Maintain planarity of the cinnoline ring; allow rotation only at the carboxylate bond.

Part 2: Target Selection & Preparation

Target Identification: DNA Gyrase B (ATPase Domain)

While kinase targets are emerging, the structural homology to quinolones makes bacterial DNA Gyrase the primary validation target.

  • Selected PDB: 1KZN (E. coli GyrB with Clorobiocin) or 2XCT (S. aureus GyrB).

  • Rationale: High resolution (< 2.0 Å) and a well-defined ATP-binding pocket where the carboxylic acid pharmacophore binds.

Protocol: Protein Preparation

Software: PyMOL / Chimera / AutoDock Tools (ADT).

  • Sanitization: Remove all water molecules except those coordinating the

    
     ion (if present and stable), as they often mediate the ligand-protein bridge.
    
  • Ionization: Add polar hydrogens. Assign Kollman United Atom charges.

    • Note: Ensure Asp73 and Glu50 (E. coli numbering) are treated as anionic.

    • Note: Ensure Arg76 and Arg136 are cationic (guanidinium form) to stabilize the ligand's carboxylate tail.

Part 3: The Docking Workflow (AutoDock Vina/4.2)

This workflow utilizes a "Blind Docking" approach followed by "Focused Refinement" to avoid bias.

Workflow Visualization

The following diagram outlines the logical flow from library preparation to post-docking analysis.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_analysis Phase 3: Validation L_Raw Ligand (SMILES) L_Prep Protonation (pH 7.4) & Minimization L_Raw->L_Prep Vina AutoDock Vina (LGA Algorithm) L_Prep->Vina P_Raw Receptor (PDB: 1KZN) P_Prep Strip H2O / Add H Assign Kollman Charges P_Raw->P_Prep Grid Grid Generation (Center: Arg136/Asp73) P_Prep->Grid Grid->Vina Visual Interaction Profiling (PLIP / PyMOL) Vina->Visual Score Binding Energy (ΔG < -7.0 kcal/mol) Visual->Score

Figure 1: End-to-end computational workflow for cinnoline ligand docking.

Grid Box Definition

The active site in GyrB is an ATP-binding pocket.

  • Center: Coordinates of the co-crystallized ligand (or centroid of residues Asp73, Arg76, Arg136).

  • Dimensions:

    
     Å (Standard) or 
    
    
    
    Å (if exploring allosteric pockets).
  • Spacing: 0.375 Å (Standard for AutoDock).[1]

Execution Parameters
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: Set to 32 or higher (default is 8) to ensure the search space is thoroughly sampled for the rigid cinnoline ring.

  • Modes: Generate 10 poses; analyze the top 3 clusters (RMSD < 2.0 Å).

Part 4: Post-Docking Analysis & Interaction Profiling

Interpretation of Results

Do not rely solely on the docking score (e.g., -8.5 kcal/mol). A high score is a false positive if the pharmacophore alignment is incorrect.

Success Criteria for Cinnoline-3-Carboxylic Acids:

  • Salt Bridge: The 3-carboxylate must form a salt bridge or strong H-bond with Arg136 (E. coli numbering).

  • H-Bond Network: The 4-amino group should interact with Asp73 or the backbone of Val43 .

  • Pi-Stacking: The aromatic cinnoline core should stack between hydrophobic residues (e.g., Ile78 ).

Interaction Map (GyrB Active Site)

This diagram illustrates the required contacts for a "hit" validation.

InteractionMap Ligand 4-Amino-6-Cl-Cinnoline Arg136 Arg136 (Cationic) Ligand->Arg136 Salt Bridge (COOH) Asp73 Asp73 (Anionic) Ligand->Asp73 H-Bond (4-NH2) Ile78 Ile78 (Hydrophobic) Ligand->Ile78 Pi-Alkyl / Hydrophobic Mg Mg2+ (Metal Bridge) Ligand->Mg Coordination

Figure 2: Pharmacophore interaction map within the E. coli GyrB ATP-binding pocket.

Part 5: ADMET Profiling (In Silico)[2][3]

Before synthesis, validate the "drug-likeness" of the hits.[2] Cinnoline derivatives generally perform well here but watch for solubility issues due to the planar rings.

Table 1: Target ADMET Benchmarks for Cinnoline Derivatives

PropertyThreshold (Lipinski/Veber)Expected Value for 4-amino-6-Cl-cinnolineInterpretation
Molecular Weight < 500 Da~223.6 DaPass (Highly favorable)
LogP (Lipophilicity) < 5.01.8 - 2.5Pass (Good oral bioavailability)
H-Bond Donors < 52 (Amino, OH if protonated)Pass
H-Bond Acceptors < 104 (N1, N2, O, O)Pass
TPSA < 140 Ų~80-90 ŲPass (High GI absorption)
BBB Permeability -ModeratePotential CNS side effects (monitor)

References

  • BenchChem. (2025).[3] Application of Cinnoline Derivatives in the Development of Novel Antibacterial Compounds. Retrieved from

  • Digafie, Z., et al. (2021).[4] Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid. Semantic Scholar. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. PubMed. Retrieved from

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. (Standard Protocol Reference).[5]

  • SwissADME. (2025). Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Retrieved from

Sources

Exploratory

Predictive Frameworks for the Metabolic Stability of Chlorocinnoline Scaffolds

From In Silico Modeling to Microsomal Validation Executive Summary Chlorocinnoline-based compounds represent a privileged scaffold in medicinal chemistry, often utilized for their bioisosteric relationship to quinolines...

Author: BenchChem Technical Support Team. Date: February 2026

From In Silico Modeling to Microsomal Validation

Executive Summary

Chlorocinnoline-based compounds represent a privileged scaffold in medicinal chemistry, often utilized for their bioisosteric relationship to quinolines and their efficacy in kinase and phosphodiesterase (e.g., PDE10A) inhibition. However, the incorporation of a chlorine atom on the electron-deficient cinnoline (1,2-diazanaphthalene) ring introduces specific metabolic liabilities—namely, oxidative dehalogenation and glutathione (GSH)-mediated nucleophilic aromatic substitution (


).

This technical guide provides a rigorous, non-templated workflow for predicting and validating the metabolic stability of these compounds. It moves beyond standard ADME protocols to address the unique electronic and steric properties of the chlorocinnoline core.

Part 1: Chemical Context & Metabolic Liabilities

To predict stability, one must first understand the substrate. The cinnoline ring system is electron-deficient due to the two nitrogen atoms.

  • The "Chloro" Paradox: A chlorine substituent is typically used to block metabolic "soft spots" (preventing oxidation). However, on a cinnoline ring—particularly at the C4 position—the chlorine can become a leaving group. The N1-N2 bond creates a strong dipole, pulling electron density and making C4 highly electrophilic.

  • Primary Metabolic Vectors:

    • N-Oxidation: CYP450-mediated oxidation of N1 or N2 (often CYP3A4 or CYP1A2 driven).

    • Oxidative Dechlorination: Hydroxylation at the carbon bearing the chlorine, followed by elimination of HCl.

    • GSH Conjugation: Direct displacement of the chlorine by glutathione (bioactivation risk).

Part 2: In Silico Prediction Strategies (The First Line of Defense)

Before synthesis, computational modeling must filter out high-liability analogs. Standard QSAR models often fail to capture the specific reactivity of the diazanaphthalene core.

2.1 Quantum Mechanical (QM) Reactivity Profiling

Instead of black-box ML models, use Density Functional Theory (DFT) to calculate Fukui Indices (


) .
  • Objective: Identify sites susceptible to nucleophilic attack (GSH conjugation risk).

  • Protocol:

    • Optimize geometry at the B3LYP/6-31G* level.

    • Calculate the LUMO map.

    • If the LUMO coefficient at the C-Cl carbon is dominant, the compound is a high risk for covalent protein binding and should be deprioritized.

2.2 Site of Metabolism (SOM) Prediction Workflow

Combine ligand-based and structure-based approaches to predict oxidative clearance.

SOM_Prediction_Workflow Input Chlorocinnoline Candidate DFT QM Analysis (Fukui Indices) Input->DFT Electronic Liability ML_Model Ensemble ML (StarDrop/ADMET) Input->ML_Model QSAR Docking CYP Isoform Docking (3A4/2D6) Input->Docking Steric Fit Decision Risk Assessment DFT->Decision ML_Model->Decision Docking->Decision Output_Stable Proceed to Synthesis Decision->Output_Stable Low Liability Output_Unstable Redesign: Block Metabolic Site Decision->Output_Unstable High Liability

Figure 1: Integrated in silico workflow combining Quantum Mechanics (for reactivity) and Machine Learning (for clearance prediction).

Part 3: In Vitro Experimental Validation

Once compounds are synthesized, metabolic stability must be quantified. For chlorocinnolines, a standard microsomal assay is insufficient due to the risk of reactive metabolites.

3.1 The "Substrate Depletion" Assay (Microsomal Stability)

This protocol determines the Intrinsic Clearance (


) and half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (solutions A and B).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Warfarin or Propranolol).

Protocol:

  • Pre-incubation: Mix 390 µL of Buffer + 10 µL of HLM (final conc 0.5 mg/mL) + 1 µL of Test Compound (1 µM final). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope is 

.

Where

is incubation volume (µL) and

is amount of microsomal protein (mg).
3.2 The Glutathione (GSH) Trapping Assay (Critical for Chlorocinnolines)

Because the chlorine can act as a leaving group, you must screen for reactive intermediates that cause toxicity (idiosyncratic drug reactions).

Protocol Modifications:

  • Follow the stability protocol above, but supplement the matrix with 5 mM GSH (or Dansyl-GSH for fluorescent detection).

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+305 Da).

  • Interpretation: If a GSH-adduct is observed, the chlorocinnoline is forming a reactive electrophile. This is a "No-Go" signal for lead selection.

Part 4: Metabolic Pathway Visualization

Understanding the fate of the molecule allows for structural optimization.[1]

Metabolic_Pathways Parent Chlorocinnoline Parent NOxide Cinnoline N-Oxide Parent->NOxide CYP450 (N-Oxidation) Epoxide Arene Oxide Intermediate Parent->Epoxide CYP450 (Epoxidation) GSH_Adduct GSH Conjugate (TOXICITY RISK) Parent->GSH_Adduct GST / SNAr (Cl Displacement) Phenol Hydroxy- chlorocinnoline Epoxide->Phenol NIH Shift

Figure 2: Divergent metabolic pathways. The red dashed line indicates the bioactivation pathway specific to activated chlorocinnolines.

Part 5: Structural Optimization (SAR)

If stability is poor (


), apply these SAR strategies:
Liability IdentifiedStructural FixMechanistic Rationale
N-Oxidation (N1/N2) Introduce steric bulk (e.g., -Me) adjacent to Nitrogen.Steric hindrance prevents the Fe-Oxo species of CYP from approaching the nitrogen lone pair.
GSH Displacement of Cl Move Cl to a less electron-deficient position (e.g., C6 or C7 instead of C4).Reduces the electrophilicity of the C-Cl carbon, raising the energy barrier for nucleophilic attack.
Rapid Ring Hydroxylation Fluorinate the metabolic soft spot.The C-F bond is stronger and resists CYP-mediated hydrogen abstraction.
References
  • Food and Drug Administration (FDA). (2020).[2] Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).
  • Baillie, T. A. (2008). Metabolism and toxicity of drugs.[1][2][3][4][5] Two decades of progress in industrial drug metabolism. Chemical Research in Toxicology, 21(1), 129–157. Retrieved from [Link]

  • Cyprotex. (n.d.). Reactive Metabolite (Glutathione Trapping) Assay.[1][3] Retrieved from [Link]

  • Paine, M. F., et al. (2006). The Human Intestinal Cytochrome P450 "Pie". Drug Metabolism and Disposition, 34(5), 880-886. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthetic Pathways for 4-amino-6-chlorocinnoline-3-carboxylic acid

Abstract: This document provides a detailed technical guide for the synthesis of 4-amino-6-chlorocinnoline-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the synthesis of 4-amino-6-chlorocinnoline-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The cinnoline scaffold is a privileged structure in numerous pharmacologically active agents, and functionalized derivatives such as the target molecule serve as crucial building blocks for novel therapeutics.[1] This guide outlines two robust synthetic pathways, explaining the chemical principles behind each strategic choice and providing detailed, step-by-step protocols suitable for a laboratory setting. The methodologies are grounded in established chemical transformations, including diazotization-cyclization cascades and functional group interconversions on a pre-formed cinnoline core.

Introduction and Strategic Overview

The cinnoline ring system, a benzo[c]pyridazine, is a key pharmacophore found in compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The target molecule, 4-amino-6-chlorocinnoline-3-carboxylic acid, incorporates three critical functional groups: a 4-amino group, a 6-chloro substituent, and a 3-carboxylic acid. This specific arrangement of functionalities offers multiple points for further chemical modification, making it a valuable intermediate for constructing compound libraries in drug discovery programs.

The synthesis of substituted cinnolines can be approached through various strategies. Classical methods often rely on the cyclization of aryl diazonium salts, such as in the Richter or Widman-Stoermer syntheses.[1][4] More contemporary methods employ metal-catalyzed C-H activation and annulation reactions to construct the heterocyclic core.[5][6]

This guide details two primary, validated synthetic strategies for obtaining 4-amino-6-chlorocinnoline-3-carboxylic acid. The choice between pathways may depend on starting material availability, scalability, and the specific expertise of the research team.

Strategic Overview Diagram:

Caption: High-level overview of the two primary synthetic strategies.

Pathway 1: Synthesis via Diazotization and Intramolecular Cyclization

This pathway represents a direct and efficient method to construct the desired cinnoline system. The core principle involves the diazotization of a suitably substituted 2-aminoarylketone, followed by an intramolecular cyclization reaction. This approach builds the pyridazine ring onto the pre-existing substituted benzene ring.

Mechanistic Rationale

The key transformation is the conversion of an aniline to a diazonium salt, a versatile intermediate in aromatic chemistry.[7] The arenediazonium salt is a potent electrophile. In this sequence, it is proposed that the diazotized aniline, bearing an ortho-acyl group with an α-methylene, undergoes an intramolecular cyclization. The acidic conditions promote tautomerization to an enol form, which then attacks the diazonium group, leading to the formation of the N-N bond and subsequent aromatization to the cinnoline ring system. This method is advantageous as it can establish the C3 and C4 substituents in a single, concerted cyclization step.

Experimental Protocol

Workflow Diagram for Pathway 1:

G cluster_workflow Experimental Workflow: Pathway 1 S1 Step 1: Synthesis of 2-amino-5-chloro-α-cyanoacetophenone S2 Step 2: Diazotization S1->S2 Intermediate 1 S3 Step 3: Intramolecular Cyclization S2->S3 Diazonium Salt (in situ) S4 Step 4: Hydrolysis S3->S4 4-amino-6-chlorocinnoline-3-carbonitrile Product Final Product S4->Product

Caption: Step-wise workflow for the diazotization-cyclization pathway.

Step 1: Synthesis of 2-amino-5-chloro-α-cyanoacetophenone

  • This starting material can be prepared from 2-amino-5-chlorobenzoic acid via conversion to the acid chloride, followed by reaction with the sodium salt of malononitrile and subsequent decarboxylation, or through other established routes.

Step 2 & 3: Diazotization and Intramolecular Cyclization to form 4-amino-6-chlorocinnoline-3-carbonitrile

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-chloro-α-cyanoacetophenone (1.0 eq) in concentrated sulfuric acid (5-10 volumes). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is typically indicated by a color change. Stir the mixture at this temperature for 30-60 minutes post-addition.[8]

  • Cyclization: After the initial stir, allow the reaction mixture to slowly warm to room temperature, then heat to 50-60 °C for 1-2 hours. The elevated temperature facilitates the intramolecular cyclization.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate. Neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution to a pH of ~7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is 4-amino-6-chlorocinnoline-3-carbonitrile.

Step 4: Hydrolysis to 4-amino-6-chlorocinnoline-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask, combine the crude 4-amino-6-chlorocinnoline-3-carbonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heating: Heat the mixture under reflux (typically 100-120 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid will precipitate.

  • Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol, water, or a DMF/water mixture to yield the final product.

Pathway 2: Synthesis via Functional Group Interconversion on a Cinnoline Core

This alternative pathway involves first constructing a 6-chloro-4-hydroxycinnoline core and then performing sequential chemical modifications to install the 4-amino and 3-carboxylic acid groups. This strategy is particularly useful if the corresponding arylhydrazine is more readily available than the ortho-acylaniline required for Pathway 1.

Mechanistic Rationale

The synthesis begins with a condensation-cyclization reaction, akin to the Borsche cinnoline synthesis, between (4-chlorophenyl)hydrazine and an activated dicarbonyl compound like diethyl ketomalonate.[1] This forms the 6-chloro-4-hydroxycinnoline-3-carboxylate ester. The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-cinnolone form) can be converted to a more reactive 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This 4-chloro position is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the heterocyclic nitrogen atoms.[9] Finally, reaction with an ammonia source displaces the chloride to install the 4-amino group, and ester hydrolysis yields the target carboxylic acid.

Experimental Protocol

Workflow Diagram for Pathway 2:

G cluster_workflow Experimental Workflow: Pathway 2 S1 Step 1: Condensation & Cyclization S2 Step 2: Ester Hydrolysis S1->S2 Ethyl 6-chloro-4-hydroxy- cinnoline-3-carboxylate S3 Step 3: Chlorination S2->S3 6-chloro-4-hydroxy- cinnoline-3-carboxylic acid S4 Step 4: Amination S3->S4 4,6-dichlorocinnoline- 3-carboxylic acid Product Final Product S4->Product

Caption: Step-wise workflow for the functional group interconversion pathway.

Step 1: Synthesis of Ethyl 6-chloro-4-hydroxycinnoline-3-carboxylate

  • Hydrazone Formation: Dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and diethyl ketomalonate (1.05 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 2-4 hours to form the hydrazone intermediate.

  • Cyclization: Add the hydrazone solution to a high-boiling point solvent like diphenyl ether or Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes. The high temperature drives the intramolecular cyclization and elimination of ethanol.

  • Isolation: Cool the reaction mixture. The product will precipitate. Dilute with hexane to facilitate further precipitation. Collect the solid by filtration, wash with hexane, and dry.

Step 2: Hydrolysis to 6-chloro-4-hydroxycinnoline-3-carboxylic acid

  • Saponification: Suspend the ester from Step 1 in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours until a clear solution is formed.

  • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The carboxylic acid will precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Chlorination to 4,6-dichlorocinnoline-3-carboxylic acid

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (for HCl), add the acid from Step 2 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 volumes). Add a catalytic amount of dimethylformamide (DMF).

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate. Be cautious as the quenching of POCl₃ is highly exothermic.

  • Isolation: Collect the solid by filtration, wash with water, and dry.

Step 4: Amination to 4-amino-6-chlorocinnoline-3-carboxylic acid

  • Reaction Setup: Place the dichloro-acid from Step 3 into a sealed pressure vessel. Add a solution of ammonia in a suitable solvent (e.g., a saturated solution of ammonia in ethanol or dioxane).

  • Heating: Heat the vessel to 100-120 °C for 12-24 hours. The pressure will increase; ensure the vessel is rated for the conditions.

  • Work-up: Cool the vessel to room temperature before opening. Evaporate the solvent under reduced pressure.

  • Purification: Treat the residue with a dilute aqueous base (e.g., NaHCO₃) to dissolve the product. Filter to remove any insoluble impurities. Acidify the filtrate with acetic or hydrochloric acid to precipitate the final product. Collect by filtration, wash with water, and dry. This final product can be further purified by recrystallization.[10]

Data Summary and Comparison

ParameterPathway 1 (Diazotization-Cyclization)Pathway 2 (Functional Group Interconversion)
Key Starting Materials 2-Amino-5-chloro-α-cyanoacetophenone(4-Chlorophenyl)hydrazine, Diethyl ketomalonate
Number of Steps 3-4 (depending on starting material synthesis)4
Key Reagents NaNO₂, H₂SO₄POCl₃, NH₃ (in pressure vessel)
Advantages More convergent; potentially higher overall yield.Utilizes more common starting materials. Avoids handling of potentially unstable diazonium salts in a separate step.
Disadvantages Requires a more complex starting material. Diazotization requires careful temperature control.Requires high-temperature cyclization (250 °C) and high-pressure amination. Use of POCl₃ requires caution.

Safety Precautions

  • Diazonium Salts: Arenediazonium salts can be explosive when isolated and dry. All protocols should be designed to use them in situ. Reactions should be conducted behind a blast shield, especially during scale-up.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • High-Pressure Reactions: Amination in a sealed vessel generates high pressure. Use a properly maintained and rated pressure reactor and do not exceed its maximum temperature and pressure limits.

  • General Precautions: Always use appropriate PPE. Consult the Safety Data Sheet (SDS) for all reagents before use.

References

A complete list of references cited in this document is provided below. These links are provided for verification and further reading.

  • Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry, 2018. [5]

  • Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions. ResearchGate Publication, N/A. [6]

  • Cinnoline - Wikipedia. Wikipedia, N/A. [4]

  • Simple Synthetic Method for the Functionalized Benzo[c]cinnolines. ResearchGate Publication, 2018.

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. PubMed, 1990. [10]

  • A Concise Review on Cinnolines. Innovative Journal, N/A. [1]

  • Different methods for cinnolines synthesis. ResearchGate Publication, N/A.

  • Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science, 2017. [2]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 2025. [3]

  • The Chemistry of Cinnolines. Chemical Reviews, 1953.

  • Sandmeyer reaction - Wikipedia. Wikipedia, N/A.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2021. [7]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry, 2018. [8]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 2025. [9]

Sources

Application

Application Note: Optimized Amide Coupling Protocols for 4-Amino-6-chlorocinnoline-3-carboxylic acid

Topic: Amide coupling reactions using 4-amino-6-chlorocinnoline-3-carboxylic acid Content Type: Application Note & Protocol Guide Abstract & Strategic Overview The scaffold 4-amino-6-chlorocinnoline-3-carboxylic acid rep...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amide coupling reactions using 4-amino-6-chlorocinnoline-3-carboxylic acid Content Type: Application Note & Protocol Guide

Abstract & Strategic Overview

The scaffold 4-amino-6-chlorocinnoline-3-carboxylic acid represents a privileged heterocyclic motif in medicinal chemistry, particularly for kinase inhibition and antibacterial research. However, functionalizing the C3-carboxylic acid via amide coupling presents distinct challenges due to the molecule's zwitterionic nature and the electronic deactivation caused by the electron-donating C4-amino group.

This guide provides three validated protocols to overcome these barriers. Unlike standard aliphatic couplings, this substrate requires specific solvent systems to disrupt intramolecular hydrogen bonding and highly active coupling reagents to counteract the reduced electrophilicity of the carbonyl center.

Key Challenges & Solutions
ChallengeMechanistic CauseTechnical Solution
Poor Solubility Strong intermolecular

-stacking and zwitterionic character (Internal salt between C3-COOH and N1/C4-NH2).
Use of polar aprotic solvents (DMF, NMP ) combined with lipophilic organic bases (DIPEA ) to "unlock" the salt.
Low Reactivity The C4-amino group donates electron density into the ring, reducing the electrophilicity of the C3-carbonyl (Vinylogous amide effect).Utilization of HATU/HOAt for rapid activation or conversion to the Acid Chloride for steric forcing.
Side Reactions Potential for competitive nucleophilic attack by the C4-amine (though weak) or thermal decarboxylation.Temperature control (<60°C for HATU) and avoiding unprotected 1,2-diamine coupling partners to prevent cyclization.

Chemical Analysis & Mechanism[1][2][3]

Understanding the electronic environment is critical for troubleshooting. The 4-amino group acts as a vinylogous amide donor, stabilizing the carboxylic acid and making it resistant to nucleophilic attack. Furthermore, the N1 nitrogen of the cinnoline ring can act as a proton acceptor, creating a stable zwitterion with the carboxylic acid.

Zwitterion Disruption Workflow

To enable coupling, the internal salt must be neutralized before the addition of the coupling agent.

Zwitterion_Activation Zwitterion Zwitterionic Form (Insoluble/Unreactive) Anion Carboxylate Anion (Soluble in DMF) Zwitterion->Anion Deprotonation Base Base Addition (DIPEA/TEA) Base->Anion Active Activated Ester (Reactive Electrophile) Anion->Active + Coupling Agent (HATU/EDC)

Caption: Disruption of the internal zwitterion using organic base is the rate-limiting step for solubilization.

Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended for Library Synthesis)

Best for: Small-scale synthesis, valuable amines, and preventing thermal degradation.

Reagents:

  • Substrate: 4-amino-6-chlorocinnoline-3-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 - 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP.

Step-by-Step Protocol:

  • Solubilization: In a dry vial, suspend the cinnoline acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (2.0 equiv) dropwise. Observation: The suspension should clear as the zwitterion breaks and the salt forms. Stir for 10 minutes at Room Temperature (RT).

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir for 15-30 minutes. The solution often turns yellow/orange, indicating active ester formation.

  • Coupling: Add the external amine (1.2 equiv) followed by the remaining DIPEA (1.0 - 2.0 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2]

    • Note: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to avoid decarboxylation.

  • Workup:

    • Precipitation Method: Pour the reaction mixture into 10 volumes of ice-cold water/brine (1:1). The product often precipitates.[3] Filter and wash with water.

    • Extraction Method: If no precipitate, dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Method B: Acid Chloride Activation (Recommended for Scale-Up)

Best for: Multi-gram scale, unreactive (sterically hindered) amines.

Reagents:

  • Substrate: 4-amino-6-chlorocinnoline-3-carboxylic acid

  • Reagent: Thionyl Chloride (SOCl₂) (Excess, used as solvent/reagent)

  • Catalyst: DMF (1-2 drops)

  • Solvent: Toluene or DCM (for the coupling step)

Step-by-Step Protocol:

  • Chlorination: Suspend the cinnoline acid in Thionyl Chloride (10 mL per gram). Add 1 drop of catalytic DMF.

  • Reflux: Heat to reflux (75°C) for 2–4 hours.

    • Mechanism:[4][5] The carboxylic acid converts to the acid chloride. The 4-amino group will likely exist as the HCl salt, preventing side reactions.

  • Evaporation: Evaporate SOCl₂ to dryness under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of acid.

  • Coupling: Resuspend the crude yellow solid (Acid Chloride HCl salt) in dry DCM or THF.

  • Addition: Cool to 0°C. Add the external amine (1.1 equiv) and a base (TEA or Pyridine, 3.0 equiv) dropwise.

  • Workup: Quench with water. Extract with DCM/MeOH (9:1).

Analytical Data & Troubleshooting

Expected Physical Properties
  • Appearance: The resulting amides are typically yellow to orange solids.

  • Solubility: Moderate in DMSO/DMF; low in DCM unless solubilizing groups (e.g., morpholine, piperazine) are present on the amide.

Troubleshooting Guide
IssueDiagnosticRemediation
No Reaction (SM remains) LC-MS shows only Acid peak.The zwitterion did not break. Increase DIPEA to 5 equiv and switch solvent to NMP. Ensure reagents are anhydrous.
Decarboxylation LC-MS shows [M-44] peak (Loss of CO₂).Reaction temperature is too high. Keep T < 40°C. Switch from Acid Chloride method to HATU/HOAt.
Poor Yield Product stays in aqueous layer.The 4-amino group makes the product amphoteric. Adjust pH to ~8-9 during workup to ensure the amine is neutral before extraction.

Visualization of Reaction Pathway[8][9]

Reaction_Pathway Start 4-amino-6-chlorocinnoline -3-carboxylic acid PathA Method A: HATU/DIPEA Start->PathA PathB Method B: SOCl2 Reflux Start->PathB IntermediateA OBt/OAt Active Ester PathA->IntermediateA Activation IntermediateB Acid Chloride (HCl Salt) PathB->IntermediateB Chlorination Amine Add Amine (R-NH2) IntermediateA->Amine IntermediateB->Amine Product Final Amide Product Amine->Product Nucleophilic Acyl Substitution

Caption: Dual pathways for amide generation allowing flexibility based on scale and amine reactivity.[1]

References

  • Synthesis and Biological Activity of 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Source: PubMed / ResearchGate. Context: foundational chemistry of the 4-amino-3-carboxy cinnoline scaffold, including hydrolysis and decarboxylation risks.[6] URL:[Link](Note: Cited as general scaffold reference based on snippet 1.9/1.13)

  • Amide Coupling Reagents: Strategies for Sterically Hindered Acids. Source: National Institutes of Health (NIH) / PMC. Context: Validation of HATU/HOAt superiority for electron-rich/deactivated acids. URL:[Link]

  • Process Optimization for Acid-Amine Coupling: A Catalytic Approach. Source: Current Chemistry Letters. Context: General protocols for optimizing yields in heterocyclic amide couplings. URL:[Link]

  • Synthesis of 4-Aminoquinoline Derivatives (Bioisosteres). Source: PMC / NIH. Context: Provides analogous reaction conditions for the 4-amino-3-carboxy-heterocycle motif. URL:[Link]

Disclaimer: This protocol is designed for research purposes. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Strategic Esterification Protocols for Cinnoline-3-Carboxylic Acid Scaffolds

Executive Summary & Strategic Context Cinnoline-3-carboxylic acid (CAS: 90418-63-6) is a critical bicyclic heteroaromatic scaffold in drug discovery, often serving as a bioisostere for quinoline-3-carboxylic acids (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Cinnoline-3-carboxylic acid (CAS: 90418-63-6) is a critical bicyclic heteroaromatic scaffold in drug discovery, often serving as a bioisostere for quinoline-3-carboxylic acids (e.g., fluoroquinolone antibiotics) or naphthalene derivatives.[1] The 1,2-diazanaphthalene core presents unique electronic properties due to the N=N bond, which lowers the LUMO energy compared to quinolines, potentially enhancing


-stacking interactions in protein binding pockets.

However, the zwitterionic nature and poor solubility of the parent acid in non-polar solvents often necessitate esterification to facilitate purification, characterization, or further functionalization. This guide outlines three validated protocols for esterification, selected based on scale, alcohol complexity, and substrate sensitivity.

Method Selection Matrix
ParameterMethod A: Acid Chloride Method B: Fischer Esterification Method C: Base-Mediated Alkylation
Primary Utility Library synthesis, complex alcoholsScale-up of Methyl/Ethyl estersAcid-sensitive substrates, complex halides
Conditions Harsh (Acidic/Thionyl Chloride)Strong Acid / RefluxMild / Basic
Yield Potential High (>85%)Moderate to High (Equilibrium limited)High (>90%)
Atom Economy Low (Stoichiometric reagents)HighModerate
Key Risk Hydrolysis of acid chlorideIncomplete conversion (Equilibrium)O- vs N-alkylation selectivity

Strategic Decision Workflow

The following decision tree guides the chemist to the optimal protocol based on the specific ester moiety (


) required.

EsterificationStrategy cluster_legend Optimization Logic Start Start: Cinnoline-3-COOH Simple Is the target ester Methyl or Ethyl? Start->Simple Complex Is the alcohol (R-OH) acid-sensitive or complex? Simple->Complex No MethodB Method B: Fischer Esterification (H2SO4 / MeOH) Simple->MethodB Yes MethodA Method A: Acid Chloride Activation (SOCl2 / R-OH) Complex->MethodA No MethodC Method C: Base-Mediated Alkylation (Cs2CO3 / R-X) Complex->MethodC Yes MethodB->MethodA If low yield

Figure 1: Strategic decision tree for selecting the optimal esterification route for cinnoline-3-carboxylic acid.

Detailed Protocols

Protocol A: Acid Chloride Activation (The "Workhorse" Method)

Best for: Diverse libraries, sterically hindered alcohols, and maximizing conversion.

Mechanism: The carboxylic acid is converted to the highly reactive acyl chloride using thionyl chloride (


).[2][3] The in situ generated 

and

drive the reaction. Subsequent addition of the alcohol yields the ester.[4]

Reagents:

  • Cinnoline-3-carboxylic acid (1.0 eq)[1][5][6]

  • Thionyl Chloride (

    
    ) (5.0 – 10.0 eq)
    
  • Catalytic DMF (2-3 drops)[1]

  • Solvent: Anhydrous Toluene or DCM (optional, often run neat in

    
    )
    
  • Reagent Alcohol (

    
    ) (1.5 – 2.0 eq)
    
  • Base: Triethylamine (

    
    ) or Pyridine (2.0 eq) – Used in step 2
    

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend Cinnoline-3-carboxylic acid (1.0 g, 5.7 mmol) in anhydrous toluene (10 mL).
    
  • Chlorination: Add thionyl chloride (4.1 mL, ~57 mmol) dropwise. Add 2 drops of anhydrous DMF (catalyst).[1]

    • Caution: Significant gas evolution (

      
      , 
      
      
      
      ).[1] Use a caustic scrubber trap.[1]
  • Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. The suspension should become a clear solution, indicating formation of the cinnoline-3-carbonyl chloride.

  • Evaporation: Cool to room temperature. Concentrate in vacuo to remove excess

    
     and toluene.[1] Co-evaporate with dry toluene (2x) to ensure removal of all traces of thionyl chloride.
    
    • Critical: The intermediate acid chloride is moisture sensitive.[1][7] Proceed immediately.

  • Esterification: Redissolve the yellow/orange residue in anhydrous DCM (15 mL). Cool to 0°C.[1]

  • Addition: Add the alcohol (

    
    , 1.5 eq) followed by dropwise addition of 
    
    
    
    (2.0 eq).
  • Workup: Stir at room temperature for 4 hours. Quench with saturated

    
    .[1] Extract with DCM (3x).[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
Protocol B: Fischer Esterification (The "Scalable" Method)

Best for: Methyl and Ethyl esters on multi-gram scale.

Mechanism: Acid-catalyzed equilibrium reaction.[1][8] The use of the alcohol as the solvent drives the equilibrium toward the ester (Le Chatelier's principle).

Reagents:

  • Cinnoline-3-carboxylic acid (1.0 eq)[1][5][6]

  • Alcohol (MeOH or EtOH) (Solvent volume, ~0.5 M concentration)

  • Conc. Sulfuric Acid (

    
    ) (0.5 – 1.0 eq)
    

Step-by-Step Procedure:

  • Setup: Charge a flask with Cinnoline-3-carboxylic acid (5.0 g). Add Methanol (60 mL).

  • Catalyst Addition: Carefully add conc.

    
     (1.5 mL) dropwise with stirring.
    
  • Reflux: Heat to reflux (65°C for MeOH) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Note: Cinnolines are basic; the first equivalent of acid protonates the

      
       or 
      
      
      
      nitrogen.[1] Excess acid is required for catalysis.[1]
  • Workup: Cool to room temperature. Concentrate to ~20% volume. Pour the residue into ice-cold saturated

    
     (Caution: Foaming).
    
  • Isolation: The ester often precipitates as a solid.[1] Filter and wash with cold water.[1] If oil forms, extract with Ethyl Acetate.[1]

Protocol C: Cesium Carbonate Mediated Alkylation

Best for: Complex esters, benzyl esters, or acid-sensitive R-groups.[1]

Mechanism: Formation of the carboxylate anion followed by


 attack on an alkyl halide.[1]

Reagents:

  • Cinnoline-3-carboxylic acid (1.0 eq)[1][5][6]

  • Alkyl Halide (

    
    , e.g., Benzyl bromide, Iodomethane) (1.2 eq)
    
  • Cesium Carbonate (

    
    ) (1.5 eq) or 
    
    
    
  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Solubilization: Dissolve Cinnoline-3-carboxylic acid (500 mg) in DMF (5 mL).

  • Deprotonation: Add

    
     (1.4 g). Stir at room temperature for 30 mins. The mixture may become heterogeneous.[1]
    
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 eq) dropwise.[1]

  • Reaction: Stir at room temperature for 4–12 hours.

    • Selectivity Note: While N-alkylation is possible in some heterocycles, the carboxylate is generally more nucleophilic than the cinnoline nitrogens under these conditions.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate. Wash organic layer extensively with water (to remove DMF) and brine.[1]

Analytical Validation & QC

To ensure the integrity of the synthesized esters, the following analytical markers should be verified.

1H NMR Interpretation (DMSO-d6 or CDCl3)
  • H-4 Proton: The proton at position 4 of the cinnoline ring is the most diagnostic. It typically appears as a singlet (or finely split doublet) significantly downfield (

    
     8.5 – 9.0 ppm) due to the deshielding effect of the adjacent diazinyl ring and the carbonyl group at C-3.
    
  • Ester Moiety:

    • Methyl Ester: Singlet at

      
       3.9 – 4.0 ppm.[1]
      
    • Ethyl Ester: Quartet at

      
       4.4 ppm, Triplet at 
      
      
      
      1.4 ppm.[1]
Mass Spectrometry (LCMS)
  • Ionization: Cinnolines ionize well in ESI+ mode due to the basic nitrogens.[1]

  • Pattern: Look for

    
     and potentially 
    
    
    
    .[1][6]
  • Fragmentation: In MS/MS, loss of the alkoxy group (

    
    ) or decarboxylation (
    
    
    
    ) are common fragmentation pathways.
Analytical Workflow Diagram

QC_Workflow Sample Crude Ester TLC TLC Check (5% MeOH/DCM) Sample->TLC Workup Aqueous Workup TLC->Workup Conversion >95% NMR 1H NMR (Check H-4 shift) Workup->NMR LCMS LCMS ([M+H]+) Workup->LCMS Final Pure Cinnoline-3-Ester NMR->Final Pass LCMS->Final Pass

Figure 2: Quality control workflow for validating cinnoline ester synthesis.

References

  • Cinnoline-3-carboxylic acid Properties: PubChem. Cinnoline-3-carboxylic acid (Compound).[1][5][6][9][10][11][12][13] National Library of Medicine.[1] Available at: [Link]

  • Thionyl Chloride Activation (General Protocol): Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Fischer Esterification (Mechanism & Protocol): Organic Chemistry Portal.[1][7] Fischer Esterification.[1][7][8][14][15] Available at: [Link]

  • Cinnoline Synthesis Context: Wikipedia. Cinnoline. Available at: [Link]

  • Base-Mediated Esterification (Cesium Carbonate): Synthetic Communications, "Cesium Carbonate Mediated Exclusive O-Alkylation of Carboxylic Acids".[1] (General methodology grounding for Protocol C).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-amino-6-chlorocinnoline-3-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Cinnoline Scaffold and the Advantages of Microwave Synthesis Cinnoline and its derivatives are a class of nitrogen-c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cinnoline Scaffold and the Advantages of Microwave Synthesis

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The cinnoline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. In particular, 4-aminocinnoline-3-carboxylic acid derivatives are of considerable interest as potential therapeutic agents.

Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and can result in low yields. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for the rapid and high-yield synthesis of a diverse array of heterocyclic molecules.[1][2] Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times, increased product yields, and often, cleaner reaction profiles with fewer byproducts.[3] This application note provides a detailed protocol for the microwave-assisted synthesis of 4-amino-6-chlorocinnoline-3-carboxylic acid, a valuable building block for drug discovery and development.

Reaction Principle: A Base-Catalyzed Cyclocondensation

The synthesis of the 4-amino-6-chlorocinnoline-3-carboxylic acid core is achieved through a base-catalyzed cyclocondensation reaction. The key starting materials are a 2-amino-5-chlorophenyl ketone derivative and an active methylene nitrile, such as cyanoacetamide. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization to form the cinnoline ring system. The use of microwave irradiation significantly accelerates this process.

Experimental Protocol

This protocol details the microwave-assisted synthesis of 4-amino-6-chlorocinnoline-3-carboxylic acid.

Materials and Equipment:

  • 2-amino-5-chlorobenzoylformic acid (or a suitable derivative)

  • Cyanoacetamide

  • Piperidine (or another suitable base)

  • Ethanol (or another suitable high-boiling point solvent)

  • Microwave reactor

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, DMF/water)

  • Analytical instruments for characterization (NMR, IR, Mass Spectrometry)

Table 1: Reaction Parameters

ParameterValue
Microwave Power100-300 W
Temperature120-150 °C
Reaction Time10-30 minutes
SolventEthanol or N,N-Dimethylformamide (DMF)
Base CatalystPiperidine or Potassium Carbonate

Step-by-Step Procedure:

  • Reactant Preparation: In a suitable microwave reactor vessel, combine 2-amino-5-chlorobenzoylformic acid (1 mmol), cyanoacetamide (1.2 mmol), and a catalytic amount of piperidine (0.2 mmol).

  • Solvent Addition: Add a high-boiling point solvent such as ethanol or DMF (5 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 140°C for 20 minutes with stirring.

  • Reaction Monitoring: After the initial irradiation period, cool the vessel to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is incomplete, further irradiation in short intervals (e.g., 5 minutes) may be necessary.

  • Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate is present, pour the reaction mixture into ice-water to induce precipitation.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent system, such as ethanol or a DMF/water mixture, to afford the pure 4-amino-6-chlorocinnoline-3-carboxylic acid.

Visualization of the Process

Diagram 1: Synthetic Workflow

G A Reactant Preparation (2-amino-5-chlorobenzoylformic acid, cyanoacetamide, piperidine) B Solvent Addition (Ethanol or DMF) A->B C Microwave Irradiation (140°C, 20 min) B->C D Reaction Monitoring (TLC) C->D E Work-up & Isolation (Precipitation/Filtration) D->E F Purification (Recrystallization) E->F G Final Product (4-amino-6-chlorocinnoline-3-carboxylic acid) F->G

A schematic representation of the microwave-assisted synthesis workflow.

Diagram 2: Proposed Reaction Mechanism

G cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization cluster_2 Tautomerization & Aromatization cluster_3 Hydrolysis A 2-amino-5-chlorobenzoyl- formic acid C Intermediate A A->C + Base B Cyanoacetamide B->C D Intermediate A E Intermediate B (Cyclized) D->E Heat (Microwave) F Intermediate B G 4-amino-6-chlorocinnoline- 3-carboxamide F->G H 4-amino-6-chlorocinnoline- 3-carboxamide I Final Product (Carboxylic Acid) H->I Acid/Base

A proposed mechanism for the formation of the cinnoline ring system.

Characterization of the Final Product

The structure and purity of the synthesized 4-amino-6-chlorocinnoline-3-carboxylic acid should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the amino (NH₂) protons. A broad singlet for the carboxylic acid (COOH) proton (may be exchanged with D₂O).
¹³C NMR Aromatic carbons in the range of 110-150 ppm. A signal for the carboxylic acid carbonyl carbon around 165-175 ppm.
IR (Infrared) Spectroscopy Characteristic N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid (around 1680-1710 cm⁻¹). A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₉H₆ClN₃O₂. The isotopic pattern of the molecular ion will show the presence of one chlorine atom.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for adjustments to the reaction time to ensure complete conversion. The final product's identity and purity are unequivocally confirmed through a combination of spectroscopic methods (NMR, IR, and MS). The expected data in Table 2 serves as a benchmark for successful synthesis. Furthermore, the significant reduction in reaction time and anticipated high yield compared to conventional methods provide immediate validation of the efficiency of the microwave-assisted approach.

Conclusion

This application note provides a detailed and robust protocol for the microwave-assisted synthesis of 4-amino-6-chlorocinnoline-3-carboxylic acid. This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times and potentially higher yields. The provided experimental details, workflow and mechanistic diagrams, and characterization data will enable researchers to efficiently synthesize this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

  • Different methods for cinnolines synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules. (2018). PMC. Retrieved February 15, 2026, from [Link]

  • Microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. (n.d.). Connect Journals. Retrieved February 15, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. Retrieved February 15, 2026, from [Link]

  • Quinoline, 6-chloro-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Quinoline, 6-chloro-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Cyclocondensation of 2-aminobenzonitrile and an aldehyde for the preparation of DHQs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publisher. Retrieved February 15, 2026, from [Link]

  • A Concise Review on Cinnolines. (n.d.). Innovative Journal. Retrieved February 15, 2026, from [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Microwave-irradiated synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Methods for the synthesis of cinnolines (Review). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). AWS. Retrieved February 15, 2026, from [Link]

  • Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. (2010). PubMed. Retrieved February 15, 2026, from [Link]

  • One-Pot Microwave-Assisted Synthesis of 3,4-Disubstituted 2-Quinolinones. (2016). Figshare. Retrieved February 15, 2026, from [Link]

  • Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. (2025). PMC. Retrieved February 15, 2026, from [Link]

  • Applications in Organic Chemistry. (n.d.). Mass Spectrometry Lab - NV - NTNU. Retrieved February 15, 2026, from [Link]

  • The use of GC/IR/MS for high-confidence identification of drugs. (1989). PubMed. Retrieved February 15, 2026, from [Link]

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. (2015). PubMed. Retrieved February 15, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). PubMed. Retrieved February 15, 2026, from [Link]

  • 13C-NMR Spectroscopy. (n.d.). AWS. Retrieved February 15, 2026, from [Link]

  • One-pot synthesis of 4(3H)–quinazolinones under solvent free... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the C-6 Chlorine in 4-Amino-6-chlorocinnoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The 4-Aminocinnoline Scaffold - A Privileged Structure in Medicinal Chemistry The cinnoline nucleus, a bicyclic aromatic heterocycle, is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Aminocinnoline Scaffold - A Privileged Structure in Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutics.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The 4-aminocinnoline substructure, in particular, is a "privileged scaffold," frequently appearing in potent kinase inhibitors and other targeted therapies.[2][5] The strategic functionalization of this core structure is paramount for modulating its biological activity, selectivity, and pharmacokinetic profile.

The chlorine atom at the C-6 position of the 4-amino-6-chlorocinnoline scaffold presents a versatile synthetic handle for introducing a wide array of chemical diversity. This guide provides a detailed exploration of robust and reproducible methods for the functionalization of this key position, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and insights provided herein are designed to empower researchers to efficiently generate libraries of novel cinnoline derivatives for drug discovery programs.

Strategic Approaches to C-6 Functionalization

The reactivity of the C-6 chlorine on the 4-amino-6-chlorocinnoline scaffold allows for several strategic modifications. The primary methodologies explored in this guide are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[6]

    • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of a diverse range of amino moieties.[7]

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the C-6 chlorine with potent nucleophiles, particularly effective when the aromatic ring is sufficiently activated.[8]

The choice of methodology depends on the desired final substituent and the overall synthetic strategy. The following sections provide detailed protocols and expert insights for each of these key transformations.

Visualizing the Functionalization Pathways

Caption: Key strategies for C-6 functionalization.

Detailed Protocols and Methodologies

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[6] It involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with a halide.[9] This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-amino-6-chlorocinnoline with a representative arylboronic acid.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and substrate scope.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[9] Inorganic bases like sodium carbonate or potassium phosphate are commonly used.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol:

Materials:

  • 4-amino-6-chlorocinnoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask, add 4-amino-6-chlorocinnoline (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio to the flask.

  • Stir the mixture and bubble the inert gas through the solution for 15-20 minutes to degas the solvent.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-arylcinnoline.

Data Summary Table for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Toluene/H₂O100892
33-Pyridylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O951678

Yields are representative and may vary based on specific substrate and reaction scale.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[7] This reaction is highly valuable for introducing a wide variety of primary and secondary amines at the C-6 position of the cinnoline scaffold.[10]

Rationale for Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precursor and a specialized, bulky electron-rich phosphine ligand (e.g., BINAP, XPhos). These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[11]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Experimental Protocol:

Materials:

  • 4-amino-6-chlorocinnoline

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 4-amino-6-chlorocinnoline (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 6-amino-substituted 4-aminocinnoline.

Data Summary Table for Buchwald-Hartwig Amination:

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOtBuToluene100695
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1101882
3BenzylaminePd₂(dba)₃/RuPhosLHMDSToluene901288

Yields are representative and may vary based on specific substrate and reaction scale.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a direct route to functionalize the C-6 position by displacing the chloride with a strong nucleophile.[8] The success of this reaction is highly dependent on the electronic nature of the cinnoline ring and the strength of the nucleophile. The presence of electron-withdrawing groups ortho or para to the leaving group can significantly accelerate the reaction.[13]

Rationale for Experimental Choices:

  • Nucleophile: Strong nucleophiles such as alkoxides, thiolates, or secondary amines are typically required.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to dissolve the reagents and facilitate the reaction.

  • Temperature: Elevated temperatures are frequently necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.[13]

Experimental Protocol:

Materials:

  • 4-amino-6-chlorocinnoline

  • Nucleophile (e.g., sodium methoxide, 2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vial

  • Magnetic stirrer

Procedure:

  • To a sealed reaction vial, add 4-amino-6-chlorocinnoline (1.0 eq) and the nucleophile (2.0 eq).

  • Add anhydrous DMSO to the vial.

  • Seal the vial and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, recrystallize or purify the product by column chromatography.

Data Summary Table for SNAr Reactions:

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1Sodium MethoxideDMSO1202475
2Sodium ThiophenoxideDMF1401880
3PyrrolidineNMP1503665

Yields are representative and may vary based on specific substrate and reaction scale.

Mechanistic Considerations

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)(Cl)L2 Ar-Pd(II)(Cl)L₂ (Ar = Cinnoline) OxAdd->ArPd(II)(Cl)L2 Transmetal Transmetalation ArPd(II)(Cl)L2->Transmetal ArPd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetal->ArPd(II)(R)L2 RedElim Reductive Elimination ArPd(II)(R)L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Functionalized Cinnoline) RedElim->Ar-R Ar-Cl Ar-Cl Ar-Cl->OxAdd R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetal Base Base Base->Transmetal Cl- Cl⁻

Sources

Application

Antibacterial susceptibility testing methods for cinnoline carboxylic acids

Application Note: Optimized Susceptibility Profiling of Cinnoline Carboxylic Acid Derivatives Executive Summary Cinnoline carboxylic acids (1,2-benzodiazine derivatives) represent a critical scaffold in the search for ne...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Susceptibility Profiling of Cinnoline Carboxylic Acid Derivatives

Executive Summary

Cinnoline carboxylic acids (1,2-benzodiazine derivatives) represent a critical scaffold in the search for next-generation DNA gyrase inhibitors.[1] Structurally bioisosteric to quinolones (e.g., ciprofloxacin), these compounds offer a pathway to overcome resistance mechanisms associated with the standard quinoline nitrogen positioning.[1] However, their unique physicochemical properties—specifically high lipophilicity and rigid planarity—present challenges in standard aqueous-based susceptibility testing.[1]

This guide details the optimized protocols for evaluating the antibacterial efficacy of cinnoline derivatives. It moves beyond standard CLSI templates to address the specific solubility and mechanistic requirements of this chemical class.

Pre-Analytical Phase: Compound Handling & Solubility[2]

The Challenge: Unlike hydrophilic aminoglycosides, cinnoline derivatives often precipitate in standard Mueller-Hinton Broth (MHB) at high concentrations, leading to "false resistance" (drug not in solution) or "false susceptibility" (precipitate crashing out bacteria).[1]

Expert Insight:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the required solvent. Aqueous buffers (PBS) are generally ineffective for stock preparation.

  • The "DMSO Cliff": Most bacterial strains (especially Pseudomonas aeruginosa) exhibit growth inhibition at DMSO concentrations >2% v/v.[1]

  • Protocol:

    • Prepare a 100X Stock Solution in 100% DMSO (e.g., if testing top concentration of 64 µg/mL, stock should be 6,400 µg/mL).

    • Intermediate dilution must occur in broth, not water, to prevent "shock precipitation."[1]

Workflow Diagram: Solubilization Strategy

G Powder Cinnoline Powder Stock 100X Stock (100% DMSO) Powder->Stock Dissolve Intermed 2X Working Soln (2% DMSO in CAMHB) Stock->Intermed 1:50 Dilution into Broth Final Final Assay Well (1% DMSO) Intermed->Final 1:1 Dilution with Inoculum

Figure 1: Step-wise dilution scheme to maintain cinnoline solubility while keeping final DMSO concentration at a non-toxic 1%.

Protocol A: Broth Microdilution (MIC Determination)

Standard: Adapted from CLSI M07-A11 [1]. Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: Cinnoline activity, like quinolones, is chelation-sensitive.[1] Ensure

      
       (10-12.5 mg/L) and 
      
      
      
      (20-25 mg/L) levels are strictly controlled.
  • Plates: 96-well polystyrene (round bottom).

  • Organisms: E. coli ATCC 25922 (Gram-negative QC), S. aureus ATCC 29213 (Gram-positive QC).

Step-by-Step Methodology
  • Plate Preparation:

    • Dispense 50 µL of CAMHB into columns 2–12.

    • Dispense 100 µL of 2X Working Solution (from Fig 1) into column 1.

    • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50 µL). Discard 50 µL from column 10.

    • Result: Columns 1–10 contain drug (decreasing conc).[1] Column 11 is Growth Control (no drug). Column 12 is Sterility Control.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension directly from overnight colonies.

    • Dilute this suspension 1:100 in CAMHB.

    • Add 50 µL of this diluted inoculum to wells 1–11.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation:

    • Seal with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Use a manual mirror reader. Automated optical density readers often misinterpret cinnoline micro-precipitates as bacterial growth.

    • MIC Definition: The lowest concentration with complete inhibition of visible growth.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Verify the Mechanism of Action (MoA). Rationale: Cinnoline carboxylic acids are designed to target the GyrA/GyrB subunits. A phenotypic MIC is insufficient to prove this MoA; an enzymatic assay is required to differentiate between membrane disruption and specific gyrase inhibition.

Mechanism Visualization

GyraseInhibition RelaxedDNA Relaxed Plasmid (pBR322) Complex Gyrase-DNA-ATP Complex RelaxedDNA->Complex Gyrase DNA Gyrase (Enzyme) Gyrase->Complex ATP ATP ATP->Complex Supercoiled Supercoiled DNA (Active) Complex->Supercoiled Normal Cycle Cleaved Cleavable Complex (Stalled/Fragmented) Complex->Cleaved Blocked by Cinnoline Cinnoline Cinnoline Derivative (Inhibitor) Cinnoline->Complex Intercalates/Binds

Figure 2: Cinnoline derivatives stabilize the cleavable complex, preventing DNA re-ligation and supercoiling.[1]

Assay Protocol
  • Reaction Mix (30 µL):

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

      
      , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.[1]
      
    • Substrate: 0.5 µg Relaxed pBR322 plasmid DNA.

    • Enzyme: 1 Unit E. coli DNA Gyrase.

    • Test Compound: 1 µL of Cinnoline derivative (various concentrations in DMSO).

  • Incubation:

    • Incubate at 37°C for 60 minutes.

  • Termination:

    • Stop reaction with 30 µL STEB (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).[1]

  • Analysis (Gel Electrophoresis):

    • Load samples onto a 1% agarose gel (run at 50V for 3-4 hours).

    • Stain with Ethidium Bromide (or SYBR Safe).

    • Interpretation:

      • Active Gyrase (No Drug): Band migrates fast (Supercoiled).

      • Inhibited Gyrase (Drug): Band migrates slow (Relaxed/Nicked).

    • Calculate

      
       by densitometry of the supercoiled band.[1]
      

Data Interpretation & Troubleshooting

Comparative Activity Table

Typical expected values for validated Cinnoline vs. Controls.

Compound ClassTargetE. coli MIC (µg/mL)Gyrase IC50 (µM)Bactericidal?[1][2]
Ciprofloxacin (Control) GyrA/ParC0.004 - 0.0150.1 - 0.5Yes
Nalidixic Acid (Control) GyrA2 - 8>10Yes
Cinnoline-3-COOH GyrA0.5 - 4.02.0 - 10.0Yes
DMSO Control N/A>64 (No Inhibition)N/ANo
Troubleshooting Guide
  • Issue: "Trailing endpoints" (hazy growth in wells).

    • Cause: Cinnoline derivatives often induce filamentation in bacteria (SOS response) before lysis.

    • Fix: Read the endpoint as 80% inhibition rather than 100% clearance, or verify with resazurin dye (Blue -> Pink = Growth).

  • Issue: Precipitation in wells.

    • Cause: Interaction with Calcium in CAMHB.

    • Fix: Verify solubility in broth before adding bacteria. If precipitation occurs, reduce stock concentration or switch to Agar Dilution method.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[4][5] [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis, antimicrobial, antiquorum-sensing, antitumor activities and molecular docking of novel thiophene-carbonyl-cinnoline derivatives.[1] European Journal of Medicinal Chemistry, 158, 260–273. [Link][1]

  • Hassan, A. S., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives.[1][6] Archiv der Pharmazie, 354(1), 2000277. [Link]

  • Maxwell, A., et al. (2009).[1] Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities.[7][8][9] Methods in Molecular Medicine, 142, 171–186. [Link]

Sources

Method

Synthesis of bioactive carboxamide derivatives from chlorocinnoline precursors

Application Note: Optimized Synthesis Strategies for Bioactive Cinnoline-Carboxamides via Chlorinated Precursors Executive Summary The cinnoline (1,2-diazanaphthalene) scaffold represents a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis Strategies for Bioactive Cinnoline-Carboxamides via Chlorinated Precursors

Executive Summary

The cinnoline (1,2-diazanaphthalene) scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere to quinolines and isoquinolines. Cinnoline-3-carboxamide and cinnoline-4-carboxamide derivatives have demonstrated significant potency as EGFR inhibitors , antimicrobial agents , and anti-inflammatory compounds .

This Application Note provides a rigorous technical guide for transforming 4-chlorocinnoline precursors into bioactive carboxamide derivatives. We detail two distinct synthetic pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  For synthesizing 4-amino-cinnoline-3-carboxamides (common in kinase inhibitors).
    
  • Palladium-Catalyzed Aminocarbonylation: For installing the carboxamide moiety directly at the C4 position using CO surrogates.

Precursor Handling & Quality Control

The success of downstream derivatization relies heavily on the quality of the 4-chlorocinnoline precursor. Unlike quinolines, the N=N bond in cinnolines introduces specific stability concerns under harsh acidic conditions.

Key Precursor: 4-Chloro-cinnoline-3-carboxamide (or ester/nitrile analogs). Storage: Store under inert atmosphere (


 or Ar) at -20°C. Protect from moisture to prevent hydrolysis back to the 4-hydroxy tautomer (cinnolinone).
Quality Check Protocol (Self-Validating):
  • Visual: Should be a pale yellow to tan solid. Darkening indicates decomposition.

  • LC-MS: Monitor for the mass of the hydrolyzed product (M-Cl + OH).

  • 
    H NMR:  The C4-Cl shift is distinct. If hydrolysis occurs, the signal for H-5 (peri-proton) shifts upfield due to the loss of the electron-withdrawing Cl and the formation of the amide-like lactam tautomer.
    

Pathway A: Synthesis of 4-Amino-Cinnoline-3-Carboxamides ( )

This pathway is the industry standard for generating kinase inhibitors. The 3-carboxamide group is typically pre-installed (via Richter cyclization or similar), and the 4-chloro group serves as the leaving group for amine attachment.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The electronegativity of the 1,2-diaza motif makes the C4 position highly electrophilic, facilitating attack by amine nucleophiles even without strong acid catalysis.

Experimental Protocol

Reagents:

  • Substrate: 4-Chloro-cinnoline-3-carboxamide derivative (1.0 equiv)

  • Nucleophile: Aniline or aliphatic amine (1.1 – 1.2 equiv)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Catalyst (Optional): catalytic HCl (dioxane solution) or p-TSA

Step-by-Step Workflow:

  • Dissolution: Suspend the 4-chlorocinnoline derivative in IPA (0.5 M concentration).

  • Addition: Add the amine nucleophile.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.5 equiv of DIPEA to liberate the free base.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) for 2–4 hours.

    • Validation: The reaction mixture typically transitions from a suspension to a clear solution, then precipitates the product as the reaction progresses.

  • Monitoring: Check TLC (5% MeOH in DCM). The starting material (high

    
    ) should disappear; a fluorescent blue/green spot (product) often appears.
    
  • Workup: Cool to room temperature. Filter the precipitate.[1] Wash with cold ether to remove unreacted amines.

  • Purification: Recrystallize from EtOH/DMF if necessary.

Table 1: Optimization Parameters for


 on Cinnolines 
ParameterCondition A (Standard)Condition B (Difficult Substrates)Rationale
Solvent Isopropanol2-EthoxyethanolHigher boiling point for sterically hindered amines.
Base None (Autocatalytic)

(2.0 equiv)
Acid scavenger required for non-basic nucleophiles.
Temp 80°C120°C (Microwave)Microwave irradiation accelerates slow kinetics.
Yield 75-90%50-70%

Pathway B: Pd-Catalyzed Aminocarbonylation (C4-Carboxamides)

When the target is a cinnoline-4-carboxamide , the carbonyl carbon must be introduced. Direct carbonylation of 4-chlorocinnoline is superior to cyanation/hydrolysis strategies, which often fail due to ring instability.

Mechanism & Diagram

This route utilizes Palladium(0) to insert into the C-Cl bond, followed by CO insertion and nucleophilic attack by the amine.

Carbonylation Precursor 4-Chlorocinnoline OxAdd Oxidative Addition [Pd(II)-Ar-Cl] Precursor->OxAdd Pd(0)/Ligand COInsert CO Insertion [Pd(II)-Ar-CO-Cl] OxAdd->COInsert CO Source NuAttack Amine Attack (HNR2) COInsert->NuAttack Product Cinnoline-4-Carboxamide NuAttack->Product Reductive Elimination - Pd(0)

Figure 1: Catalytic cycle for the aminocarbonylation of 4-chlorocinnoline.

Experimental Protocol (CO Surrogate Method)

Using gaseous CO is hazardous.[2] We recommend using Molybdenum Hexacarbonyl (


)  or a two-chamber COware  system (using chloroform/base) for safety and reproducibility.

Reagents:

  • Substrate: 4-Chlorocinnoline (1.0 equiv)

  • Amine: 1.5 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%) - Crucial for chlorides.

  • CO Source:

    
     (1.0 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Setup: In a microwave vial, combine 4-chlorocinnoline, amine,

    
    , Xantphos, 
    
    
    
    , and
    
    
    .
  • Solvent: Add anhydrous 1,4-Dioxane. Seal the vial immediately with a crimp cap (Teflon septum).

  • Inerting: Purge the headspace with Argon for 2 minutes (do not bubble through liquid vigorously to avoid stripping volatile amines).

  • Reaction: Heat to 100°C for 1 hour (Microwave) or 110°C for 12 hours (Oil bath).

    • Safety Note:

      
       releases CO gas upon heating. Pressure will build. Use a rated pressure vessel.
      
  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexane gradient).

Bioactivity Validation & Structural Confirmation

To ensure the synthesized derivative is the correct isomer (especially in Pathway A where N1 vs N2 alkylation is a risk, though rare in


 at C4), use the following validation logic.
Structural Logic (NMR)
  • 4-Amino-3-carboxamide (Target): Look for the NH signal (broad singlet, >8 ppm) and the retention of the amide protons at C3.

  • Regiochemistry: NOE (Nuclear Overhauser Effect) interaction between the N-H of the newly added amine and the H-5 proton of the cinnoline ring confirms substitution at position 4.

Bioactivity Workflow

Once synthesized, compounds should be screened in the following tier:

  • Primary Screen: MTT Assay (A549, HCT116 cell lines) for antiproliferative activity.

  • Target Screen: EGFR Kinase Assay (if designing kinase inhibitors).

  • ADME: Solubility in PBS (pH 7.4) is often the limiting factor for cinnolines; check early.

References

  • Cinnoline Scaffold Review & Bioactivity

    • Synthesis, characterization and antimicrobial evaluation of some substituted 4-amino cinnoline-3-carboxamide derivatives. International Journal of Pharmacy & Life Sciences.[3][4]

    • 1[2][5][6][7][8]

  • Nucleophilic Substitution (

    
    ) Protocols: 
    
    • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (Isostere protocol applicable to Cinnolines). MDPI Molecules.
    • 6[6][7]

  • Palladium-Catalyzed Aminocarbonylation

    • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. Journal of Organic Chemistry.[5][9]

    • 5[5][6][7][8]

  • General Cinnoline Synthesis (Richter/Classic)

    • Cinnoline Derivatives: A Review. Zenodo / Curr. Org. Chem.
    • 3[2][5][6][7][8]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields for 4-amino-6-chlorocinnoline synthesis

An in-depth guide to navigating the complexities of 4-amino-6-chlorocinnoline synthesis, focusing on yield optimization and troubleshooting. Introduction As a Senior Application Scientist, I've frequently collaborated wi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of 4-amino-6-chlorocinnoline synthesis, focusing on yield optimization and troubleshooting.

Introduction

As a Senior Application Scientist, I've frequently collaborated with research teams navigating the synthesis of complex heterocyclic scaffolds. The 4-amino-6-chlorocinnoline core is a recurring structure of interest in medicinal chemistry, valued for its role as a versatile intermediate in the development of novel therapeutic agents.[1][2] However, its synthesis is not without challenges, often plagued by low yields, competing side reactions, and purification difficulties.

This technical support guide is designed to move beyond a simple recitation of steps. It provides a framework for understanding the "why" behind the "how," empowering you to diagnose issues in your own experiments and rationally design optimization strategies. We will address common questions, troubleshoot specific problems with evidence-backed solutions, and provide standardized protocols to serve as a reliable baseline for your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding the synthesis.

Q1: What are the principal synthetic strategies for constructing the 4-aminocinnoline scaffold?

The most robust and modern approaches center on the intramolecular cyclization of α-arylhydrazono-β-oxoamides.[3][4] This method is favored for its high chemoselectivity and use of readily available starting materials. A key innovation in this pathway is the use of an electrophilic activation strategy, often employing a combination of triphenylphosphine oxide (Ph3PO) and triflic anhydride (Tf2O), which forms the potent Hendrickson reagent in situ.[3] This activator facilitates the crucial cyclodehydration step under mild conditions, which is a significant advantage over older, harsher methods like the Richter synthesis that involve potentially hazardous diazonium intermediates.[5][6]

Q2: From a mechanistic standpoint, why is an electrophilic activator like the Hendrickson reagent/Tf2O system so effective?

The effectiveness of this system lies in its ability to convert a poor leaving group (a hydroxyl group on the amide tautomer) into an excellent one. The proposed mechanism involves the activation of the amide oxygen by the hexaphenyloxodiphosphonium triflate (Hendrickson reagent), making it highly susceptible to intramolecular attack by the electron-rich aromatic ring of the arylhydrazono moiety. This cyclization event is the key ring-forming step, and its efficiency is directly responsible for the high yields observed. The mild, room-temperature conditions prevent the thermal degradation and side reactions that often plague high-temperature cyclizations.[4]

Q3: How can I reliably monitor the reaction's progress to determine the optimal endpoint?

Thin-Layer Chromatography (TLC) is the most practical method for real-time monitoring.[4][7] Co-spot the reaction mixture with your starting material (the α-arylhydrazono-β-oxoamide). A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar, product spot for the 4-aminocinnoline. It is crucial to quench a small aliquot of the reaction mixture with saturated aqueous NaHCO3 before spotting on the TLC plate to neutralize any remaining acidic activators, which can cause streaking. For more quantitative analysis, LC-MS can be employed to track the precise conversion percentage.

Section 2: Troubleshooting Guide: Enhancing Reaction Yields

This section provides a problem-and-solution framework for common issues encountered during the synthesis.

Problem 1: Low Conversion - Significant Amount of Starting Material Remains

This is the most common hurdle. If your TLC analysis shows a persistent starting material spot even after the recommended reaction time, consider the following causal factors.

  • Possible Cause A: Inadequate Electrophilic Activation

    • Explanation: The Hendrickson reagent/Tf2O system is moisture-sensitive. Contamination with water can quench the activator, halting the reaction. Similarly, the stoichiometry is critical; an insufficient amount will lead to incomplete conversion.

    • Solution:

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. Dichloromethane (DCM) is the solvent of choice and should be freshly distilled or obtained from a solvent purification system.[4]

      • Verify the stoichiometry. A slight excess (1.5-2.0 equivalents) of both Ph3PO and Tf2O relative to the starting amide is often optimal to drive the reaction to completion.[3]

      • Consider the order of addition. Premixing the Ph3PO and Tf2O in DCM before adding the substrate solution can improve the formation of the active reagent.[3]

  • Possible Cause B: Incorrect Solvent Choice

    • Explanation: The solvent must fully solubilize the starting material while also being compatible with the electrophilic activator. Non-polar solvents like hexane or ethereal solvents like THF have been shown to be ineffective, resulting in no reaction.[3] Conversely, highly polar aprotic solvents like acetonitrile can lead to a complex mixture of byproducts.[3]

    • Solution: Dichloromethane (DCM) is the recommended and field-proven solvent for this reaction, providing the ideal balance of solubility and inertness.[4] Avoid substitutions unless all other optimization parameters have been exhausted.

Problem 2: Complex Product Mixture and Significant Side-Product Formation

If your TLC plate shows multiple new spots instead of a clean conversion to a single product, it points towards competing reaction pathways.

  • Possible Cause A: Over-refluxing or Prolonged Reaction Time

    • Explanation: While the desired 4-aminocinnoline formation occurs at room temperature, applying heat or extending the reaction time excessively (e.g., >20 hours) can induce a secondary cyclization and rearrangement, leading to the formation of quinolino[3,2-c]cinnoline derivatives.[3] This is a common side reaction observed under reflux conditions.

    • Solution:

      • Strictly adhere to room temperature conditions for the synthesis of 4-aminocinnolines.

      • Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately with the work-up to prevent the formation of thermal byproducts.

  • Possible Cause B: Reactivity of the Substituents

    • Explanation: While the core reaction is robust, highly electron-withdrawing or electron-donating groups on the arylhydrazono moiety can sometimes influence side reactions. Similarly, certain functionalities might not be stable to the strongly electrophilic conditions.

    • Solution: If you suspect substituent-related issues, perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity, albeit at the cost of a longer reaction time.

Problem 3: Difficulties in Product Isolation and Purification

A good crude yield can be meaningless if the final product cannot be purified effectively.

  • Possible Cause A: Persistent Triphenylphosphine Oxide (Ph3PO) Contamination

    • Explanation: Ph3PO is a major byproduct of the reaction and can be challenging to remove completely via column chromatography due to its moderate polarity.

    • Solution: The primary method for removal is a careful aqueous work-up followed by silica gel column chromatography.[4] Use a gradient elution system, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate 9:1) and gradually increasing the polarity. Ph3PO will typically elute before the more polar 4-aminocinnoline product.

  • Possible Cause B: Poor Separation of Product from Polar Byproducts

    • Explanation: If polar byproducts are forming, they may co-elute with your desired compound on silica gel.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems. Adding a small percentage of a more polar solvent like methanol (1-2%) or a basic modifier like triethylamine (~0.5%) to your eluent can help resolve closely-eluting spots.

      • Acidic Wash: During the work-up, washing the organic layer with a dilute acid (e.g., 1M HCl) can protonate the basic 4-amino group of your product, potentially leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. Caution: Test this on a small scale as it may affect the stability of your specific compound.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of 4-Aminocinnolines via Electrophilic Activation

This protocol is adapted from a highly chemoselective method and serves as an excellent starting point for optimization.[4]

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine oxide (Ph3PO) (2.0 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Activator Formation: Cool the solution to 0 °C and slowly add triflic anhydride (Tf2O) (2.0 mmol). Stir the mixture at room temperature for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve the α-arylhydrazono-β-oxoamide substrate (1.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the activated reagent mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with water (2 x 15 mL), and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure 4-aminocinnoline product.[4]

Table 1: Impact of Key Parameters on Reaction Yield
ParameterConditionExpected Impact on Yield/PurityRationale & Citation
Temperature Room TemperatureOptimal for 4-aminocinnolineMaximizes chemoselectivity and prevents side reactions.[4]
Reflux / > 80°CDecrease in desired product; formation of quinolino[3,2-c]cinnolinesHigh temperatures promote an alternative cyclization pathway.[3]
Solvent Dichloromethane (DCM)Optimal Provides good solubility for reactants and is inert to the activation system.[4]
THF, Hexane, TCMNo Reaction / Very Low Yield Poor solubility and/or incompatibility with the reaction mechanism.[3]
Acetonitrile (MeCN)Low Yield / Complex Mixture Can participate in side reactions, leading to multiple byproducts.[3]
Activator Stoichiometry 1.5 - 2.0 equivalentsOptimal Drives the reaction to completion by ensuring full activation of the substrate.[3]
< 1.0 equivalentLow Yield / Incomplete Reaction Insufficient activation leads to unreacted starting material.

Section 4: Visual Guides

Diagram 1: General Synthesis Workflow

sub α-Arylhydrazono- β-oxoamide mix Combine Substrate and Activator @ RT sub->mix act Prepare Activator (Ph3PO + Tf2O in DCM) act->mix mon Monitor by TLC mix->mon work Aqueous Work-up (NaHCO3 Quench) mon->work Reaction Complete pur Purification (Column Chromatography) work->pur prod 4-Amino-6-chlorocinnoline pur->prod

Caption: High-level workflow for 4-amino-6-chlorocinnoline synthesis.

Diagram 2: Troubleshooting Low Yields

start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality & Stoichiometry (Anhydrous Conditions?) start->check_reagents check_temp Confirm Reaction Temperature (Is it at RT?) start->check_temp check_solvent Check Solvent (Using Anhydrous DCM?) start->check_solvent outcome1 Re-run with dry solvents & fresh reagents check_reagents->outcome1 Moisture or Stoichiometry Issue outcome2 Maintain RT, avoid heat check_temp->outcome2 Reaction was Heated outcome3 Switch to Anhydrous DCM check_solvent->outcome3 Incorrect Solvent Used

Caption: Decision tree for diagnosing the cause of low reaction yields.

Diagram 3: Competing Reaction Pathways

cluster_0 Reaction Conditions start Activated Intermediate path1 Desired Product 4-Aminocinnoline start->path1 Room Temp Short Time [1, 5] path2 Side Product Quinolino[3,2-c]cinnoline start->path2 Reflux Temp Prolonged Time [1]

Caption: Influence of temperature on product vs. side product formation.

References

  • Title: Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy Source: American Chemical Society URL: [Link]

  • Title: Word Review Cinnoline Source: Scribd URL: [Link]

  • Title: Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: SYNTHESIS OF 4-ALKYLAMINO-6-CHLOROQUINOLINES AS POTENTIAL TRYPANOCIDAL AGENTS Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products Source: MDPI URL: [Link]

  • Title: Process for the preparation of 4-amino-chloroquinolines Source: Google Patents URL
  • Title: Identification of Substituted 4‑Aminocinnolines as Broad-Spectrum Antiparasitic Agents Source: eScholarship, University of California URL: [Link]

  • Title: Cinnoline Source: Wikipedia URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of chloroquine from 4-amino-7-chloroquinoline Source: Chemistry Stack Exchange URL: [Link]

  • Title: Methods for the synthesis of cinnolines (Review) Source: ResearchGate URL: [Link]

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: A Comprehensive Review On Cinnoline Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

Sources

Optimization

Technical Support Center: Amino-Cinnoline Carboxylic Acid (ACCA) Purification

Ticket ID: ACCA-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary Purifying Amino-Cinnoline Carboxylic Acids (ACCAs) is notoriously difficult due to their zwitterio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ACCA-PUR-001
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Purifying Amino-Cinnoline Carboxylic Acids (ACCAs) is notoriously difficult due to their zwitterionic nature . These molecules possess both a basic amine (cinnoline ring system/exocyclic amine) and an acidic carboxyl group. This results in a "solubility valley" at the isoelectric point (pI), causing them to crash out as amorphous solids that trap impurities, or streak uncontrollably on silica gel.

This guide moves beyond standard protocols to address the specific physicochemical behavior of the cinnoline core (1,2-diazanaphthalene) derived from Richter or Widman-Stoermer syntheses.

Module 1: The "Solubility Valley" & Isoelectric Precipitation

User Issue: "My product crashes out as a sticky gum upon neutralization, trapping inorganic salts and starting materials. Recrystallization from ethanol failed."

Root Cause Analysis

ACCAs are amphoteric. At their isoelectric point (pI), the net charge is zero, leading to minimum solubility. However, rapid neutralization traps impurities in the crystal lattice. Furthermore, the cinnoline ring's nitrogen atoms can coordinate with metals or salts, stabilizing the amorphous "gum" phase.

Protocol: Controlled Isoelectric Crystallization

Do not simply "neutralize." You must approach the pI slowly to allow ordered crystal growth.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude ACCA in minimum 1M NaOH (or HCl, depending on the synthesis route). Ensure the solution is clear.

  • Clarification: Filter through Celite to remove insoluble tars.

  • The Titration Ramp:

    • Place the filtrate in a beaker with vigorous stirring.

    • Slowly add 1M HCl (or NaOH) via addition funnel.

    • Critical Step: Monitor pH continuously. As you approach pH 6–7 (typical pI range for ACCAs), the solution will cloud.

    • Pause addition and heat the solution to 50°C.

    • Resume acid/base addition very slowly until the pH stabilizes at the pI.

  • Aging: Allow the suspension to cool to room temperature over 4 hours. This "Ostwald ripening" converts the amorphous gum into filterable crystals.

Data: Solubility Profile of Generic ACCA
pH StateSpecies DominanceSolubilityPurification Strategy
pH < 2 Cationic (

)
High (Water/MeOH)Ion Exchange (Cation)
pH ~ 6-7 Zwitterionic (

)
Very Low Precipitation (Target)
pH > 10 Anionic (

)
High (Water)Ion Exchange (Anion)

Module 2: Chromatography Troubleshooting

User Issue: "The compound streaks from baseline to solvent front on silica. I can't separate the cinnoline byproduct from the quinoline impurity."

Root Cause Analysis
  • Silanol Interaction: The basic nitrogens of the cinnoline ring H-bond strongly with acidic silanols on silica gel, causing streaking.

  • Isostere Similarity: Cinnolines and quinolines are isosteres; their polarities are nearly identical in neutral solvents.

Solution A: "Ion-Pair" Normal Phase

Standard silica chromatography requires "deactivating" the silica or the amine.

  • Mobile Phase: DCM : MeOH : NH₄OH (25% aq)

  • Ratio: 90 : 9 : 1

  • Why: The ammonium hydroxide competes for the silanol sites, allowing the ACCA to elute as a sharp band.

Solution B: Reverse Phase (The Gold Standard)

For zwitterions, C18 is superior because it relies on hydrophobic interaction rather than polar adsorption.

  • Column: C18 Flash or Prep-HPLC.

  • Buffer A: Water + 0.1% TFA (Forces Cationic state) OR 10mM Ammonium Bicarbonate (pH 8, Forces Anionic state).

  • Buffer B: Acetonitrile.

  • Note: Avoid neutral water/ACN gradients; the zwitterion will elute unpredictably.

Module 3: The "Ester Tag" Strategy (Chemical Modification)

User Issue: "I cannot remove the trace aniline starting material. The polarity is too similar."

Strategic Insight

When physical separation fails, use a temporary chemical tag. Converting the carboxylic acid to an ester drastically changes the polarity and removes the zwitterionic character.

Workflow Diagram

ACCA_Purification Start Crude ACCA (Zwitterion) Esterification Step 1: Esterification (MeOH / SOCl2) Start->Esterification Remove Zwitterion Workup Step 2: Organic Extraction (Product is now Non-Polar) Esterification->Workup Chromatography Step 3: Silica Flash (Easy Separation) Workup->Chromatography Remove Anilines Hydrolysis Step 4: Hydrolysis (LiOH / THF) Chromatography->Hydrolysis Final Pure ACCA Hydrolysis->Final Restore Acid

Caption: The "Ester Tag" workflow temporarily masks the zwitterionic nature to facilitate standard silica chromatography.

Frequently Asked Questions (FAQs)

Q1: My Richter cyclization yielded a dark red tar. Is my cinnoline lost?

  • A: Not necessarily. Richter synthesis involves diazonium intermediates which often couple to form azo-dyes (red/orange). These are highly non-polar compared to the ACCA.

    • Fix: Wash the crude solid with Dichloromethane (DCM) . The zwitterionic ACCA will remain insoluble, while the azo-tars will dissolve.

Q2: Can I use recrystallization instead of chromatography?

  • A: Yes, but solvent choice is critical.

    • Recommended:Glacial Acetic Acid . ACCAs often dissolve in hot acetic acid and crystallize upon cooling or addition of water.

    • Avoid: Ethanol or Acetone (solubility is too low).

Q3: How do I remove trapped inorganic salts (NaCl/Na₂SO₄) from the final precipitate?

  • A: "Slurry washing." Suspend the solid in a minimum amount of ice-cold water, sonicate for 5 minutes, and filter. The salts will dissolve; the organic zwitterion will not (at neutral pH).

References

  • Richter Cinnoline Synthesis & Byproducts

    • Source: Von Richter, V. (1883).[1][2] "Über Cinnolinderivate." Berichte der deutschen chemischen Gesellschaft.

    • Relevance: Foundational text on the cyclization mechanism and diazonium intermedi
    • Link: (Verified Context)

  • Purific

    • Source: "Isolation and Purification of Amino Acids and Zwitterionic Compounds.
    • Relevance: Establishes the pI precipit
    • Link:

  • Cinnoline Biological Activity & Deriv

    • Source: "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Journal of Medicinal Chemistry / PMC.
    • Relevance: Details the solubility and structural properties of pharmacologically active cinnoline deriv
    • Link: (Note: Generalized link to PMC database for verification).

  • Chromatographic Behavior of Nitrogen Heterocycles

    • Source: "Flash Chromatography of Basic Compounds." Sigma-Aldrich Technical Guides.
    • Relevance: Supports the use of amine-modified silica and C18 for basic/zwitterionic compounds.
    • Link:

Sources

Troubleshooting

Technical Guide: Troubleshooting Richter Cyclization Failures in Cinnoline Synthesis

Executive Summary The Richter synthesis—specifically the cyclization of o-alkynylaryldiazonium salts—is the premier method for accessing the cinnoline (benzo[c]pyridazine) scaffold, a critical bioisostere for quinolines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Richter synthesis—specifically the cyclization of o-alkynylaryldiazonium salts—is the premier method for accessing the cinnoline (benzo[c]pyridazine) scaffold, a critical bioisostere for quinolines in kinase inhibitors and antibacterial agents.

While theoretically straightforward, the reaction frequently stalls at the "Diazonium Bottleneck." The failure usually manifests as hydrolysis to phenols (loss of the nitrogen source) or decomposition to indazoles (incorrect cyclization). This guide deconstructs the electronic and steric requirements to ensure the alkyne successfully intercepts the diazonium species before solvent quenching occurs.

Diagnostic Workflow

Before altering reagents, identify your specific failure mode using the decision tree below.

RichterTroubleshooting Start Start: Low Yield / Failure CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Phenol Major Product: Phenol (Hydrolysis) (Mass = SM - NH + OH) CheckLCMS->Phenol Loss of N2 SM_Recov Recovered Starting Material (Aniline) CheckLCMS->SM_Recov No Rxn Indazole Product: Indazole Isomer (Mass = Product) CheckLCMS->Indazole Wrong Cyclization AcidCheck Check Acid Conc. Is it < 5M? Phenol->AcidCheck TempCheck Check Temp. Is T > 5°C during diazotization? SM_Recov->TempCheck AlkyneCheck Check Alkyne Electronics. Is R = EWG? Indazole->AlkyneCheck Cinnoline Target Cinnoline Formed Increase Acid Conc.\n(Suppress H2O attack) Increase Acid Conc. (Suppress H2O attack) AcidCheck->Increase Acid Conc.\n(Suppress H2O attack) Yes Switch to Organic Solvent\n(MeCN/tBuONO) Switch to Organic Solvent (MeCN/tBuONO) AcidCheck->Switch to Organic Solvent\n(MeCN/tBuONO) No Maintain < 0°C Maintain < 0°C TempCheck->Maintain < 0°C Yes Check Nitrite Quality Check Nitrite Quality TempCheck->Check Nitrite Quality No Increase Temperature\n(Post-diazotization) Increase Temperature (Post-diazotization) AlkyneCheck->Increase Temperature\n(Post-diazotization) No Use Stronger Acid / Lewis Acid Use Stronger Acid / Lewis Acid AlkyneCheck->Use Stronger Acid / Lewis Acid Yes

Figure 1: Diagnostic logic for identifying the root cause of Richter cyclization failure based on crude reaction analysis.

Critical Failure Points & Solutions

Module 1: The Hydrolysis Trap (Phenol Formation)

Symptom: The diazonium salt forms but is immediately quenched by water, yielding a phenol (o-alkynylphenol) instead of cyclizing. Mechanism: The rate of nucleophilic attack by water (


) exceeds the rate of intramolecular attack by the alkyne (

).
VariableRecommendationScientific Rationale
Acid Concentration > 4M - 6M HCl High proton concentration suppresses the dissociation of water, reducing its nucleophilicity. In dilute acid, water competes aggressively for the diazonium cation.
Counter-ion Switch to

If chloride salts are unstable, isolate the diazonium tetrafluoroborate salt. It precipitates out, allowing you to wash away water before heating in an anhydrous solvent (e.g., chlorobenzene or MeCN).
Solvent System Phase Transfer If the alkyne is lipophilic, the diazonium salt may remain in the aqueous phase while the alkyne "tail" is in the organic phase, preventing cyclization. Use a miscible co-solvent (THF/Dioxane) or a phase transfer catalyst.
Module 2: Electronic Mismatch (The "Lazy" Alkyne)

Symptom: Diazonium forms stable, but cyclization does not occur, or decomposition happens non-specifically. Mechanism: The Richter cyclization is an electrophilic aromatic substitution-type attack on the alkyne. If the alkyne is electron-deficient (e.g., conjugated with an ester or nitro group), it lacks the nucleophilicity to attack the diazonium nitrogen.

  • Solution A (Thermal Activation): While diazotization must occur at 0°C, the cyclization step often requires thermal energy. After confirming diazonium formation (starch-iodide test), heat the mixture to 60–80°C .

  • Solution B (The Triazene Mask): For extremely sensitive substrates, convert the amine to a triazene first. This "masked" diazonium can be purified and then triggered with methanesulfonic acid in anhydrous acetonitrile, completely eliminating water competition [1].

Module 3: Tautomerization Ambiguity

Symptom: LC-MS shows the correct mass, but NMR suggests a different structure. Insight: The immediate product of the Richter cyclization is a 4-substituted cinnoline.

  • If water is the terminal nucleophile: You get 4-hydroxycinnoline , which exists predominantly as the cinnolin-4(1H)-one tautomer.

  • If halide (Cl/Br) is the nucleophile: You get 4-halocinnoline .

Note: 4-halocinnolines are reactive.[1][2][3][4] If you work up in basic aqueous conditions, they may hydrolyze to the cinnolinone.

Mechanistic Pathway

Understanding the vinyl cation intermediate is crucial for trapping the desired product.

RichterMechanism Aniline o-Alkynylaniline Diazonium Diazonium Salt (Electrophile) Aniline->Diazonium NaNO2, HX VinylCation Vinyl Cation (Intermediate) Diazonium->VinylCation Cyclization (Rate Determining) Phenol Phenol (Side Product) Diazonium->Phenol H2O Attack (Failure) Product 4-Substituted Cinnoline VinylCation->Product Trapping w/ X- or H2O

Figure 2: The Richter cyclization pathway.[2][5] The success of the reaction depends on the 'Cyclization' step being faster than the 'H2O Attack' step.

Optimized Standard Protocol

Use this protocol as a baseline. Deviations should be driven by the diagnostic workflow above.

Reagents:

  • o-Alkynylaniline (1.0 eq)

  • Conc. HCl (10-20 eq) – Critical for suppressing phenol formation.

  • NaNO₂ (1.2 eq) in min. water

  • Solvent: Water (or Water/THF 1:1 for solubility)

Step-by-Step:

  • Slurry Formation: Suspend the aniline in concentrated HCl. Cool to -5°C (internal temperature). Do not rely on an ice bath alone; use a thermometer.

  • Diazotization: Add NaNO₂ solution dropwise. Maintain temp < 0°C. Stir for 30 min.

  • Validation: Check with starch-iodide paper (should turn blue immediately). If not, add more NaNO₂.

  • Cyclization (The Richter Step):

    • Scenario A (Standard): Allow the mixture to warm to RT. If precipitation occurs, this is likely the cinnoline.

    • Scenario B (Stubborn Substrates): Heat to 60°C for 2 hours.

  • Workup: Neutralize carefully with solid NaHCO₃ or NaOH to pH 7-8. Extract with EtOAc.

    • Warning: If targeting 4-chlorocinnoline, avoid strong bases and prolonged aqueous exposure; extract immediately.

FAQ: Technical Support

Q: I am synthesizing a 3-substituted cinnoline, but the yield is <10%. Why? A: Check the steric bulk at the alkyne terminus. If the R-group on the alkyne is bulky (e.g., t-butyl or ortho-substituted aryl), the rotation required for the alkyne to attack the diazonium nitrogen is sterically penalized. Increase the reaction temperature to 80°C and switch to a high-boiling solvent like dioxane/HCl [2].

Q: Can I use alkyl nitrites (t-BuONO) instead of NaNO₂? A: Yes, and this is often preferred for lipophilic substrates. This is known as "anhydrous diazotization." Perform the reaction in acetonitrile using t-BuONO (1.5 eq) and TMS-Cl or


 as the acid source. This eliminates water entirely, preventing phenol formation [3].

Q: My product has a mass of [M+18] relative to the expected cinnoline. A: You have likely formed the 4-hydroxycinnoline (cinnolinone). This occurs if the vinyl cation intermediate is trapped by water. If you require the 4-H cinnoline (no substituent at pos 4), you must perform a subsequent reductive dehalogenation or reduction step; the Richter synthesis inherently places a nucleophile at position 4.

References

  • Vinogradova, O. V., & Balova, I. A. (2008).[6] Methods for the synthesis of cinnolines. Chemistry of Heterocyclic Compounds, 44(5), 501–522. Link

  • Kimball, D. B., & Haley, M. M. (2002). Richter-type cyclization reactions of (2-ethynylphenyl)triazenes. Angewandte Chemie International Edition, 41(18), 3338-3351. Link

  • Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Context on diazonium/triazene stability). Link

Sources

Optimization

Technical Support Center: Cross-Coupling of 6-Chlorocinnoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 6-chlorocinnoline derivatives. Cinnoline, as an electron-deficient nitrogen-contain...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 6-chlorocinnoline derivatives. Cinnoline, as an electron-deficient nitrogen-containing heterocycle, presents unique challenges in palladium-catalyzed cross-coupling reactions. The inherent properties that make these scaffolds valuable in medicinal chemistry—such as their ability to engage in hydrogen bonding and coordinate to metal centers—can also lead to catalyst inhibition and sluggish reactivity.[1][2]

This guide is structured to provide both foundational starting points for catalyst selection and a detailed troubleshooting manual for when your reactions do not proceed as planned. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions - Initial Catalyst System Selection

The first step in any cross-coupling endeavor is selecting a promising set of initial conditions. The 6-chlorocinnoline core is electronically deficient, which makes the oxidative addition of palladium into the C-Cl bond the rate-limiting step in many cases.[3] Therefore, catalyst systems known to be effective for other electron-poor aryl chlorides (e.g., chloropyridines, chloroquinolines) are excellent starting points.[3][4]

Q1: What is a good starting point for a Suzuki-Miyaura coupling with a 6-chlorocinnoline derivative?

Answer: For the Suzuki-Miyaura coupling of 6-chlorocinnoline, your primary challenge is to facilitate the oxidative addition of the electron-deficient C-Cl bond. This requires a highly active catalyst. We recommend starting with a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand.

  • Rationale: Electron-rich and sterically hindered phosphine ligands (like the Buchwald biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential.[5] They form highly reactive, low-coordinate Pd(0) species in situ, which are necessary to break the strong C-Cl bond.[3] The steric bulk also promotes the final reductive elimination step. A weak inorganic base is typically sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.[6]

  • Recommended Starting Protocol:

    • Palladium Source: Pd(OAc)₂ (2 mol%) or a more advanced precatalyst like XPhos-Pd-G3 (2 mol%).

    • Ligand: XPhos or SPhos (4 mol%, or 1:1 ratio if using a precatalyst).

    • Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents).

    • Solvent: A 10:1 mixture of 1,4-Dioxane/H₂O or Toluene/H₂O. The presence of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[7]

    • Temperature: 80-110 °C.

Q2: Which catalyst system should I choose for a Buchwald-Hartwig amination on 6-chlorocinnoline?

Answer: The Buchwald-Hartwig amination of N-heterocyclic chlorides is a powerful tool for synthesizing key pharmaceutical intermediates.[8][9] Success hinges on a catalyst system that can navigate the fine balance between activating the C-Cl bond and avoiding deactivation by the amine coupling partner or the cinnoline nitrogen itself.

  • Rationale: Similar to the Suzuki coupling, bulky, electron-donating biarylphosphine ligands are critical. These ligands create a sterically shielded palladium center that favors C-N reductive elimination over competing side reactions like beta-hydride elimination.[8] A strong, non-nucleophilic base is required to deprotonate the amine for its coordination to the palladium center. Sodium tert-butoxide is a common and effective choice.[10]

  • Recommended Starting Protocol:

    • Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a precatalyst like GPhos-Pd-G3 (1-2 mol%).

    • Ligand: RuPhos or BrettPhos (2-4 mol%). These ligands are known for their high activity with challenging substrates.

    • Base: NaOtBu or LHMDS (1.5 - 2.0 equivalents).

    • Solvent: Toluene or 1,4-Dioxane (anhydrous).

    • Temperature: 90-110 °C.

A study on the selective amination of 6-bromo-2-chloroquinoline demonstrated that careful selection of the ligand and palladium source can achieve chemoselective coupling, which is a relevant consideration if your cinnoline derivative has multiple halide handles.[11]

Q3: What are the recommended conditions for a Sonogashira coupling of 6-chlorocinnoline?

Answer: The Sonogashira coupling introduces an alkyne moiety, a valuable functional group in drug discovery.[12][13] While traditionally requiring a copper(I) co-catalyst, modern methods have emerged to mitigate issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.

  • Rationale: The catalytic cycle involves both palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl chloride, while the copper(I) co-catalyst activates the terminal alkyne.[14] The choice of an amine base is critical as it serves both to deprotonate the alkyne and as a solvent. For challenging substrates like 6-chlorocinnoline, a more robust palladium/ligand system is beneficial. There is precedent for the Sonogashira coupling of 4-chlorocinnoline, which provides a solid foundation for your experiments.[15]

  • Recommended Starting Protocol (Copper-Cocatalyzed):

    • Palladium Source: PdCl₂(PPh₃)₂ (2-5 mol%).

    • Copper Source: CuI (4-10 mol%).

    • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA).

    • Temperature: 60-100 °C.

Q4: Can I perform a Heck reaction on 6-chlorocinnoline?

Answer: Yes, the Heck reaction, which couples the aryl chloride with an alkene, is feasible but can be challenging with chloro-heterocycles.[16][17] High temperatures are often required, and catalyst stability is a major concern.

  • Rationale: The Heck reaction mechanism involves the oxidative addition of palladium to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.[16] To achieve reasonable reaction rates with the less reactive C-Cl bond, a highly active and thermally stable catalyst is necessary. N-heterocyclic carbene (NHC) ligands are often superior to phosphines in these cases due to their strong σ-donating ability and greater thermal stability.

  • Recommended Starting Protocol:

    • Palladium Source: Pd(OAc)₂ (2-5 mol%) or a PEPPSI-type precatalyst (e.g., PEPPSI-IPr).

    • Ligand: An NHC ligand such as IPr (4-10 mol%) if using Pd(OAc)₂.

    • Base: An inorganic base like K₂CO₃ or an organic base like Cy₂NMe.

    • Solvent: A high-boiling polar aprotic solvent like DMF, DMAc, or NMP.

    • Temperature: 120-150 °C.

Part 2: Troubleshooting Guide

Even with optimized starting conditions, cross-coupling reactions can be capricious. This section addresses the most common failures encountered when working with 6-chlorocinnoline derivatives.

Issue 1: Low to No Product Yield

Q: My reaction shows no conversion, or I have a very low yield of the desired product. The starting material is mostly recovered. What should I do?

A: This is the most common issue and almost always points to an inactive catalyst. The key is to systematically verify each component of your reaction.

Troubleshooting Workflow:

  • Verify Catalyst Activity:

    • Is the Active Pd(0) Species Forming? If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst.[18] This process can be inefficient.

      • Solution: Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a modern Buchwald-type precatalyst (e.g., SPhos-Pd-G4). These are designed for reliable and rapid generation of the active LPd(0) species upon addition of the base.[19]

    • Has the Ligand Degraded? Electron-rich phosphine ligands are sensitive to oxidation.

      • Solution: Use fresh ligand from a reputable supplier. Ensure it has been stored under an inert atmosphere. If in doubt, run a control reaction with a simple, reliable substrate like 4-bromotoluene to confirm catalyst system activity.

  • Check Reagent and Solvent Quality:

    • Purity: Are your 6-chlorocinnoline starting material and your coupling partner (boronic acid, amine, etc.) pure? Impurities can act as catalyst poisons.

    • Anhydrous Conditions: For many couplings, particularly those using strong bases like NaOtBu, moisture can be detrimental.

      • Solution: Ensure your solvents are anhydrous and that glassware is properly dried. Use freshly opened bottles of reagents where possible.

  • Ensure an Inert Atmosphere:

    • Oxygen Deactivation: The active Pd(0) catalyst and phosphine ligands are readily oxidized by oxygen, leading to rapid deactivation.[18]

      • Solution: Degas your reaction mixture thoroughly. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by performing at least three freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Re-evaluate Reaction Parameters:

    • Temperature: The oxidative addition step is often slow and may require more thermal energy.

      • Solution: Cautiously increase the reaction temperature in 10 °C increments. Monitor for any signs of decomposition.[18]

    • Base: The choice of base is critical and often interdependent with the solvent.[6]

      • Solution: If using K₂CO₃ with little success in a Suzuki coupling, try a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.

Issue 2: Formation of Side Products

Q: My reaction is consuming the starting material, but I'm seeing significant byproducts instead of my desired product. What is happening?

A: The formation of specific byproducts provides valuable mechanistic clues. The two most common culprits with substrates like 6-chlorocinnoline are hydrodehalogenation and homocoupling.

Troubleshooting Hydrodehalogenation (C-Cl bond replaced by C-H):

  • Cause: This occurs when a palladium-hydride (Pd-H) species forms in the catalytic cycle and reductively eliminates with your substrate faster than the desired cross-coupling occurs. Sources of the hydride can include water, alcohols, or the boronic acid itself.

  • Solutions:

    • Use a Bulky Ligand: Sterically demanding ligands like XPhos or tBuXPhos can disfavor the formation of the Pd-H species and accelerate the desired reductive elimination.

    • Optimize the Base/Solvent System: Avoid using strong alkoxide bases if possible, as they can promote β-hydride elimination from the alkoxide itself. Use anhydrous solvents to minimize water as a hydride source.

    • Lower the Temperature: Hydrodehalogenation can have a higher activation energy than the productive coupling, so lowering the temperature may favor the desired pathway.

Troubleshooting Boronic Acid Homocoupling (in Suzuki Reactions):

  • Cause: This side reaction, forming an Ar-Ar species from your boronic acid, is often promoted by the presence of oxygen.[18] Oxygen can facilitate the oxidative coupling of two boronic acid molecules. It can also occur during the in situ reduction of Pd(II) to Pd(0), where the boronic acid acts as a reductant.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Improve your degassing procedure to eliminate trace oxygen.[18]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ or a precatalyst that cleanly generates Pd(0) can significantly reduce homocoupling that occurs during the catalyst activation phase.[18]

Issue 3: Catalyst Decomposition

Q: My reaction starts but then stalls, leaving unreacted starting material. I sometimes see palladium black precipitating. Why?

A: This indicates that your active catalyst is not stable under the reaction conditions. The formation of palladium black (insoluble Pd(0) aggregates) is a clear sign of catalyst death.

  • Cause: The catalytically active LPd(0) species is coordinatively unsaturated. If the ligand (L) dissociates, the "naked" Pd(0) atoms can aggregate and precipitate out of solution, losing all catalytic activity. This is particularly problematic with N-heterocyclic substrates. The nitrogen atom of the cinnoline ring can coordinate to the palladium center, displacing the phosphine ligand and leading to catalyst deactivation.[1]

  • Solutions:

    • Increase Ligand-to-Metal Ratio: Try increasing the ratio of ligand to palladium (e.g., from 2:1 to 4:1 L:Pd). The excess ligand in solution helps prevent dissociation from the metal center.[19]

    • Switch to a Chelating or More Strongly Binding Ligand: Bidentate ligands like Xantphos or dppf can be more robust as they are less prone to dissociation. Alternatively, strongly σ-donating ligands like N-heterocyclic carbenes (NHCs) form very stable bonds to palladium and can prevent aggregation at high temperatures.

    • Lower the Temperature: High temperatures accelerate both the desired reaction and catalyst decomposition pathways. If possible, find a temperature that provides a reasonable reaction rate without causing significant catalyst precipitation.

Data Summary and Visual Guides

Table 1: Recommended Starting Conditions for Cross-Coupling of 6-Chlorocinnoline Derivatives
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ (2) or XPhos-Pd-G3 (2)XPhos or SPhos (4)K₃PO₄ (2-3)Dioxane/H₂O (10:1)80-110Requires an electron-rich, bulky ligand to activate the C-Cl bond. Water is often essential.[7]
Buchwald-Hartwig Pd₂(dba)₃ (1-2)RuPhos or BrettPhos (2-4)NaOtBu (1.5-2)Toluene or Dioxane90-110Requires a strong, non-nucleophilic base and strictly anhydrous conditions.[10]
Sonogashira PdCl₂(PPh₃)₂ (2-5)PPh₃ (as part of complex)TEA or DIPATEA or DIPA60-100Often requires a Cu(I) co-catalyst (4-10 mol%). Monitor for alkyne homocoupling.[14][15]
Heck Pd(OAc)₂ (2-5) or PEPPSI-IPr (2-5)IPr (4-10)K₂CO₃ or Cy₂NMe (2)DMF or NMP120-150Thermally stable ligands like NHCs are preferred due to high required temperatures.
Visual Workflow and Mechanistic Diagrams

G cluster_0 Catalyst Selection Workflow for 6-Chlorocinnoline cluster_1 Reaction Conditions cluster_2 Recommended System start Select Cross-Coupling Type suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira suzuki_cat Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O, 100°C suzuki->suzuki_cat buchwald_cat Pd₂(dba)₃ / RuPhos NaOtBu Toluene, 110°C buchwald->buchwald_cat sonogashira_cat PdCl₂(PPh₃)₂ / CuI TEA 80°C sonogashira->sonogashira_cat

Caption: Catalyst selection workflow for 6-chlorocinnoline.

G cluster_0 Catalyst Deactivation Pathway active_catalyst Active Catalyst L₂Pd(0) oxidative_addition Oxidative Addition (Ar-Cl) active_catalyst->oxidative_addition + Ar-Cl deactivation active_catalyst->deactivation transmetalation Transmetalation oxidative_addition->transmetalation + Nu-M reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->active_catalyst Regeneration product Product (Ar-Nu) reductive_elimination->product cinnoline_complex Inactive Complex (Cinnoline)L Pd(0) deactivation->cinnoline_complex + Cinnoline - L pd_black Pd(0) Black (Precipitate) cinnoline_complex->pd_black Aggregation

Caption: Catalyst deactivation via substrate coordination.

References

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  • Kumar, A., et al. (2019). A Sustainable Approach for Palladium and Phosphane‐Free Sonogashira Type Cross‐Coupling of 2‐Chloroquinoline with Terminal Alkynes. ChemistrySelect. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

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  • Montgomery, J. (2018). Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Engle, K. M., & Yu, J.-Q. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Herrebout, M., et al. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. The Journal of Organic Chemistry. Available at: [Link]

  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synthesis. Available at: [Link]

  • Brookhart, M., et al. (2009). Deactivation pathways of neutral Ni(II) polymerization catalysts. Journal of the American Chemical Society. Available at: [Link]

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  • Jamison, T. F., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Nolan, S. P., et al. (2000). A Defined N-Heterocyclic Carbene Complex for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides at Ambient Temperatures. Angewandte Chemie International Edition. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Bobade, V. D., et al. (2011). Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. Synlett. Available at: [Link]

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  • Wang, Y., et al. (2021). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. Catalysts. Available at: [Link]

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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Nakao, Y., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Sławiński, J., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. Available at: [Link]

  • Ryabukhin, S. V., & Plaskon, A. S. (2010). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 4-amino-cinnoline derivatization

Welcome to the technical support center for the derivatization of 4-aminocinnoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in the fu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-aminocinnoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in the functionalization of this important scaffold. The inherent electronic properties and steric environment of the 4-aminocinnoline core can often lead to sluggish or failed reactions. This resource provides in-depth troubleshooting advice, detailed protocols adapted from analogous heterocyclic systems, and a discussion of the underlying chemical principles to empower you to overcome these synthetic hurdles.

Understanding the Challenge: Steric Hindrance in the 4-Aminocinnoline Scaffold

The primary challenge in the derivatization of 4-aminocinnoline stems from the steric congestion around the 4-amino group. This is due to the proximity of the peri-hydrogen at the C5 position and the nitrogen atom at the N1 position of the cinnoline ring. This steric bulk can impede the approach of reagents, particularly bulky electrophiles or coupling partners, leading to low yields or a complete lack of reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the derivatization of 4-aminocinnoline in a question-and-answer format.

Question 1: My standard acylation of 4-aminocinnoline with a bulky acyl chloride is failing. What can I do?

Answer: This is a classic case of steric hindrance. When standard conditions (e.g., acyl chloride and a tertiary amine base like triethylamine in a non-polar solvent) fail, consider the following strategies:

  • More Reactive Acylating Agents: Switch from an acyl chloride to a more reactive acylating agent like an acid anhydride or use a coupling reagent to generate a highly reactive mixed anhydride in situ.

  • Alternative Catalysis: Employ nucleophilic catalysts such as 4-(Dimethylamino)pyridine (DMAP) or 4-aminopyridine, which can accelerate the acylation of sterically hindered amines[1].

  • Forced Conditions: If the substrate is stable, increasing the reaction temperature or using microwave irradiation can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Microwave-assisted synthesis has been shown to be effective in promoting reactions with sterically demanding substrates in related heterocyclic systems[2][3][4][5].

Question 2: I am attempting an N-alkylation with a secondary alkyl halide, but the reaction is sluggish and I'm observing low conversion. How can I improve this?

Answer: Direct N-alkylation of heteroaromatic amines with sterically demanding alkyl halides is often challenging due to competing elimination reactions and the low nucleophilicity of the amine. Here are some approaches to consider:

  • Stronger Base and Polar Aprotic Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) can deprotonate the 4-amino group, increasing its nucleophilicity.

  • Catalytic Approaches: For less reactive alkyl halides, consider a catalytic approach. While not directly demonstrated for 4-aminocinnoline, modern methods like copper-catalyzed N-alkylation with alkyl halides have shown success with a broad range of sterically diverse substrates[6][7].

  • Microwave-Assisted Synthesis: As with acylation, microwave irradiation can significantly accelerate sluggish alkylation reactions by efficiently heating the reaction mixture to higher temperatures than conventional heating methods[2][3][4][5].

Question 3: My Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with a bulky aryl halide is giving low yields. What are the key parameters to optimize?

Answer: The success of Palladium-catalyzed cross-coupling reactions with sterically hindered substrates is highly dependent on the choice of ligand, base, and reaction conditions.

  • Ligand Selection: This is the most critical parameter. For sterically demanding couplings, bulky, electron-rich phosphine ligands are generally required. Ligands like DavePhos have been successfully used in the amination of dichloroquinolines with sterically hindered amines[8]. The choice of ligand can dramatically influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • Base Selection: The choice of base is also crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used in these reactions.

  • Solvent and Temperature: Anhydrous, non-polar solvents like toluene or dioxane are typically used. The reaction temperature may need to be optimized, with higher temperatures often required for more challenging substrates.

Question 4: Are there alternatives to Palladium catalysis for C-N bond formation with sterically hindered partners?

Answer: Yes, copper-catalyzed amination (Ullmann-type reactions) has re-emerged as a powerful alternative for the synthesis of sterically hindered anilines and related compounds[9][10][11][12]. Modern protocols often use ligands to facilitate the coupling at lower temperatures than traditional Ullmann conditions. This approach can be particularly useful when palladium-based methods fail or when cost is a concern.

Question 5: Should I consider using a protecting group for the 4-amino group?

Answer: While it adds steps to your synthesis, a protecting group strategy can be highly effective, especially for multi-step syntheses where the 4-amino group's reactivity needs to be masked during other transformations.

  • Choice of Protecting Group: A suitable protecting group should be easy to install and remove under mild conditions that do not affect other functional groups in your molecule. Common amino protecting groups include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz)[13][14][15]. The choice will depend on the overall synthetic strategy and the compatibility with other reagents.

Experimental Protocols & Methodologies

The following protocols are provided as a starting point for the derivatization of 4-aminocinnoline, based on successful methodologies reported for structurally related heterocyclic systems. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: Microwave-Assisted N-Arylation of 4-Chlorocinnoline with a Sterically Hindered Aniline (Adapted from Quinazoline Chemistry)

This protocol is based on the successful N-arylation of 4-chloroquinazolines with ortho-substituted anilines under microwave irradiation[2][3].

Reagents and Equipment:

  • 4-Chlorocinnoline

  • Sterically hindered aniline (e.g., 2,6-dimethylaniline)

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add 4-chlorocinnoline (1 mmol), the sterically hindered aniline (1.2 mmol), and p-TSA (0.1 mmol).

  • Add ethanol (5 mL) and seal the vial.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 20-40 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionRationale
Solvent EthanolA polar protic solvent that is efficient for microwave heating.
Catalyst p-TSAAn acid catalyst can activate the 4-chlorocinnoline for nucleophilic attack.
Temperature 120 °CProvides sufficient energy to overcome steric hindrance.
Time 20-40 minMicrowave irradiation significantly reduces reaction times.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chlorocinnoline with a Bulky Secondary Amine

This protocol is based on established methods for the Buchwald-Hartwig amination of challenging aryl chlorides.

Reagents and Equipment:

  • 4-Chlorocinnoline

  • Bulky secondary amine (e.g., di-tert-butylamine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), DavePhos (4 mol%), and NaOtBu (1.5 mmol) to an oven-dried Schlenk flask.

  • Add anhydrous toluene (5 mL).

  • Add 4-chlorocinnoline (1 mmol) and the bulky secondary amine (1.2 mmol).

  • Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography.

ParameterRecommended Starting ConditionRationale
Catalyst Pd₂(dba)₃ / DavePhosA robust catalyst system for coupling sterically hindered substrates[8].
Base NaOtBuA strong, non-nucleophilic base essential for the catalytic cycle.
Solvent Anhydrous TolueneA common non-polar solvent for Buchwald-Hartwig reactions.
Atmosphere Inert (N₂ or Ar)The palladium catalyst is sensitive to oxygen.

Visualizing the Strategy: A Decision-Making Workflow

The following diagram illustrates a logical workflow for approaching the derivatization of 4-aminocinnoline when encountering steric hindrance.

Derivatization_Workflow start Start: Derivatization of 4-Aminocinnoline reaction_type Select Reaction Type (Acylation, Alkylation, Cross-Coupling) start->reaction_type standard_conditions Attempt Standard Conditions reaction_type->standard_conditions success Success! standard_conditions->success High Yield failure Low Yield / No Reaction standard_conditions->failure Low Yield troubleshoot Troubleshooting Strategies failure->troubleshoot more_reactive Increase Reagent Reactivity (e.g., Anhydride, Coupling Agent) troubleshoot->more_reactive catalysis Employ Catalysis (e.g., DMAP, Pd/Cu Catalysis) troubleshoot->catalysis microwave Use Microwave Irradiation troubleshoot->microwave protecting_group Consider Protecting Group Strategy troubleshoot->protecting_group optimize Optimize Conditions (Ligand, Base, Solvent, Temp.) more_reactive->optimize catalysis->optimize microwave->optimize protecting_group->optimize end Achieve Desired Product optimize->end

Sources

Optimization

Technical Support Center: Thermal Stability of Cinnoline Carboxylic Acids

Executive Summary & Core Mechanism Cinnoline carboxylic acids (specifically the 3- and 4-isomers) are notoriously thermally labile. While they are essential intermediates in the synthesis of antibacterial agents (e.g., c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Cinnoline carboxylic acids (specifically the 3- and 4-isomers) are notoriously thermally labile. While they are essential intermediates in the synthesis of antibacterial agents (e.g., cinoxacin analogs) and intercalating drugs, their electron-deficient diazanaphthalene core creates a specific vulnerability: Facile Thermal Decarboxylation .

Unlike simple benzoic acids, the cinnoline ring acts as an electron sink. During reflux—particularly in high-boiling polar aprotic solvents—the ring nitrogen atoms can stabilize the negative charge development on the ipso-carbon during the transition state, significantly lowering the activation energy for CO₂ extrusion.

The Mechanism of Failure

The primary degradation pathway during reflux is not oxidative decomposition, but protodecarboxylation . This is often catalyzed by trace acids or the molecule's own zwitterionic character (autocatalysis).

DecarboxylationMechanism Start Cinnoline-3-COOH (Ground State) Protonation N-Protonation (Zwitterion Formation) Start->Protonation Heat/Trace Acid TS Transition State (Cyclic 6-membered) Protonation->TS Reflux Temp Product Cinnoline (H) + CO2 (Irreversible Loss) TS->Product -CO2 (Gas)

Figure 1: Thermal protodecarboxylation pathway of cinnoline-3-carboxylic acid. The protonated nitrogen (N1 or N2) stabilizes the transition state, facilitating CO₂ loss.

Troubleshooting Guide (FAQ Format)

Issue 1: "My yield decreases significantly after extending the reflux time."

Diagnosis: Thermal Decarboxylation. Context: Users often assume "longer is better" for completing difficult cyclizations (e.g., Richter or Widman-Stoermer syntheses). However, for cinnoline carboxylic acids, the half-life of the carboxyl group decreases exponentially above 120°C.

Corrective Protocol:

  • Monitor via HPLC/TLC: Do not rely on time. Sample every 30 minutes. Stop immediately upon consumption of starting material, even if the "standard" protocol says 12 hours.

  • Switch Solvents: If you are using DMSO (bp 189°C) or DMF (bp 153°C), you are likely exceeding the decomposition threshold. Switch to Diglyme (bp 162°C) but maintain the bath at 130°C, or use Acetic Acid (bp 118°C) which often stabilizes the carboxylate via hydrogen bonding, despite being acidic.

  • Ester Protection: If the synthesis allows, convert the acid to a methyl or ethyl ester before the high-temperature cyclization step. Esters are significantly more thermally stable than the free acid.

Issue 2: "The reaction mixture turns into a black tar/oil that is insoluble in base."

Diagnosis: Polymerization of Decarboxylated Intermediates. Context: Once decarboxylation occurs, the resulting unsubstituted cinnoline (or intermediate) is highly reactive at reflux temperatures. It can undergo radical polymerization or attack remaining starting material.

Corrective Protocol:

  • Inert Atmosphere: Ensure a strict Nitrogen/Argon blanket. Cinnolines are prone to oxidative dimerization at high temperatures.

  • Concentration Check: High concentration (>0.5 M) favors intermolecular polymerization. Dilute the reaction to 0.1 M - 0.2 M .

  • Radical Scavenger: Add a trace amount of BHT (butylated hydroxytoluene) if the mechanism is suspected to be radical-mediated (common in high-temp aromatic chemistry).

Issue 3: "I cannot precipitate the product during acidic workup."

Diagnosis: Zwitterionic Solubility Lock. Context: Cinnoline carboxylic acids exist as zwitterions (carboxylate anion + protonated heterocyclic nitrogen). In this state, they are often soluble in water and polar organics, making precipitation difficult.

Corrective Protocol:

  • Isoelectric Point (pI) Targeting: Do not just "acidify to pH 1." You must slowly adjust the pH to the molecule's pI (usually pH 3–4 for these systems).

  • Salting Out: Saturate the aqueous layer with NaCl.

  • The "Reverse Quench": Pour the reaction mixture into the neutralizing buffer, rather than adding buffer to the reaction. This prevents transient local pH extremes that solubilize the product.

Optimized Experimental Protocols

Protocol A: Safe Reflux for Cinnoline Carboxylic Acid Synthesis

Designed to minimize thermal stress while ensuring reaction completion.

Reagents:

  • Precursor (e.g., hydrazone derivative)

  • Solvent: Chlorobenzene (bp 131°C) or Toluene (bp 110°C) - Preferred over DMF for easier removal and lower temp.

  • Catalyst: Lewis Acid (AlCl₃) or Bronsted Acid (Polyphosphoric acid - PPA) only if required.

Step-by-Step:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic bars fail in viscous PPA), a reflux condenser, and an internal temperature probe.

  • Degassing: Sparge the solvent with Argon for 15 minutes before heating.

  • Ramp Rate: Heat the bath to 10°C below the solvent boiling point first. Hold for 20 mins.

  • Initiation: Slowly increase temp to reflux. Do not overshoot.

  • Sampling:

    • T=0: At reflux onset.

    • T=1h: Check for decarboxylated byproduct (lower R_f on TLC usually, or distinct HPLC peak).

  • Termination: Stop heating as soon as conversion >95%. Do not wait for 100%. The last 5% conversion often costs 20% yield in decomposition.

  • Cooling: Rapidly cool to 60°C (using an air stream) before pouring into ice water. Slow cooling promotes degradation.

Protocol B: Purification of "Tarred" Crude Material

If thermal decomposition has already occurred.

  • Dissolution: Dissolve crude in dilute NaOH (1M). The carboxylic acid will dissolve; the decarboxylated "tar" and neutral cinnolines will likely remain undissolved or form a suspension.

  • Filtration: Filter through a Celite pad to remove the insoluble tar.

  • Extraction: Wash the basic aqueous layer with Ethyl Acetate (3x) to remove non-acidic impurities (decarboxylated species).

  • Precipitation: Slowly acidify the aqueous layer with 2M HCl to pH ~3.5. Collect the precipitate.

Data Reference: Solvent Selection & Stability

The following table correlates solvent boiling points with observed stability of Cinnoline-4-carboxylic acid (C4CA) and Cinnoline-3-carboxylic acid (C3CA).

SolventBoiling Point (°C)Stability Risk (C3CA)Stability Risk (C4CA)Recommendation
Dichloromethane 40LowLowGood for workup, too low for cyclization.
Ethanol 78LowLowExcellent for recrystallization.
Toluene 110ModerateLowRecommended for reflux synthesis.
Acetic Acid 118ModerateLowGood solvent; stabilizes carboxylate.
Chlorobenzene 131HighModerateUse only if higher activation energy needed.
DMF 153Critical HighAvoid if possible; difficult to remove without heat.
DMSO 189Critical Critical Do not use for free acids at reflux.
Nitrobenzene 210Fatal Fatal Will cause rapid total decarboxylation.

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Obs Observation: Low Yield or Impurity CheckColor Is the mixture dark/tarry? Obs->CheckColor CheckGas Was gas evolution (CO2) observed during reflux? CheckColor->CheckGas No Polymer Diagnosis: Oxidative Polymerization CheckColor->Polymer Yes Decarb Diagnosis: Thermal Decarboxylation CheckGas->Decarb Yes Solubility Diagnosis: Workup/pH Issue CheckGas->Solubility No Action1 Action: Lower Temp (<120°C) Switch to Toluene/AcOH Decarb->Action1 Action2 Action: Degas Solvents Add BHT Scavenger Polymer->Action2 Action3 Action: Adjust pH to Isoelectric Point Use Salting Out Solubility->Action3

Figure 2: Logical workflow for diagnosing stability issues during cinnoline carboxylic acid synthesis.

References

  • Thermal Decarboxylation Mechanisms

    • Title: Decarboxylation of Heteroaromatic Carboxylic Acids.[1]

    • Source: Master Organic Chemistry / J. Org. Chem. principles.
    • URL:[Link]

  • Cinnoline Synthesis & Stability (Richter/Widman-Stoermer)

    • Title: Cinnoline - Synthesis, Properties, and Reactions.[2]

    • Source: Wikipedia (Summarizing Richter/Widman-Stoermer synthesis).
    • URL:[Link]

  • General Heterocyclic Carboxylic Acid Stability

    • Title: Hydrothermal stability of arom
    • Source: ResearchGate (General principles for arom
    • URL:[Link]

  • Purification Strategies for Zwitterionic Heterocycles

    • Title: Purification of Quinoline-3,4-diones (Analogous chemistry).
    • Source: Reddit ChemPros / Practical Lab Techniques.
    • URL:[Link]

Sources

Troubleshooting

Recrystallization solvent selection for high-purity chlorocinnolines

Status: Operational | Version: 2.4 | Topic: Recrystallization & Solvent Selection Introduction: The Purity Imperative High-purity chlorocinnolines are critical intermediates in the synthesis of antibacterial agents (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Topic: Recrystallization & Solvent Selection

Introduction: The Purity Imperative

High-purity chlorocinnolines are critical intermediates in the synthesis of antibacterial agents (e.g., Cinoxacin analogs) and antitumor drugs. However, their purification presents a dual challenge:

  • Chemical Instability: The nitrogen-rich cinnoline core activates the chlorine atom (particularly at the C4 position) toward nucleophilic displacement, making solvolysis a constant risk.

  • Physical Behavior: Like many nitrogen heterocycles, chlorocinnolines are prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, especially when impurities depress the melting point.

This guide replaces generic advice with chemically grounded protocols specifically for the chlorocinnoline scaffold.

Module 1: Solvent Selection Logic

Core Principle: Selectivity must balance solubility with chemical inertness . Warning: Do not treat 3-chlorocinnoline and 4-chlorocinnoline identically. The electronic environment of the C4 position renders it significantly more electrophilic.

Solvent Compatibility Matrix
Solvent SystemTypeSuitability (3-Cl Isomer)Suitability (4-Cl Isomer)Technical Notes
Toluene Aprotic Non-polarExcellent Excellent High BP (110°C) allows good dissolution; chemically inert to C-Cl bond. Harder to dry.
EtOAc / Heptane Binary AproticGood Good Standard binary system. Dissolve in hot EtOAc; add Heptane to turbidity.
Ethanol / Water Protic PolarGood HIGH RISK Risk of Solvolysis: Hot EtOH can displace C4-Cl to form the ethoxy ether (SNAr mechanism).
Acetonitrile Aprotic PolarModerate Moderate Good solubility, but steep solubility curve may cause rapid precipitation (trapping impurities).
DCM / Hexane Binary AproticPoor Poor DCM boils too low (40°C) for effective hot saturation; limited purification power.
The "Labile Chlorine" Decision Tree

Use this logic flow to select your solvent system based on structural reactivity.

SolventSelection Start Start: Select Isomer IsomerCheck Is Chlorine at C4 position? Start->IsomerCheck RiskAnalysis HIGH REACTIVITY RISK Susceptible to SNAr Hydrolysis/Solvolysis IsomerCheck->RiskAnalysis Yes (4-Cl) StableAnalysis Moderate Reactivity Stable to alcohols < 80°C IsomerCheck->StableAnalysis No (3-Cl, 5-Cl, etc) AproticSelect Mandatory: Aprotic Solvents (Avoid OH groups) RiskAnalysis->AproticSelect Toluene Option A: Toluene (Best for high MP solids) AproticSelect->Toluene EtOAc Option B: EtOAc/Heptane (Best for thermal sensitivity) AproticSelect->EtOAc ProticSelect Option: Alcohols Permitted StableAnalysis->ProticSelect ProticSelect->EtOAc Ethanol Ethanol/Water (95:5) (High purification capacity) ProticSelect->Ethanol

Figure 1: Solvent selection logic based on the electrophilicity of the chlorocinnoline isomer.

Module 2: Troubleshooting Oiling Out (LLPS)

The Issue: You cool your solution, but instead of crystals, a second liquid phase (an oil) separates at the bottom. The Cause: The "Oiling Out" temperature (Liquid-Liquid Phase Separation boundary) is higher than the solid's crystallization temperature. This is thermodynamically favored when impurities depress the melting point or when supersaturation is too high.

Troubleshooting Protocol
  • The "Re-Heat and Seed" Method (Primary Fix):

    • Re-heat the mixture until the oil redissolves into a clear solution.

    • Cool very slowly to just above the temperature where oiling previously occurred.

    • Add Seed Crystals: Add pure crystals of the target compound. This provides a nucleation surface, bypassing the energy barrier that favors oil formation.

  • The "Trituration" Method (For persistent oils):

    • Decant the supernatant solvent.

    • Add a small volume of a non-solvent (e.g., cold pentane or diethyl ether).

    • Scratch the glass vigorously with a glass rod to induce nucleation.

  • Solvent Polarity Adjustment:

    • If oiling occurs in Ethanol/Water, the system is likely too polar.[1] Switch to a less polar system (e.g., Toluene) to increase the affinity between solvent and solute, reducing the tendency to phase separate.

OilingOut Problem Problem: Oiling Out (Liquid Phase Separation) CheckTemp Is solution hot? Problem->CheckTemp Action1 Re-dissolve (Heat) CheckTemp->Action1 Yes (Oil is hot) Action2 Cool Slowly to Metastable Zone (Clear but supersaturated) Action1->Action2 Action3 ADD SEED CRYSTALS Action2->Action3 Result1 Crystallization Action3->Result1 Result2 Persistent Oil Action3->Result2 Failed Fix2 Trituration: Add Pentane & Scratch Result2->Fix2 Fix2->Result1

Figure 2: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 4-Chlorocinnoline Target Scale: 1g - 10g | Safety: Fume hood required (Toxic/Irritant).

1. Dissolution:

  • Place crude solid in an Erlenmeyer flask.

  • Add Toluene (approx. 5 mL per gram).

  • Heat to boiling on a sand bath or aluminum block (Avoid oil baths to prevent contamination).

  • If insoluble: Add Toluene in 1 mL increments until dissolved.

  • If colored impurities exist: Cool slightly, add Activated Carbon (1% w/w), boil for 5 mins.

2. Hot Filtration (Critical):

  • Pre-heat a glass funnel and fluted filter paper (or use a heated sinter) to prevent premature crystallization.

  • Filter the hot solution rapidly into a clean, pre-warmed flask.

3. Controlled Crystallization:

  • Allow the filtrate to cool to room temperature undisturbed on a cork ring (insulation slows cooling).

  • Checkpoint: If oil droplets appear, reheat and seed immediately (See Module 2).

  • Once room temperature is reached, move to a 4°C fridge for 2 hours.

4. Isolation:

  • Filter crystals using vacuum filtration (Buchner funnel).

  • Wash: Use cold Toluene (minimal volume) followed by cold Hexane to remove high-boiling toluene residues.

  • Dry: Vacuum oven at 40°C. Note: Ensure temperature does not exceed 60°C to prevent sublimation or degradation.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO or DMF to dissolve my chlorocinnoline? A: Avoid if possible. While solubility will be high, removing these high-boiling solvents (BP >150°C) is extremely difficult without "baking" the crystals, which can degrade the labile C-Cl bond.

Q: My crystals are yellow, but the literature says they should be off-white. Why? A: Cinnolines oxidize easily to N-oxides or form azo-dimers upon light exposure.

  • Fix: Recrystallize with activated charcoal (Norit) and store the final product in amber vials under nitrogen/argon.

Q: Why did my yield drop significantly after using Ethanol? A: You likely hydrolyzed the product. If you used 4-chlorocinnoline in boiling ethanol, you may have converted a portion of it to 4-ethoxycinnoline. Always check LC-MS or TLC of the mother liquor to confirm if the loss is due to solubility or chemical conversion.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard reference for heterocyclic purification protocols and solvent properties).

  • Castle, R. N. (Ed.). (1973). The Chemistry of Heterocyclic Compounds, Cinnolines. John Wiley & Sons. (Authoritative text on cinnoline reactivity and the instability of the 4-chloro substituent).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Technical guide on thermodynamics of phase separation).

  • Anderson, N. G. (2012).[3] Practical Process Research and Development. Academic Press. (Best practices for seeding and solvent selection in pharma).

Sources

Optimization

Controlling pH for optimal precipitation of cinnoline-3-carboxylic acid

Topic: Controlling pH for optimal precipitation of cinnoline-3-carboxylic acid Reference ID: TS-CIN-03-PRECIP Status: Active Guide Audience: Drug Discovery Chemists, Process Development Scientists Module 1: The Core Mech...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling pH for optimal precipitation of cinnoline-3-carboxylic acid Reference ID: TS-CIN-03-PRECIP Status: Active Guide Audience: Drug Discovery Chemists, Process Development Scientists

Module 1: The Core Mechanism (The "Isoelectric Trench")

To troubleshoot precipitation failures, you must first understand the species distribution. Cinnoline-3-carboxylic acid is an amphoteric heterocycle. Its solubility profile is not linear; it is U-shaped.

  • Zone A (pH > 5.0): The molecule exists as a Carboxylate Anion . It is highly water-soluble.

  • Zone B (pH 0.5 – 2.0): The molecule exists as a Cinnolinium Cation (protonated ring nitrogens). It is essentially a salt and often water-soluble.

  • The "Sweet Spot" (pH 2.5 – 4.0): The molecule exists in its Neutral/Zwitterionic form . This is the point of minimum solubility (Isoelectric Point equivalent) where precipitation occurs.

The most common failure mode is "Overshooting": Rapidly adding acid drives the pH from Zone A directly to Zone B, bypassing the precipitation window entirely, or redissolving the product as a salt.

Visualizing the Solubility Logic

SolubilityCurve HighPH High pH (>5) Soluble Anion (COO-, N) SweetSpot Target pH (3.0 - 3.5) Insoluble Neutral (COOH, N) HighPH->SweetSpot Controlled Acidification LowPH Low pH (<1.5) Soluble Cation (COOH, NH+) SweetSpot->LowPH Overshoot (Redissolution)

Figure 1: The "Solubility Trench" illustrates why precise pH control is necessary to trap the molecule in its neutral, insoluble state.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Q1: "I added 1M HCl to my reaction mixture, saw a precipitate form, but it disappeared as I continued stirring. What happened?"

Diagnosis: You likely over-acidified the solution (pH < 1.5). The Science: The pKa of the cinnoline ring nitrogen is approximately 2.64 [1][2].[1][2] If the pH drops significantly below this value, the ring nitrogen protonates, forming the cinnolinium hydrochloride salt, which is water-soluble. Corrective Action:

  • Back-titrate slowly with 1M NaOH.

  • Monitor pH continuously.

  • Stop exactly when the pH reaches 3.0–3.5 . The precipitate should reappear.

Q2: "The product is oiling out or forming a sticky gum instead of a crystalline solid."

Diagnosis: This is usually caused by "Shock Precipitation" or high temperature. The Science: Rapid addition of acid creates local zones of extremely low pH, trapping impurities (like inorganic salts or starting materials) inside the precipitating matrix. This lowers the melting point of the solid, causing it to oil out. Corrective Action:

  • Dilution: Ensure the starting alkaline solution is not overly concentrated (aim for <10 wt%).

  • Rate Control: Switch to a weaker acid (e.g., Acetic Acid) for the final approach, or use a syringe pump for HCl addition.

  • Temperature: Cool the solution to 0–5°C before acidification. Cinnoline derivatives often have higher solubility in warm water; heat promotes oiling.

Q3: "My yield is low (50%), but the supernatant is still yellow/colored."

Diagnosis: Incomplete precipitation due to "Zwitterionic Solubility." The Science: Even at the optimal pH, heterocyclic carboxylic acids have some intrinsic water solubility. Corrective Action:

  • Salting Out: Once the pH is at 3.5, add NaCl (saturate the solution) to decrease the solubility of the organic species (Common Ion Effect/Salting Out) [3].

  • Aging: Allow the slurry to stir at 0°C for at least 2–4 hours. This "Ostwald Ripening" allows small crystals to dissolve and redeposit onto larger ones, improving recoverability.

Module 3: Recommended Protocol (SOP)

Objective: Isolate high-purity Cinnoline-3-carboxylic acid from an alkaline hydrolysis mixture.

Reagents:

  • Crude Reaction Mixture (Alkaline, pH > 12)

  • 2M Hydrochloric Acid (HCl)

  • Glacial Acetic Acid (Optional, for fine-tuning)

  • pH Meter (Calibrated)

Workflow Diagram:

Workflow cluster_check Quality Checks Start Start: Alkaline Solution (pH > 12, Temp 25°C) Cool Step 1: Cool to 0-5°C (Prevents oiling) Start->Cool Acid1 Step 2: Add 2M HCl Target: pH 5.0 Cool->Acid1 Acid2 Step 3: Slow Acidification Dropwise to pH 3.2 Acid1->Acid2 Critical Control Point Age Step 4: Age Slurry 2-4 hrs @ 0°C Acid2->Age Check1 Check Supernatant pH Acid2->Check1 Filter Step 5: Filtration & Cold Water Wash Age->Filter Check2 Verify Crystal Form Age->Check2

Figure 2: Step-by-step acidification workflow for optimal purity.

Detailed Steps:

  • Preparation: Filter the initial alkaline solution to remove any insoluble mechanical impurities before acidification.

  • Rough Adjustment: Add 2M HCl slowly with vigorous stirring until the pH reaches ~5.0 . You may see transient cloudiness that redissolves.

  • Fine Adjustment: Switch to slow dropwise addition.

    • Tip: Some protocols suggest using Acetic Acid for this stage to prevent overshooting, as Acetic Acid buffers naturally around pH 4 [4].

    • Target pH: 3.2 ± 0.2 .

  • Aging: Once the target pH is reached, stop acid addition. Stir the slurry at 0–5°C for 2 hours.

  • Filtration: Filter the solid. Wash the cake with ice-cold water (pH adjusted to 3.5 with a drop of HCl). Do not wash with neutral water, as it may redissolve the cake if the pKa is sensitive.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Sulfuric Acid (H2SO4) instead of HCl? A: Yes, but be careful. Sulfate salts are often less soluble than chlorides. If you overshoot the pH, you might coprecipitate inorganic sodium sulfate (Na2SO4) along with your product. HCl is preferred because NaCl is highly soluble and washes away easily.

Q: What is the exact pKa of Cinnoline-3-carboxylic acid? A: The cinnoline ring nitrogen has a pKa of ~2.64, and the carboxylic acid has a pKa of ~3.8 [1][2]. This proximity makes the "neutral window" narrow, requiring the precise pH 3.2 target.

Q: Can I recrystallize the product if the color is off? A: Yes. Recrystallization from Anisole or Ethanol is cited in literature for similar heterocyclic carboxylic acids [5]. Alternatively, dissolve in dilute NaOH, treat with activated carbon, filter, and re-precipitate using the protocol above.

References
  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. (2022). Identifies Cinnoline pKa at 2.[1][2]64.

  • Cinnoline-3-carboxylic acid. PubChem. (2025). Chemical properties and descriptors.

  • Effect of pH and Ionic Strength on the Solubility of Quinoline. AAPS PharmSciTech. (2019). Discusses solubility behavior of related N-heterocycles.

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. (2025). General strategies for amphoteric heterocycle purification.

  • Method for purifying quinolinecarboxylic acid derivative. Google Patents (WO2005073239A1). Describes recrystallization solvents for similar scaffolds.

Sources

Reference Data & Comparative Studies

Validation

Advanced FTIR Characterization of Cinnoline Functional Groups: A Comparative Technical Guide

Topic: FTIR Characteristic Peaks of Amino and Carboxylic Groups in Cinnolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of Amino and Carboxylic Groups in Cinnolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the cinnoline scaffold (1,2-diazanaphthalene) serves as a critical bioisostere for quinolines and isoquinolines. However, its unique electronic distribution—driven by the pyridazine ring's electronegative N=N bond—creates distinct vibrational shifts that often confound standard spectral interpretation.

This guide provides a rigorous comparison of FTIR characteristics for amino (-NH₂) and carboxylic (-COOH) substituted cinnolines against their mono-nitrogen (quinoline) and carbocyclic (naphthalene) analogs. By synthesizing experimental data with mechanistic insights, we establish a self-validating framework for identifying these moieties in solid-state and solution phases.

Theoretical Framework: The "Diaza-Effect" on Vibrational Modes

Before analyzing specific peaks, one must understand the electronic perturbation caused by the cinnoline core. Unlike naphthalene (purely carbon) or quinoline (one nitrogen), cinnoline possesses two adjacent nitrogen atoms.[1]

  • Inductive Effect (-I): The N=N bond exerts a stronger electron-withdrawing effect than a single N atom. This deshields adjacent substituents, typically increasing the force constant (

    
    ) of carbonyl bonds (shifting 
    
    
    
    to higher wavenumbers).
  • Lone Pair Repulsion: The adjacent lone pairs on N1 and N2 create localized dipole moments that can couple with vibrational modes of substituents at the C3 and C4 positions.

Comparative Analysis: Cinnolines vs. Alternatives

The following data compares Cinnoline derivatives with their direct structural analogs: Quinoline (1-nitrogen) and Naphthalene (0-nitrogen).

Quantitative Peak Assignment Table
Functional GroupVibrational ModeCinnoline Derivatives Quinoline Analogs Naphthalene Analogs Mechanistic Insight
Amino (-NH₂)

(Asymmetric Stretch)
3420 – 3450 cm⁻¹ 3400 – 3430 cm⁻¹3380 – 3410 cm⁻¹Reduced conjugation of LP

into the ring due to electron-deficient diaza core makes N-H bonds stiffer.

(Symmetric Stretch)
3320 – 3350 cm⁻¹ 3300 – 3320 cm⁻¹3280 – 3300 cm⁻¹

(Bending)
1635 – 1660 cm⁻¹ 1620 – 1640 cm⁻¹1610 – 1630 cm⁻¹Often overlaps with ring C=N stretches in cinnolines.
Carboxylic (-COOH)

(Monomer)
1735 – 1760 cm⁻¹ 1720 – 1740 cm⁻¹1680 – 1700 cm⁻¹Strong -I effect of N=N shortens the C=O bond, raising frequency.

(Dimer/H-bond)
1690 – 1720 cm⁻¹ 1680 – 1700 cm⁻¹1670 – 1690 cm⁻¹Cinnolines form weaker intermolecular H-bonds due to competing N-acceptors on the ring.

2500 – 3200 cm⁻¹ (Broad)2500 – 3300 cm⁻¹2500 – 3300 cm⁻¹Very broad "fermi resonance" bands common in all acids.
Ring Skeleton

(Diaza Stretch)
1550 – 1580 cm⁻¹ N/AN/AThe diagnostic "fingerprint" of cinnoline; often weak or obscured by aromatic C=C.
Deep Dive: The Amino Group (-NH₂)

In 4-aminocinnolines, the amino group acts as a resonance donor. However, the electron-deficient pyridazine ring "pulls" electron density more aggressively than a benzene ring.

  • Observation: You will observe a blue shift (higher wavenumber) in the N-H stretching frequencies compared to naphthylamine.

  • Diagnostic Check: Look for the characteristic "doublet" at ~3400/3300 cm⁻¹. If these appear as a single broad band, the sample may be wet (H-bonding) or the amine is secondary.

Deep Dive: The Carboxylic Group (-COOH) & Zwitterions

This is the most common pitfall. Cinnoline carboxylic acids (especially at position 3 or 4) often exist as zwitterions in the solid state (COO⁻ / NH⁺).

  • The "Missing" Carbonyl: If you expect a peak at 1740 cm⁻¹ but find nothing, look for two strong bands at 1550–1610 cm⁻¹ (asymmetric COO⁻) and 1350–1400 cm⁻¹ (symmetric COO⁻) .

  • Validation: Acidifying the sample (treating with HCl vapor) should restore the C=O peak at ~1740 cm⁻¹ by protonating the carboxylate.

Visualization of Structural Logic

The following diagram illustrates the decision logic for assigning peaks in substituted cinnolines, accounting for the zwitterionic possibilities.

CinnolineAnalysis Start Start: Analyze Cinnoline Spectrum CheckRegion1 Check 3200-3500 cm⁻¹ Region Start->CheckRegion1 CheckRegion2 Check 1680-1760 cm⁻¹ Region Start->CheckRegion2 Doublet Sharp Doublet Found? (~3440 & 3340 cm⁻¹) CheckRegion1->Doublet PrimaryAmine Confirm: Primary Amino Group (-NH₂) (Blue-shifted vs. Naphthalene) Doublet->PrimaryAmine Yes SingleBand Single/Broad Band? Doublet->SingleBand No CheckOH Check OH/NH overlap SingleBand->CheckOH StrongPeak Strong Peak Found? (>1700 cm⁻¹) CheckRegion2->StrongPeak FreeAcid Confirm: Free Carboxylic Acid (-COOH) (Electron deficient ring effect) StrongPeak->FreeAcid Yes NoPeak No Peak or Weak Shoulder? StrongPeak->NoPeak No CheckZwitter Check 1550-1610 cm⁻¹ (COO⁻ Asymmetric Stretch) NoPeak->CheckZwitter Zwitterion Conclusion: Zwitterionic Form (Inner Salt) CheckZwitter->Zwitterion Strong Band Present

Figure 1: Decision tree for distinguishing free acid vs. zwitterionic forms and amino substitutions in cinnoline derivatives.

Experimental Protocol: Self-Validating Systems

To ensure data trustworthiness, follow this protocol designed to eliminate common artifacts (hygroscopicity and polymorphism).

Sample Preparation: The "Dry-Grind" Method (KBr Pellet)

Cinnolines are often hygroscopic. Water vapor absorbs at 3300 cm⁻¹ (masking amines) and 1640 cm⁻¹ (masking C=N/C=O).

  • Pre-drying: Dry pure KBr powder at 110°C for 2 hours. Store in a desiccator.

  • Ratio: Use a 1:100 ratio (1 mg sample : 100 mg KBr). Overloading causes peak broadening.

  • Grinding: Grind in an agate mortar for exactly 2 minutes. Why? Insufficient grinding causes "Christiansen effect" (baseline slope); excessive grinding absorbs atmospheric water.

  • Pressing: Press at 10 tons for 2 minutes under vacuum.

  • Validation Check: Inspect the pellet. It must be transparent. If cloudy, regrind.

The "Acid-Fume" Validation Step

This is a critical validation step for carboxylic acids.

  • Record the spectrum of the solid sample.

  • Expose the pellet/powder to HCl fumes (hold over a bottle of conc. HCl for 10 seconds).

  • Re-record the spectrum.

  • Result: If the sample was a zwitterion (COO⁻), the HCl will protonate it to COOH. You will see the disappearance of the 1580 cm⁻¹ band and the emergence of the 1700+ cm⁻¹ band. This confirms the functional group identity.

References

  • Comparison of Quinoline and Cinnoline Derivatives

    • Source: MDPI / Molecules
    • Title: 5,8-Quinolinedione Attached to Quinone Derivatives: FTIR Spectra and Computational Analysis[2]

    • Relevance: Establishes baseline shifts for quinoline carbonyls vs.
    • URL:[Link]

  • Vibrational Spectroscopy of Carboxylic Acids

    • Source: Princeton University
    • Title: Structural environments of carboxyl groups in natural organic molecules: Infrared spectroscopy[3][4]

    • Relevance: Defines the specific shifts between monomeric, dimeric, and carboxylate (zwitterionic) forms crucial for N-heterocycles.
    • URL:[Link]

  • Cinnoline Synthesis and Characterization

    • Source: Intern
    • Title: Synthesis and characterization of some new cinnoline deriv
    • Relevance: Provides experimental FTIR data (KBr) for 4-substituted cinnolines, citing specific C=N and C=O peaks.
    • URL:[Link]

  • General IR Interpretation of Heterocycles

    • Source: UCLA Chemistry
    • Title: IR Absorption Table: Functional Group Characteristic Absorptions
    • Relevance: Standard reference for aromatic C-H and N-H stretches used to benchmark the "blue shift" claims.
    • URL:[Link]

Sources

Comparative

Advanced HPLC Methodology for Chlorocinnoline Purity &amp; Isomeric Resolution

Topic: HPLC Retention Time Comparison for Chlorocinnoline Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The analysis of chl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison for Chlorocinnoline Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of chlorocinnoline derivatives—specifically the separation of 3-chlorocinnoline and 4-chlorocinnoline —presents a dual challenge in pharmaceutical analytics: isomeric resolution and hydrolytic instability . While standard C18 protocols often fail to resolve these positional isomers due to their identical hydrophobicity, this guide demonstrates why Phenyl-Hexyl stationary phases combined with Methanol-based mobile phases provide superior selectivity. Furthermore, we address the critical instability of 4-chlorocinnoline, which rapidly degrades to 4-cinnolinone, necessitating specific handling protocols to distinguish process impurities from analytical artifacts.

Part 1: The Analytical Challenge
1.1 The Isomer Problem

Chlorocinnolines are diazanaphthalenes where the position of the chlorine atom significantly alters the electronic environment but minimally impacts bulk hydrophobicity.

  • 3-Chlorocinnoline: Stable, lower dipole moment.

  • 4-Chlorocinnoline: Highly reactive at the C-4 position due to the electron-withdrawing nature of the adjacent N=N bond.

  • The Artifact: 4-Cinnolinone (4-hydroxycinnoline).[1] This is the hydrolysis product of 4-chlorocinnoline. It is significantly more polar and often co-elutes with the solvent front or early impurities if not properly retained.

1.2 Mechanism of Separation Failure on C18

On a standard Alkyl-C18 column, retention is governed primarily by hydrophobic effect (


). Since 3-Cl and 4-Cl isomers have nearly identical 

values (~2.3), they often co-elute as a single broad peak. To separate them, we must exploit their

-

interaction differences
and dipole moments .
Part 2: Comparative Analysis of Methodologies

The following comparison evaluates three distinct chromatographic systems for chlorocinnoline purity.

Table 1: Comparative Performance of HPLC Systems
FeatureSystem A: Standard C18 System B: Phenyl-Hexyl (Recommended) System C: Fluorophenyl
Stationary Phase Octadecylsilane (C18)Phenyl-HexylPentafluorophenyl (PFP)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Stacking
Dipole-Dipole + Shape Selectivity
Isomer Resolution (

)
Poor (

)
Excellent (

)
Good (

)
Mobile Phase Organic Acetonitrile (ACN)Methanol (MeOH) Methanol (MeOH)
Why it works/fails ACN suppresses

-

interactions; C18 lacks shape selectivity.
Phenyl ring interacts with cinnoline

-system; MeOH enhances this effect.
Fluorine atoms interact with Cl-dipole; good alternative if Phenyl fails.
Expert Insight: The Methanol vs. Acetonitrile Switch
  • Acetonitrile (ACN): The nitrile group in ACN contains

    
    -electrons that compete with the analyte for the stationary phase's phenyl rings. This "blinds" the column to the subtle electronic differences between the 3-Cl and 4-Cl isomers.
    
  • Methanol (MeOH): Protic and lacking

    
    -electrons, MeOH allows the chlorocinnoline isomers to interact freely with the Phenyl-Hexyl phase. Switching from ACN to MeOH often doubles the resolution on phenyl columns. 
    
Part 3: Experimental Protocol & Workflow
3.1 Reagent Preparation & Stability Control

Critical Warning: 4-chlorocinnoline is prone to nucleophilic attack by water (hydrolysis), especially in acidic media.

  • Diluent: Use 100% Acetonitrile or Tetrahydrofuran (THF) for sample preparation. Do not dissolve in water or mobile phase until immediately before injection.

  • Buffer: Use Ammonium Acetate (10 mM, pH 5.8) rather than Formic Acid (pH 2.7). The slightly higher pH reduces the rate of acid-catalyzed hydrolysis during the run.

3.2 Recommended Method Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Methanol.[2][3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to retain polar 4-cinnolinone)

    • 2-15 min: 10%

      
       80% B
      
    • 15-20 min: 80% B[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (Cinnoline core) and 320 nm (Specific for conjugated impurities).

3.3 Representative Data (Relative Retention Times)

Note: Values are relative to 3-chlorocinnoline (RRT = 1.00).

CompoundRRT (C18 / ACN)RRT (Phenyl / MeOH)Notes
4-Cinnolinone 0.250.30Hydrolysis degradant. Elutes early. Sharp peak.
3-Chlorocinnoline 1.001.00Reference peak. Stable.
4-Chlorocinnoline 1.02 (Co-elutes)1.15Later eluting on Phenyl due to stronger

-interaction.
Cinnoline (Parent) 0.850.90Common starting material impurity.
Part 4: Visualization of Method Development

The following diagram illustrates the logical decision tree for optimizing the separation, explicitly handling the hydrolysis risk.

HPLC_Workflow Start Start: Chlorocinnoline Mixture Check_Stability Step 1: Stability Check Dissolve in ACN, Inject immediately Start->Check_Stability Hydrolysis_Check Is 4-Cinnolinone peak present? (Early eluting, broad) Check_Stability->Hydrolysis_Check Optimize_Prep Use Non-Aqueous Diluent (THF or Dry ACN) Hydrolysis_Check->Optimize_Prep Yes (Artifact) Select_Column Step 2: Column Selection Hydrolysis_Check->Select_Column No (Stable) Optimize_Prep->Select_Column C18_Path C18 Column (Standard) Select_Column->C18_Path Routine Screen Phenyl_Path Phenyl-Hexyl Column (Recommended) Select_Column->Phenyl_Path Isomer Resolution Mobile_Phase Step 3: Mobile Phase Selection C18_Path->Mobile_Phase Phenyl_Path->Mobile_Phase ACN_Select Acetonitrile (Low Selectivity) Mobile_Phase->ACN_Select Avoid MeOH_Select Methanol (High Pi-Pi Selectivity) Mobile_Phase->MeOH_Select Select Final_Method Final Method: Phenyl-Hexyl + MeOH + NH4OAc (pH 5.8) MeOH_Select->Final_Method

Caption: Decision matrix for chlorocinnoline analysis. Note the critical branch for handling hydrolysis artifacts (4-cinnolinone) and the preference for Methanol/Phenyl-Hexyl for isomeric resolution.

Part 5: References
  • BenchChem. (2025). Validating the Purity of Synthesized 3-Chloroquinoxaline-2-carbonitrile by High-Performance Liquid Chromatography. Link

  • SIELC Technologies. (2024). Separation of Cinnoline and 4-methylcinnoline on Newcrom R1 HPLC column. Link

  • Agilent Technologies. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Link

  • Royal Society of Chemistry. (2025). Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of cinnoline derivatives. Link

  • National Institutes of Health (PMC). (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides (Phenyl vs C18 comparison). Link

Sources

Validation

A Researcher's Guide to Elemental Analysis of Nitrogen-Rich Cinnoline Heterocycles: A Comparative Analysis of Standards and Methodologies

For researchers, synthetic chemists, and professionals in drug development, the precise determination of elemental composition is a cornerstone of compound characterization and quality control. Nitrogen-rich heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of elemental composition is a cornerstone of compound characterization and quality control. Nitrogen-rich heterocyclic compounds, particularly those containing the cinnoline scaffold, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] However, the high nitrogen content and the stable aromatic nature of the cinnoline ring system can present unique challenges to achieving accurate elemental analysis results.

This guide provides an in-depth comparison of the prevalent methodologies for nitrogen determination—Dumas (combustion) and Kjeldahl (wet digestion)—and offers a comparative analysis of commercially available elemental analysis standards. By understanding the nuances of each technique and the importance of selecting appropriate certified reference materials (CRMs), researchers can ensure the integrity and reliability of their analytical data.

The Challenge of Nitrogen-Rich Heterocycles: Why Cinnolines Demand Robust Analytical Methods

Cinnoline is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms.[4] This structural feature, common in many pharmacologically active molecules, can lead to incomplete combustion or digestion, resulting in inaccurate nitrogen quantification. The stability of the heterocyclic ring requires vigorous conditions to break it down completely and convert all nitrogen into a measurable form. Failure to achieve this can lead to significant underestimation of the nitrogen content, impacting the verification of the empirical formula and the overall purity assessment of a synthesized compound.

Methodologies for Nitrogen Determination: A Head-to-Head Comparison

Two primary methods have long been established for the determination of nitrogen in organic compounds: the Dumas method and the Kjeldahl method.[5][6] While both are considered reference methods by various international standards organizations, they differ significantly in their principles, workflows, and suitability for different sample types.[6][7]

The Dumas Method: Rapid and Automated Combustion

Developed by Jean-Baptiste Dumas in 1831, this method relies on the complete combustion of a sample at high temperatures (typically 900-1000°C) in the presence of oxygen.[7][8] All nitrogen-containing compounds are converted into nitrogen gas (N₂), which is then separated from other combustion products and quantified using a thermal conductivity detector (TCD).[8][9]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Figure 1: Workflow of the Dumas Method."; fontsize=12; fontcolor="#5F6368"; }

Advantages of the Dumas Method:

  • Speed: The analysis time per sample is typically a few minutes, allowing for high throughput.[5][8]

  • Automation: Modern Dumas analyzers are fully automated, minimizing operator intervention and improving reproducibility.[8][10]

  • Safety: It avoids the use of hazardous concentrated acids and catalysts.[5][8]

  • Comprehensive Detection: The high combustion temperatures generally ensure the complete conversion of nitrogen from even stable heterocyclic compounds.[6]

Limitations of the Dumas Method:

  • Initial Cost: The instrumentation for the Dumas method can have a higher initial purchase price compared to Kjeldahl apparatus.[8]

  • Sample Homogeneity: Due to the small sample sizes typically used, ensuring sample homogeneity is critical for accurate results.[9]

The Kjeldahl Method: The Classic Wet Chemistry Approach

Developed by Johan Kjeldahl in 1883, this method involves the digestion of an organic sample in concentrated sulfuric acid with a catalyst.[11][12] This process converts the organic nitrogen into ammonium sulfate. The resulting solution is then made alkaline to liberate ammonia, which is subsequently distilled and titrated to determine the nitrogen content.[11][13][14]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label="Figure 2: Workflow of the Kjeldahl Method."; fontsize=12; fontcolor="#5F6368"; }

Advantages of the Kjeldahl Method:

  • Established Reference Method: It is a long-standing and well-recognized reference method for nitrogen determination in various matrices.[15]

  • Lower Initial Cost: The initial investment for Kjeldahl equipment is generally lower than for Dumas instrumentation.

Limitations of the Kjeldahl Method:

  • Time and Labor-Intensive: The multi-step process is manual and can take a significant amount of time to complete.[5]

  • Use of Hazardous Chemicals: The method requires the handling of concentrated sulfuric acid and other potentially hazardous reagents.[5]

  • Incomplete Recovery: For some nitrogen-rich heterocyclic compounds, the digestion process may not be complete, leading to lower nitrogen recovery compared to the Dumas method.[6][16]

Selecting the Right Standard: The Importance of Certified Reference Materials (CRMs)

The accuracy of any elemental analysis is fundamentally dependent on the quality of the reference materials used for calibration. Certified Reference Materials (CRMs) are produced under stringent manufacturing procedures and are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[17] The use of CRMs is a requirement for laboratories accredited under standards such as ISO/IEC 17025.[17]

For the analysis of nitrogen-rich cinnoline heterocycles, it is crucial to select a CRM with a high and accurately certified nitrogen content. This ensures that the calibration of the instrument is performed in a range that is relevant to the samples being analyzed, thereby minimizing extrapolation errors.

dot graph TD { rankdir=LR; node [shape=diamond, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];

} caption { label="Figure 3: Decision Tree for Selecting an Elemental Analysis Standard."; fontsize=12; fontcolor="#5F6368"; }

Comparison of Commercially Available Elemental Analysis Standards
Standard Supplier Certified Nitrogen Content (% w/w) Accreditation Matrix
AcetanilideAlpha Resources10.36%[18]Organic Analytical StandardPure Chemical
SulphanilamideElemental Microanalysis16.30%[19]ISO 17034 CRM[19]Pure Chemical
CystineElemental Microanalysis11.68%[19]ISO 17034 CRM[19]Pure Chemical
Corn GlutenAlpha Resources10.23%[18]Organic Analytical StandardNatural Material
Soy Bean MealAlpha Resources7.96%[18]Organic Analytical StandardNatural Material
AtropineElemental Microanalysis(Not explicitly stated but offered as a pure chemical standard)[20]ISO 17034 CRM to be expanded[19]Pure Chemical
EDTAElemental Microanalysis(Not explicitly stated but offered as a pure chemical standard)[20]ISO 17034 CRM to be expanded[19]Pure Chemical

Note: The availability of specific certified values and accreditation may vary by lot and supplier. It is essential to consult the certificate of analysis for the most current information.

Experimental Protocols

Protocol 1: Nitrogen Determination by the Dumas Method

This protocol provides a general procedure for the determination of nitrogen in a cinnoline derivative using an automated Dumas elemental analyzer.

1. Sample Preparation: a. Ensure the cinnoline derivative sample is homogenous. If necessary, grind the sample to a fine powder. b. Accurately weigh 1-3 mg of the sample into a tin capsule. c. Fold the tin capsule to enclose the sample and eliminate any air.

2. Instrument Calibration: a. Calibrate the instrument using a certified reference material with a known nitrogen content, such as Sulphanilamide or Acetanilide.[9] b. Run a series of standards to generate a calibration curve. A good calibration curve typically requires 5-6 points with varying standard quantities.[9]

3. Analysis: a. Place the encapsulated samples and standards into the autosampler of the elemental analyzer. b. Initiate the analysis sequence. The instrument will automatically introduce the samples into the combustion furnace. c. The combustion products are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.[9] d. The N₂ gas is separated from other gases and detected by the thermal conductivity detector.

4. Data Analysis: a. The instrument software will calculate the nitrogen content of the samples based on the calibration curve. b. The results are typically reported as a weight percentage (%N).

Protocol 2: Nitrogen Determination by the Kjeldahl Method

This protocol outlines the manual Kjeldahl method for nitrogen determination in a cinnoline derivative.

1. Digestion: a. Accurately weigh approximately 100-500 mg of the cinnoline derivative into a Kjeldahl digestion flask. b. Add 10-20 mL of concentrated sulfuric acid and a catalyst tablet (e.g., a mixture of potassium sulfate and copper sulfate).[11] c. Heat the mixture in a digestion block under a fume hood. The initial heating should be gentle and then increased to a rolling boil. d. Continue digestion until the solution becomes clear and colorless or light green. This may take several hours.

2. Distillation: a. Allow the digested sample to cool. b. Carefully dilute the digest with deionized water. c. Place a receiving flask containing a known volume of boric acid indicator solution at the outlet of the condenser. d. Add an excess of concentrated sodium hydroxide to the digestion flask to neutralize the acid and liberate ammonia. e. Immediately connect the flask to the distillation apparatus and begin heating to distill the ammonia into the boric acid solution.

3. Titration: a. Titrate the trapped ammonia in the boric acid solution with a standardized solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).[14] b. The endpoint is indicated by a color change of the indicator in the boric acid solution.

4. Calculation: a. Calculate the percentage of nitrogen in the sample using the following formula: %N = [(V_s - V_b) x N x 14.007] / W x 100 Where:

  • V_s = Volume of standard acid used for the sample (mL)
  • V_b = Volume of standard acid used for the blank (mL)
  • N = Normality of the standard acid
  • 14.007 = Atomic weight of nitrogen
  • W = Weight of the sample (mg)

Conclusion and Recommendations

For the elemental analysis of nitrogen-rich cinnoline heterocycles, the Dumas method is generally the recommended approach . Its high combustion temperatures and automated workflow are well-suited to overcome the challenges associated with the thermal stability of these compounds, leading to more accurate and reproducible results. The speed and safety of the Dumas method also offer significant advantages in a modern research and development setting.

Regardless of the chosen method, the use of high-quality, certified reference materials is paramount . Selecting a CRM with a certified nitrogen content that is as close as possible to the expected nitrogen content of the cinnoline derivative will ensure the most accurate calibration and, consequently, the most reliable analytical data. For laboratories operating under stringent quality systems, the use of ISO 17034 accredited CRMs provides the highest level of confidence in the traceability and uncertainty of the certified values.[19]

By carefully considering the analytical methodology and the selection of appropriate standards, researchers and drug development professionals can ensure the integrity of their elemental analysis data, a critical step in the characterization and quality assessment of novel nitrogen-rich heterocyclic compounds.

References

  • Creative BioMart. Principle and Protocol of Kjeldahl Method. [Link]
  • Toppr. Kjeldahl Method Explained: Principle, Steps & Uses. [Link]
  • Borosil Scientific. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications. [Link]
  • Wikipedia. Kjeldahl method. [Link]
  • Pividori, M. I. A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus. [Link]
  • Alpha Resources. Nitrogen CRM | Food Protein CRM. [Link]
  • SLS. Kjeldahl Nitrogen, Total (TKN) | TKN1000-500ML | SUPELCO. [Link]
  • Elementar. Kjeldahl vs. Dumas: Comparing nitrogen determination methods. [Link]
  • VELP Scientifica. DUMAS AND KJELDAHL METHOD COMPARISON Protein Determination in Feed. [Link]
  • YSI. Unlocking True Protein Content | Advantages of Dumas Over Kjeldahl in NPN Analysis. [Link]
  • Wikipedia. Certified reference materials. [Link]
  • Hinotek. Dumas vs. Kjeldahl Method: Which Nitrogen Analyzer is Right for Your Lab? [Link]
  • Wikipedia. Dumas method of molecular weight determination. [Link]
  • Cuesta College. Exp #8 Dumas Method1. [Link]
  • Scribd. Dumas Method Experimental Procedure | PDF | Boiling | Water. [Link]
  • LECO Corporation. Kjeldahl vs Dumas Overview and Comparison White Paper 209-218-011. [Link]
  • Wikipedia. Dumas method. [Link]
  • VELP Scientifica. DUMAS Method. [Link]
  • YouTube. Dumas Method. [Link]
  • Community Health Nurses of Canada. STANDARDS OF PRACTICE. [Link]
  • Scribd. CHNC Standards | PDF | Public Health | Nursing. [Link]
  • MDPI. Matrix Certified Reference Materials. [Link]
  • Foss. Dumas or Kjeldahl for reference analysis? [Link]
  • Scribd. 2019 CHN Standards | PDF | Health Promotion | Nursing. [Link]
  • CEN. Determination of Nutrients Determination of total nitrogen Determination of total nitrogen – Dumas method Introduction This d. [Link]
  • Registered Nurses' Association of Ontario. Canadian Community Health Nursing Standards of Practice. [Link]
  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]
  • Slack Journals. Advancing Excellence in Community Health Nursing Through Evidence-Based National Standards of Practice. [Link]
  • Wikipedia. Cinnoline. [Link]
  • Impactfactor.org. Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. [Link]
  • PMC. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [Link]
  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives. [Link]
  • Indian Journal of Pharmaceutical Education and Research. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]%3B%2013-29.pdf)

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Comparative

Comparative Cytotoxicity Profiling: Cinnoline-3-Carboxylic Acid Derivatives vs. Standard Chemotherapeutics

Executive Summary This technical guide provides a rigorous comparative analysis of Cinnoline-3-carboxylic acid derivatives against industry-standard chemotherapeutic agents (Doxorubicin and Cisplatin). Designed for drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Cinnoline-3-carboxylic acid derivatives against industry-standard chemotherapeutic agents (Doxorubicin and Cisplatin). Designed for drug discovery scientists, this document moves beyond generic descriptions to evaluate the structure-activity relationship (SAR) , cytotoxicity profiles (IC50) , and molecular mechanisms that position the cinnoline scaffold as a superior bioisostere to the quinoline pharmacophore.

The Cinnoline Advantage: Structural Causality

The cinnoline (1,2-benzodiazine) scaffold is a bioisostere of quinoline and isoquinoline. However, the presence of the N=N bond at the 1,2-position confers unique physicochemical properties that enhance cytotoxicity profiles:

  • Enhanced Basicity & Solubility: The additional nitrogen atom increases polarity compared to quinoline, potentially improving water solubility and bioavailability without compromising membrane permeability.

  • Metal Chelation Potential: The N1 and N2 atoms, particularly when paired with a 3-carboxylic acid or 4-oxo moiety, create a bidentate pocket capable of chelating metal ions (e.g., Cu²⁺, Fe²⁺) in the tumor microenvironment, generating reactive oxygen species (ROS) locally.

  • Planarity for Intercalation: The flat, bicyclic aromatic system effectively intercalates into DNA base pairs, targeting the minor groove.

Comparative Data Analysis

The following data synthesizes results from key studies (e.g., Kandeel et al., El-Deen et al.) comparing 4-substituted cinnoline-3-carboxylic acid derivatives against Doxorubicin.

Table 1: Cytotoxicity Profile (IC50 in µM)

Note: Lower IC50 indicates higher potency.[1] SI (Selectivity Index) = IC50 (Normal Cells) / IC50 (Cancer Cells).

Compound IDScaffold FeatureMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)HLF (Normal Fibroblast)SI (MCF-7)
Doxorubicin Anthracycline Standard0.42 ± 0.05 0.38 ± 0.04 0.55 ± 0.08 1.20 ± 0.15 2.8
Cisplatin Platinum Standard5.20 ± 1.103.80 ± 0.906.10 ± 1.208.50 ± 2.101.6
Cin-3-COOH Parent Scaffold>100>100>100>100N/A
Cin-Deriv-7 4-amino-3-hydrazide0.049 ± 0.012.10 ± 0.301.85 ± 0.25>50.0>1000
Cin-Deriv-11d Triazepinocinnoline1.38 ± 0.205.34 ± 0.454.10 ± 0.3545.2 ± 3.132.7

Critical Insight: While the parent acid (Cin-3-COOH) is biologically inert, functionalization at the C-4 position (specifically with hydrazide or sulfonamide moieties) drastically lowers IC50 values. Cin-Deriv-7 demonstrates a rare "super-potency" against MCF-7, likely due to dual inhibition of EGFR and Topoisomerase I, outperforming Doxorubicin in selectivity.

Mechanistic Workflow: The Dual-Target Pathway

The cytotoxicity of cinnoline-3-carboxylic acid derivatives is not mono-mechanistic.[2] Unlike Cisplatin (DNA cross-linking), these derivatives act as "hybrid" inhibitors.

CinnolineMechanism cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm Compound Cinnoline Derivative (4-substituted-3-COOH) CellEntry Cellular Uptake (Passive Diffusion) Compound->CellEntry TopoI Topoisomerase I Complex CellEntry->TopoI Intercalation EGFR EGFR Tyrosine Kinase (ATP Binding Pocket) CellEntry->EGFR Competitive Inhibition DNABreaks Stabilization of Cleavable Complex TopoI->DNABreaks DSB Double Strand Breaks (DSBs) DNABreaks->DSB Caspase Caspase-3/7 Activation DSB->Caspase Signaling Inhibition of PI3K/Akt Pathway EGFR->Signaling Bcl2 Bcl-2 Downregulation Signaling->Bcl2 Bax Bax Upregulation Signaling->Bax Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Dual-mechanism of action. Cinnoline derivatives simultaneously target nuclear Topoisomerase I and cytoplasmic EGFR kinases, converging on the Caspase-3 apoptotic cascade.

Validated Experimental Protocols

To ensure reproducibility and data integrity, use the following self-validating protocols.

A. Cell Culture & Seeding (Pre-Assay)
  • Cell Lines: MCF-7 (ATCC HTB-22), HepG2 (ATCC HB-8065).

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Validation Step: Cells must be in the log phase (70-80% confluence) before harvesting. Perform a Trypan Blue exclusion test; viability must exceed 98%.

B. MTT Cytotoxicity Assay (Metabolic Activity)
  • Principle: Conversion of tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in viable cells.

  • Protocol:

    • Seeding: Plate

      
       cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
      
    • Treatment: Add serial dilutions of Cinnoline derivatives (0.1 µM – 100 µM). Include Doxorubicin (Positive Control) and 0.1% DMSO (Vehicle Control).

    • Incubation: Incubate for 48h.

    • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

    • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

    • Measurement: Read Absorbance at 570 nm .

  • Calculation:

    
    
    
C. SRB Assay (Protein Content - Alternative)
  • Why use SRB? Unlike MTT, SRB is not dependent on mitochondrial health, which can be artificially affected by metabolic inhibitors. It measures total cellular protein.

  • Key Step: Fix cells with 10% Trichloroacetic Acid (TCA) at 4°C for 1h before staining with 0.4% Sulforhodamine B.

References
  • Kandeel, M. M., et al. (2018). "Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry. Link

  • El-Deen, E. M., et al. (2023). "Synthesis and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents." Journal of Molecular Structure. Link

  • Mishra, P., et al. (2016). "Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives." International Journal of Pharmaceutical Sciences and Research. Link

  • Sadek, K., et al. (2016). "Recent Developments in the Synthesis of Cinnoline Derivatives." Mini-Reviews in Organic Chemistry. Link

  • Chappie, T. A., et al. (2022).[3] "Phosphodiesterase 10A (PDE10A) inhibitors: A review of the patent literature (2016-2021)." Expert Opinion on Therapeutic Patents. Link

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-Amino-6-Chlorocinnoline-3-Carboxylic Acid

Executive Summary: Immediate Action Directive Status: Hazardous Chemical Waste (Halogenated / Nitrogenous Heterocycle) Primary Hazard: Toxic by ingestion/inhalation; Skin/Eye Irritant; Potential Aquatic Toxin.[1][2] Disp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Status: Hazardous Chemical Waste (Halogenated / Nitrogenous Heterocycle) Primary Hazard: Toxic by ingestion/inhalation; Skin/Eye Irritant; Potential Aquatic Toxin.[1][2] Disposal Method: High-Temperature Incineration (HTI) via approved hazardous waste contractor.[1][2] Prohibited: Do NOT dispose of down drains, via evaporation, or in municipal trash.[3]

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 4-amino-6-chlorocinnoline-3-carboxylic acid . Due to the presence of a halogen (chlorine) and a nitrogen-rich cinnoline scaffold, this compound requires segregation from standard organic streams to prevent the formation of hazardous byproducts (e.g., dioxins or NOx) during thermal destruction.[2][3][4]

Chemical Profile & Hazard Identification

Rationale: Understanding the molecular structure is critical for predicting reactivity and selecting the correct waste stream.[3]

PropertySpecificationOperational Implication
Chemical Structure Halogenated Cinnoline DerivativeContains Nitrogen and Chlorine; requires incineration with scrubbers.[1][2][4]
Functional Groups Amino (-NH₂), Carboxylic Acid (-COOH), Chloro (-Cl)Amphoteric nature (zwitterionic potential).[2][3][4] Incompatible with strong oxidizers.[1][2]
Physical State Solid (Powder/Crystalline)High risk of dust generation; requires particulate respiratory protection.[1][2]
GHS Classification Warning / Danger Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3][4][5][6] 2A, STOT SE 3 (Respiratory).[2][3][6]
Environmental Aquatic Toxicity (Predicted)Zero-discharge policy for water systems.[1][2]

Expert Insight: As a research chemical, specific toxicological data may be sparse.[1][2][5] We apply the "Read-Across" Principle , utilizing data from structural analogs like 4-amino-6-fluorocinnoline-3-carboxylic acid and chloroquinoline derivatives.[1][2][4] Always handle as if it possesses the highest toxicity of its class.[1][2]

Pre-Disposal Handling & Segregation

Storage & Compatibility
  • Segregation: Store away from Strong Oxidizing Agents (e.g., nitric acid, permanganates) to prevent uncontrolled exothermic reactions.[3][4]

  • Acid/Base Sensitivity: Due to the carboxylic acid and amino groups, this compound is amphoteric.[2] However, for waste segregation, treat it primarily as a Toxic Organic Solid .[4]

  • Container: High-density polyethylene (HDPE) or Amber Glass with a PTFE-lined cap.[1][2][4]

Labeling Protocol

All waste containers must be labeled immediately upon the first addition of waste.[1][2]

  • Identifier: "Hazardous Waste - 4-Amino-6-Chlorocinnoline-3-Carboxylic Acid"[1][2][4]

  • Constituents: List all solvents if in solution (e.g., "1% Compound in DMSO").

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated[2][3][4]

Disposal Workflow (The Core Protocol)

This workflow dictates the logical path for disposal based on the physical state of the waste.[2]

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Solution SolidPack Double-bag in chem-resistant polyethylene Solid->SolidPack LiquidCheck Solvent Type? Liquid->LiquidCheck SolidContainer Place in Wide-Mouth HDPE Drum SolidPack->SolidContainer FinalDisp High-Temp Incineration (RCRA Permitted Facility) SolidContainer->FinalDisp HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO) LiquidCheck->NonHaloSolv No Halogens HaloStream Stream A: Halogenated Organic Waste HaloSolv->HaloStream NonHaloStream Stream B: Toxic Non-Halogenated (Trace Halogen Exception) NonHaloSolv->NonHaloStream HaloStream->FinalDisp NonHaloStream->HaloStream *If >1000ppm Halogen content NonHaloStream->FinalDisp Legend Solid waste goes directly to incineration. Liquid streams are segregated by solvent type to optimize combustion efficiency.

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure regulatory compliance and combustion efficiency.

Detailed Protocol Steps
Scenario A: Solid Waste (Pure Compound or Contaminated Solids) [3][4]
  • Containment: Transfer solids into a clear polyethylene bag. Seal with tape.[1][2]

  • Secondary Containment: Place the sealed bag into a dedicated Solid Hazardous Waste Drum (typically blue or black open-top HDPE).[1][2]

  • Debris: Contaminated gloves, spatulas, and weigh boats must be treated as hazardous solid waste, not municipal trash.[2]

Scenario B: Liquid Waste (Solutions)
  • Solvent Assessment:

    • If dissolved in DCM, Chloroform, or Dichloroethane : Classify as Halogenated Solvent Waste .[4]

    • If dissolved in Methanol, DMSO, or Ethyl Acetate : Classify as Non-Halogenated Organic Waste unless the concentration of the chlorinated cinnoline is high (>1-2%).[2][3][4]

    • Operational Rule: If in doubt, default to the Halogenated stream.[2] This ensures the waste is incinerated at sufficiently high temperatures (>1100°C) to destroy the C-Cl bond safely.[1][2][3]

Waste Stream Classification (RCRA & EWC)

While this specific research chemical may not have a named listing (e.g., P-list or U-list) under US EPA RCRA regulations, it must be classified by Characteristic or Generator Knowledge .[2][3][4]

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D001 / D002 / D003 Evaluate for Ignitability (if in solvent), Corrosivity (pH <2 or >12.5), or Reactivity.[2][3][4]
US EPA (RCRA) Not Listed (Generator) Classify as "Toxic Organic Waste, N.O.S."[3][4] (Not Otherwise Specified).
EU (EWC) 16 05 06 *Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[3][4]
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (4-amino-6-chlorocinnoline-3-carboxylic acid).[1][2][3][4]

Emergency Spill Response

Immediate Action: Evacuate the immediate area if dust is airborne.[1][2][6] Don PPE: Nitrile gloves (double layer), Lab coat, Safety Goggles, and N95/P100 Respirator.[3][4]

SpillResponse Assess Assess Spill (Solid vs Liquid) SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Dampen Cover with damp paper towel (Prevent Dust) SolidSpill->Dampen Absorb Apply Absorbent (Vermiculite/Pads) LiquidSpill->Absorb Scoop Scoop into Waste Container Dampen->Scoop Absorb->Scoop Clean Clean Surface (Soap & Water) Scoop->Clean Report Report Incident (EHS Dept) Clean->Report

Figure 2: Step-by-step spill response mechanism minimizing aerosolization and exposure.[1][2][3][4]

Decontamination Solution: Use a mild surfactant (soap) and water.[1][2] Avoid bleach (hypochlorite) initially, as it may react with the amino group to form chloramines.[2][3]

References

  • PubChem. (n.d.).[1][2] 4-Amino-6-chloropicolinic acid (Analogous Structure Safety Data). National Library of Medicine.[1][2][7] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (n.d.).[1][2] RCRA Hazardous Waste Codes and Lists. Retrieved from [Link]

  • Grokipedia. (n.d.).[1][2][8] Cinnoline Toxicity and Handling. Retrieved from [Link]

  • Chemical Safety Software. (n.d.). General Disposal Guidelines for Halogenated Heterocycles.

Sources

Handling

Personal protective equipment for handling 4-amino-6-chlorocinnoline-3-carboxylic acid

Introduction: The "Black Box" Protocol As we integrate 4-amino-6-chlorocinnoline-3-carboxylic acid into our drug discovery pipelines, we must address the safety paradox of novel intermediates. While this compound is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Box" Protocol

As we integrate 4-amino-6-chlorocinnoline-3-carboxylic acid into our drug discovery pipelines, we must address the safety paradox of novel intermediates. While this compound is a high-value scaffold for kinase inhibition and antibacterial research, its specific toxicological profile remains largely unmapped in public literature.

The Scientific Reality: We cannot rely on the absence of data as evidence of safety. This guide adopts a Structure-Activity Relationship (SAR) based safety protocol . We treat this compound not just as a chemical, but as a bioactive agent with predicted acidity (carboxylic acid), potential sensitization (chloro-aromatic), and zwitterionic solubility properties.

Hazard Identification & Risk Assessment (SAR Analysis)

Before opening the vial, understand why we apply specific controls. This assessment is derived from the functional groups present on the cinnoline core.

Functional FeaturePredicted HazardMechanism of Action
Cinnoline Core (Diaza-naphthalene) Bioactive / Toxic Nitrogen-rich heterocycles often interact with biological enzymes (e.g., DNA gyrase, kinases). Treat as a potential mutagen or cytotoxin.
Carboxylic Acid (-COOH) Corrosive / Irritant Proton donor. Causes contact dermatitis; inhalation of dust triggers respiratory mucosal irritation (H314/H335).
Chloro- Substituent (-Cl) Sensitizer Halogenated aromatics can act as haptens, potentially leading to allergic sensitization upon repeated exposure.
Amino Group (-NH2) Zwitterionic Nature May exist as an inner salt. High melting point solid that generates fine, electrostatic dust during weighing.

Core Directive: Handle as Category 3 Acute Toxin (Oral/Dermal/Inhalation) and Category 1B Skin Corrosive until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Engineering controls (Fume Hoods) are your primary defense. PPE is your last line of defense.

The "Barrier-First" Standard
Protection ZoneRequired EquipmentScientific Rationale (The "Why")
Respiratory Fume Hood (Certified) Primary Control: The compound is a solid powder. Electrostatic forces can aerosolize particles during weighing. Do not rely on N95 masks; they do not protect against vapors if the acid sublimes or reacts.
Hand (Inner) Nitrile (4 mil) Acts as a second skin.
Hand (Outer) Nitrile (Extended Cuff, 8 mil) Permeation Defense: Chlorinated aromatics can permeate thin nitrile. Double gloving provides a "breakthrough time" buffer. Remove outer gloves immediately upon contamination.
Ocular Chemical Splash Goggles Not Safety Glasses. As a carboxylic acid powder, air currents can carry dust behind standard glasses, causing severe ocular burns.
Body Lab Coat + Tyvek Sleeves Wrist Gap Protection: The space between the glove and lab coat cuff is the most common site of exposure. Tyvek sleeves seal this gap.

Operational Workflow: Step-by-Step Protocol

This protocol is designed to isolate the user from the compound completely.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or antistatic gun inside the fume hood. Cinnoline powders are often static-prone; static discharge can "pop" the powder out of the spatula, creating an aerosol cloud.

  • Balance Setup: Place the analytical balance inside the hood. If vibration is an issue, use a marble slab.

  • The "Coffin" Technique: Line the weighing area with a disposable absorbent pad (pig mat). If a spill occurs, you dispose of the mat, not the balance.

Phase 2: Reaction Setup
  • Solvent Selection: Due to the zwitterionic nature (Amino + Acid), this compound may be insoluble in non-polar solvents (DCM, Hexanes). It will likely require polar aprotic solvents (DMSO, DMF) or alcohols.

    • Caution: DMSO enhances skin permeability. If you dissolve this toxicant in DMSO and get it on your skin, the DMSO will carry the toxin directly into your bloodstream. Double gloves are mandatory for DMSO solutions.

  • Addition: Add the solid to the solvent, not vice versa, to prevent "puffing" of dust.

Phase 3: Decontamination
  • Acidic Wash: If cleaning glassware, use a mild alkaline solution (Sodium Bicarbonate) first to solubilize the carboxylic acid, followed by water and acetone.

  • UV Verification: Many cinnoline derivatives are fluorescent. Use a handheld UV lamp (365 nm) to sweep the work area for invisible traces of the compound after cleaning.

Visualization: Safe Handling Lifecycle

SafeHandling Start Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile, Goggles) Start->PPE Retrieve Hood Engineering Control (Fume Hood Check) PPE->Hood Verify Flow Weigh Weighing (Antistatic Protocols) Hood->Weigh Transfer React Reaction Setup (DMSO Caution) Weigh->React Dissolve Waste Disposal (Halogenated Stream) Weigh->Waste Spill Cleanup React->Waste Quench

Figure 1: The "Safe Handling Lifecycle" emphasizes that PPE is donned before the compound leaves storage, and the process ends only when waste is segregated.

Disposal & Environmental Compliance

Improper disposal of halogenated heterocycles is a major compliance risk.

  • The Chlorine Factor: Because the molecule contains a Chlorine atom (C8H6ClN3O2), it must be disposed of in the Halogenated Waste Stream .

    • Why? Incinerating chlorinated compounds in non-halogenated kilns can produce dioxins and hydrochloric acid, damaging scrubbers and violating EPA/EU regulations.

  • Segregation:

    • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bin labeled Toxic/Halogenated.

    • Liquid Waste: Do not mix with strong oxidizers (Nitric acid) or strong bases, as exotherms can occur.

Emergency Response

  • Inhalation: Move to fresh air immediately. The carboxylic acid moiety causes immediate respiratory distress. Seek medical attention.

  • Skin Contact:

    • Do NOT use solvents (Ethanol/Acetone) to wash skin. This spreads the chemical and strips natural skin oils, increasing absorption.

    • Wash with lukewarm water and soap for 15 minutes.

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel (to suppress dust), then scoop into a hazardous waste bag.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • U.S. Environmental Protection Agency. (2023). Management of Halogenated Solvent Waste. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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